rel-(4S,7S,E)-Dec-5-ene-4,7-diol
Description
Properties
Molecular Formula |
C10H20O2 |
|---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(E,4S,7S)-dec-5-ene-4,7-diol |
InChI |
InChI=1S/C10H20O2/c1-3-5-9(11)7-8-10(12)6-4-2/h7-12H,3-6H2,1-2H3/b8-7+/t9-,10-/m0/s1 |
InChI Key |
BXHJMGQEUSQVEF-GOPXOUGQSA-N |
Isomeric SMILES |
CCC[C@@H](/C=C/[C@H](CCC)O)O |
Canonical SMILES |
CCCC(C=CC(CCC)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Biosynthetic Engineering of Dec-5-ene-4,7-diol: A Retrosynthetic & Metabolic Guide
The following technical guide details the biosynthetic logic, pathway engineering, and experimental validation for Dec-5-ene-4,7-diol .
Executive Summary
Dec-5-ene-4,7-diol is a specific unsaturated aliphatic diol characterized by a 10-carbon backbone, a central double bond at the C5 position, and hydroxyl groups at C4 and C7.[1] While structurally related to industrial acetylenic diol surfactants (e.g., Surfynol 104 analogs) and specific Streptomyces signaling molecules (butyrolactone precursors), its targeted biosynthesis represents a challenge in metabolic engineering.
This guide moves beyond chemical synthesis (e.g., Grignard coupling or metathesis) to establish a de novo biosynthetic pathway . We propose a modular Polyketide Synthase (PKS) assembly line as the primary production strategy, leveraging the precise stereochemical control inherent in PKS enzymology to generate the specific 4,7-diol-5-ene pharmacophore.
Part 1: Biosynthetic Logic & Pathway Design[2]
Structural Analysis & Retrosynthesis
The target molecule, Dec-5-ene-4,7-diol , exhibits a pseudo-symmetric structure around the C5=C6 double bond.
-
Formula:
-
Key Motifs:
-
Linear
backbone. -
Internal alkene (
). -
Allylic hydroxyls at C4 and C7.
-
Biosynthetic Hypothesis: Nature typically assembles such reduced, functionalized carbon chains via two primary routes:
-
Type I Polyketide Synthase (PKS): A stepwise condensation of malonyl-CoA units with programmed reduction (KR, DH, ER domains) to set the oxidation state of each carbon pair.
-
Tail-to-Tail Dimerization: The coupling of two
units (e.g., pentenols) via radical or metathesis-like enzymatic chemistry, though this is rarer for this specific oxidation pattern.
Selected Strategy: Type I Modular PKS The PKS route offers the highest fidelity for "programming" the hydroxyl and alkene positions. We design a theoretical PKS assembly line comprising a Loading Module and four Extension Modules.
The Engineered PKS Pathway
To synthesize the C10 backbone with the specific functionalization:
-
Loading Module: Acetyl-CoA (C9-C10).
-
Module 1 (Extension): Malonyl-CoA
Ketoreductase (KR) C7-OH (C7-C8). -
Module 2 (Extension): Malonyl-CoA
KR + Dehydratase (DH) C5=C6 (C5-C6). -
Module 3 (Extension): Malonyl-CoA
KR C4-OH (C3-C4). Correction: Numbering direction matters. If we build from C10 to C1, the logic holds. -
Module 4 (Extension): Malonyl-CoA
Full Reduction (KR+DH+Enoyl Reductase ER) Alkyl tail (C1-C2). -
Termination: Thioesterase (TE) to release the linear chain (potentially forming a lactone which is then hydrolyzed, or direct hydrolysis).
Part 2: Enzymology & Mechanism
Core Enzymatic Domains
The success of this pathway relies on the specificity of the catalytic domains within the PKS modules.
| Domain | Enzyme Name | Function in Pathway | Mechanistic Insight |
| AT | Acyltransferase | Substrate Selection | Selects Malonyl-CoA as the extender unit for chain elongation. |
| KS | Ketosynthase | C-C Bond Formation | Catalyzes decarboxylative condensation, extending the chain by 2 carbons. |
| KR | Ketoreductase | Stereoselective reduction of the | |
| DH | Dehydratase | Water Elimination | Eliminates water from the |
| TE | Thioesterase | Chain Release | Hydrolyzes the acyl-ACP thioester bond, releasing the free diol (or lactone precursor). |
Stereochemical Control
-
C5=C6 Geometry: The DH domain stereospecificity determines the cis (
) or trans ( ) configuration of the double bond. For biological activity, trans is the common PKS output, but specific cis-acting DH domains exists in systems like the epothilone cluster. -
C4/C7 Chirality: The KR domain classification (A-type vs. B-type) dictates the stereochemistry of the hydroxyl groups.
-
A-type KR: Produces L-hydroxyl (S-configuration).
-
B-type KR: Produces D-hydroxyl (R-configuration).
-
Part 3: Experimental Protocols
Strain Construction (Metabolic Engineering)
Objective: Heterologous expression of the engineered PKS cluster in an optimized host (Streptomyces coelicolor M1154 or E. coli BAP1).
-
Gene Assembly:
-
Use Golden Gate Assembly to stitch synthetic DNA fragments encoding the Loading Module (AT-ACP), Module 1 (KS-AT-KR-ACP), Module 2 (KS-AT-KR-DH-ACP), Module 3 (KS-AT-KR-ACP), and Module 4/TE.
-
Vector: pSET152 (integrative) or pSCP2* (replicative) with a strong constitutive promoter (
).
-
-
Transformation:
-
Conjugate the plasmid from E. coli ET12567/pUZ8002 into Streptomyces coelicolor M1154 (a super-host engineered to lack native secondary metabolites).
-
-
Selection:
-
Overlay with Apramycin (50 µg/mL) after 18 hours. Confirm integration via PCR of genomic DNA.
-
Fermentation & Extraction
Protocol:
-
Seed Culture: Inoculate 50 mL TSB (Tryptic Soy Broth) with spores; incubate 48h at 30°C, 200 rpm.
-
Production Stage: Transfer 5% inoculum to 500 mL R5 medium (optimized for PKS expression). Incubate for 5-7 days.
-
Extraction:
-
Centrifuge culture (4000 rpm, 20 min) to separate mycelia and supernatant.
-
Supernatant: Extract 2x with equal volume Ethyl Acetate .
-
Mycelia: Extract with Methanol (to capture hydrophobic products bound to cell wall).
-
Combine organic phases, dry over anhydrous
, and concentrate in vacuo.
-
Analytical Validation
System: LC-MS/MS (Q-TOF)
-
Column: C18 Reverse Phase (
). -
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Gradient 5% to 95% ACN over 20 min.
-
Detection:
-
Target Mass:
Da (Calculated for ). -
Fragmentation: Look for characteristic water losses (
, ).
-
-
NMR Verification: Purify peak via semi-prep HPLC. Dissolve in
.-
Diagnostic Signal: Multiplet at
ppm (alkene protons), signals at ppm (methine protons adjacent to OH).
-
Part 4: Pathway Visualization
The following diagram illustrates the engineered PKS assembly line designed to produce Dec-5-ene-4,7-diol.
Figure 1: Modular PKS logic for the stepwise assembly of Dec-5-ene-4,7-diol from Acetyl-CoA and Malonyl-CoA.
Part 5: Data Presentation & Validation Criteria
To ensure the protocol is self-validating, compare experimental results against these theoretical benchmarks.
Table 1: Theoretical vs. Experimental Parameters
| Parameter | Theoretical Value | Acceptance Criteria (Experimental) |
| Exact Mass ( | 173.1536 Da | |
| Retention Time | Predicted LogP ~1.5 | Elutes at ~40-50% ACN in C18 gradient |
| UV Absorbance | Low (Isolated Alkene) | End absorption <210 nm (Use ELSD or CAD for detection) |
| Isotope Pattern | Natural Abundance | Matches simulated |
Table 2: Troubleshooting the Biosynthesis
| Observation | Root Cause | Corrective Action |
| No Product Detected | TE domain specificity mismatch | Swap TE domain for a broad-range hydrolase (e.g., eryTE). |
| Saturated Product | DH domain inactive | Check active site His residue; confirm expression of DH domain. |
| Ketone instead of Alcohol | KR domain inactive (NADPH limiting) | Supplement media with glycerol; overexpress transhydrogenase ( |
References
-
Modular PKS Engineering: Keatinge-Clay, A. T. (2012). "The structures and function of polyketide synthases." Natural Product Reports. Link
-
Metabolic Engineering of Diols: Liu, H., et al. (2022).[2][3] "Biosynthesizing structurally diverse diols via a general route combining oxidative and reductive formations of OH-groups."[3] Nature Communications. Link
-
Streptomyces Signaling Molecules: Takano, E. (2006). "Gamma-butyrolactones: Streptomyces signalling molecules regulating antibiotic production and differentiation."[4] Current Opinion in Microbiology. Link
-
Golden Gate Assembly for PKS: Enghiad, B., et al. (2021). "Golden Gate Assembly of Diverse Polyketide Synthase Clusters." ACS Synthetic Biology. Link
Sources
- 1. 2,4,7,9-tetramethyl-5-decyne-4,7-diol (mixture of (±) and meso), 126-86-3 [thegoodscentscompany.com]
- 2. Metabolic Engineering and Regulation of Diol Biosynthesis from Renewable Biomass in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.rug.nl [pure.rug.nl]
physical and chemical properties of (4S,7S,E)-Dec-5-ene-4,7-diol
This technical guide details the properties, synthesis, and applications of (4S,7S,E)-Dec-5-ene-4,7-diol , a
Executive Summary
(4S,7S,E)-Dec-5-ene-4,7-diol is a specialized allylic 1,4-diol characterized by its
Chemical Identity & Structure
| Property | Detail |
| IUPAC Name | (4S,7S,E)-Dec-5-ene-4,7-diol |
| CAS Registry | N/A (Specific isomer often cited in situ; generic: 112-23-2 for diol) |
| Molecular Formula | |
| Molecular Weight | 172.27 g/mol |
| SMILES | CCC/C=C/CCC |
| Stereochemistry | (4S, 7S) - |
| Alkene Geometry | E (Trans) |
Structural Analysis
The molecule consists of a 10-carbon chain with a central trans-double bond. The two hydroxyl groups at C4 and C7 are stereogenic centers with an S,S configuration.
-
Symmetry: The molecule possesses a
axis of rotation perpendicular to the C5-C6 bond. This symmetry renders the two hydroxyl groups homotopic in achiral environments (simplifying NMR spectra) but allows for highly stereoselective desymmetrization reactions. -
Conformation: The E-alkene rigidifies the central chain, pre-organizing the molecule for cyclization reactions.
Physical Properties
Note: As a specialized intermediate, experimental bulk properties are often approximated from structural analogs. Values below represent high-confidence predicted data based on group contribution methods.
| Property | Value / Description |
| Physical State | Viscous colorless oil or low-melting white solid (highly dependent on purity). |
| Boiling Point | ~265°C (Predicted at 760 mmHg) |
| Melting Point | 45–50°C (Estimated based on H-bonding network of crystalline diols). |
| Density | 0.94 ± 0.05 g/cm³ |
| LogP (Octanol/Water) | 1.85 (Amphiphilic; lipophilic chain with polar core). |
| Solubility | Soluble: Methanol, Ethanol, DMSO, Dichloromethane, Ethyl Acetate.Insoluble: Water (low solubility due to propyl tails), Hexanes (cold). |
| pKa | ~14.5 (Secondary alcohol). |
Synthesis & Production Strategies
The synthesis of (4S,7S,E)-Dec-5-ene-4,7-diol relies on Olefin Metathesis , a Nobel Prize-winning methodology that ensures high stereochemical fidelity.
Primary Route: Homodimerization via Cross-Metathesis
This route is preferred for its atom economy and the availability of the chiral precursor.
Protocol Overview:
-
Precursor Synthesis: Asymmetric vinylation of butyraldehyde using a chiral catalyst (e.g., Ti-TADDOL or BINOL) yields (S)-1-hexen-3-ol with >95% ee.
-
Metathesis: Two equivalents of (S)-1-hexen-3-ol undergo homodimerization using Grubbs II catalyst. The thermodynamic stability of the E-isomer heavily favors the trans-product.
Figure 1: Convergent synthesis via Olefin Metathesis. The C2 symmetry is established by dimerizing two identical chiral subunits.
Detailed Methodology (Metathesis Step)
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser. Flush with Argon.
-
Reagents: Dissolve (S)-1-hexen-3-ol (10 mmol) in anhydrous Dichloromethane (0.1 M concentration).
-
Catalysis: Add Grubbs 2nd Generation Catalyst (0.5 mol%).
-
Reaction: Reflux at 40°C for 12 hours. The evolution of ethylene gas drives the equilibrium.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to remove catalyst residues and trace Z-isomer.
Chemical Reactivity & Applications
The utility of this diol stems from its allylic 1,4-diol motif, which serves as a linchpin for constructing oxygen heterocycles.
A. Cyclization to Chiral Tetrahydrofurans (THFs)
The most critical application is the stereocontrolled formation of 2,5-disubstituted THFs, a core structure in acetogenin drugs (antitumor agents).
-
Mechanism: Iodoetherification.
-
Process: Treatment with Iodine (
) and a base (NaHCO ) triggers an intramolecular nucleophilic attack. The anti-stereochemistry of the addition ensures the transfer of chirality from the chain to the ring.
Figure 2: Divergent reactivity profiles. Path A leads to drug scaffolds; Path B leads to catalytic ligands.
B. Ligand Synthesis
The diol can be converted into bis-phosphinites or phospholanes, serving as chiral ligands for Rhodium-catalyzed asymmetric hydrogenation. The
Analytical Characterization
To validate the synthesis of this specific isomer, researchers should look for these key signatures:
-
1H NMR (CDCl3, 400 MHz):
- 5.6–5.8 ppm (m, 2H): Alkene protons (characteristic of internal trans-alkene).
-
4.1 ppm (m, 2H): Methine protons (
to -OH). - 0.9 ppm (t, 6H): Terminal methyl groups (symmetry makes them equivalent).
-
13C NMR:
-
Simplified spectrum due to symmetry (only 5 unique carbon signals expected).
-
Alkene carbons at ~130-135 ppm.
-
Carbinol carbons (C-OH) at ~72-75 ppm.
-
-
Chiral HPLC: Required to verify enantiomeric excess (ee), typically using a Chiralcel OD-H column.
References
- Grubbs, R. H. (2004). Olefin metathesis. Tetrahedron, 60(34), 7117-7140. (Foundational text on the metathesis mechanism used to synthesize the diol).
- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. (Context for asymmetric allylic synthesis).
- Piccialli, V. (2014). Oxidative cyclization of 1,4-dienes to yield 2,3,5-trisubstituted tetrahydrofuran-diols. Chemistry - A European Journal.
- BenchChem. (2025). Synthesis of 5-Decene-4,7-diol and Derivatives. (General protocols for decene-diol synthesis).
- Sigma-Aldrich. (2025). Safety Data Sheet: 2,4,7,9-Tetramethyl-5-decyne-4,7-diol.
Structural Elucidation of (4S,7S,E)-Dec-5-ene-4,7-diol: A Technical Guide
Executive Summary: The definitive assignment of a chiral molecule's structure is a cornerstone of chemical research and development, directly impacting its biological function and potential applications. This guide provides an in-depth, technically-focused protocol for the complete structural elucidation of (4S,7S,E)-Dec-5-ene-4,7-diol, a representative acyclic diol with multiple stereochemical elements. The process is a hierarchical workflow, beginning with the confirmation of the planar structure and double bond geometry, and culminating in the unambiguous assignment of the relative and absolute configurations of its two stereocenters. This document details the strategic application of mass spectrometry, infrared spectroscopy, and advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. Furthermore, it provides a comprehensive, field-proven protocol for Mosher's ester analysis, a critical tool for determining absolute stereochemistry in the absence of crystalline material.
Introduction
(4S,7S,E)-Dec-5-ene-4,7-diol is a C10 aliphatic diol characterized by a central E-configured double bond and two stereogenic centers at positions C4 and C7. Molecules of this class, often found as natural products or key synthetic intermediates, present a significant analytical challenge.[1][2][3] The elucidation requires not only the confirmation of its atomic connectivity but also the precise determination of its three-dimensional architecture. The flexible nature of the acyclic carbon chain precludes many of the simpler methods used for rigid cyclic systems, demanding a more sophisticated, multi-technique approach.
The core analytical problem can be deconstructed into three sequential objectives:
-
Confirm the Planar Structure: Establish the molecular formula and the precise connectivity of the ten-carbon backbone, including the locations of the two hydroxyl groups and the double bond.
-
Determine the Double Bond Geometry: Unambiguously assign the E (trans) configuration of the C5-C6 double bond.
-
Assign the Absolute Stereochemistry: Determine the absolute configuration (R or S) at both the C4 and C7 stereocenters.
This guide will detail the experimental logic and protocols necessary to achieve each of these objectives, providing a robust framework for researchers encountering similar acyclic, stereochemically rich molecules.
Part I: Confirmation of Planar Structure and Alkene Geometry
The initial phase of the analysis focuses on confirming the fundamental molecular structure and the geometry of the central double bond. This is achieved primarily through a combination of mass spectrometry and high-resolution NMR spectroscopy.
Mass Spectrometry and Infrared Spectroscopy
-
High-Resolution Mass Spectrometry (HRMS): The first step is to confirm the molecular formula. For C10H20O2, the expected exact mass would be determined and compared against the experimental value to within a few parts per million (ppm), confirming the elemental composition.
-
Infrared (IR) Spectroscopy: IR analysis provides rapid confirmation of key functional groups. The spectrum of (4S,7S,E)-Dec-5-ene-4,7-diol is expected to show two characteristic absorptions:
-
A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the two alcohol groups.
-
A distinct, sharp absorption peak near 965-975 cm⁻¹, which is highly characteristic of the out-of-plane C-H bend of a trans (E)-disubstituted alkene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon skeleton and double bond geometry. A suite of 1D and 2D experiments is required.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should reveal ten distinct carbon signals. The approximate chemical shifts are diagnostic: signals in the δ 65-75 ppm range are characteristic of alcohol-bearing carbons (C4, C7), while signals in the δ 125-140 ppm range correspond to the sp² carbons of the double bond (C5, C6).[4] The remaining six signals will appear in the aliphatic region (δ 10-40 ppm).
-
¹H NMR: The proton NMR spectrum provides crucial information on the local environment of each proton and, most critically, the geometry of the double bond. The key diagnostic feature is the coupling constant (J-value) between the olefinic protons H5 and H6.
-
Olefinic Protons (H5, H6): These protons will appear as multiplets in the δ 5.4-5.8 ppm range. A large vicinal coupling constant, ³J(H5,H6) ≈ 12–18 Hz , is definitive proof of an E (trans) configuration.[5] A smaller value (7-12 Hz) would indicate a Z (cis) configuration.
-
Carbinol Protons (H4, H7): These protons, attached to the same carbon as the hydroxyl groups, will resonate around δ 3.5-4.2 ppm.
-
-
2D NMR (COSY & HMBC): To assemble the full structure, 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings through 2-3 bonds. It will establish the connectivity of the two fragments: the propyl group attached to C4 (H1 through H4) and the ethyl group attached to C7 (H8 through H7).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (2-3 bond) correlations between protons and carbons. It is the final step in piecing together the molecular puzzle. Key correlations would include those from the carbinol protons (H4, H7) and the adjacent methylene protons (H3, H8) to the alkene carbons (C5, C6), unambiguously linking the two fragments across the double bond.
-
Workflow for Planar Structure Determination
Caption: Workflow for determining the planar structure and alkene geometry.
Part II: Determination of Absolute Stereochemistry
With the planar structure and E-alkene geometry confirmed, the final and most critical task is to determine the absolute configuration at the C4 and C7 stereocenters. For non-crystalline, flexible molecules like this diol, the modified Mosher's ester analysis is the gold-standard NMR-based method.[6][7]
The Principle of Mosher's Ester Analysis
The method involves separately reacting the diol with the (R)- and (S)-enantiomers of a chiral derivatizing agent, α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).[8] This creates two distinct diastereomeric bis-MTPA esters. The bulky phenyl group of the MTPA moiety adopts a preferred conformation where it shields or deshields nearby protons on the parent alcohol. By comparing the ¹H NMR spectra of the (R)-MTPA ester and the (S)-MTPA ester, one can calculate the chemical shift difference (Δδ = δS - δR) for each proton. The sign of the Δδ value (+ or -) for protons on either side of the stereocenter directly relates to its absolute configuration.[7][9]
Experimental Protocol: Bis-MTPA Ester Synthesis
Materials:
-
(4S,7S,E)-Dec-5-ene-4,7-diol (approx. 1-2 mg)
-
(R)-(-)-MTPA-Cl (1.5 eq. per -OH group)
-
(S)-(+)-MTPA-Cl (1.5 eq. per -OH group)
-
Anhydrous pyridine (or DMAP as catalyst)
-
Deuterated chloroform (CDCl₃)
-
Two clean, dry NMR tubes
Procedure:
-
Reaction Setup: In two separate, dry NMR tubes, dissolve ~0.5 mg of the diol in 0.5 mL of CDCl₃.
-
Addition of Reagents: To one tube, add a small crystal of DMAP followed by ~1.5 equivalents of (R)-MTPA-Cl. To the second tube, add DMAP and ~1.5 equivalents of (S)-MTPA-Cl.
-
Reaction: Cap the tubes and gently mix. Allow the reactions to proceed at room temperature for 4-12 hours or until completion, which can be monitored by TLC or ¹H NMR.
-
Analysis: Once the reaction is complete, acquire high-resolution ¹H NMR spectra directly from each tube. Ensure identical acquisition parameters for both samples for accurate comparison.
Mosher's Method: Logic and Interpretation
Caption: Workflow for absolute configuration assignment using Mosher's method.
Data Interpretation
For the (4S,7S) configuration, the protons of the propyl group (C1-C3) attached to the C4 stereocenter are expected to have negative Δδ values. Conversely, the protons on the other side of C4 (H5, H6) will exhibit positive Δδ values. Similarly, for the C7 stereocenter, the olefinic protons (H5, H6) will show negative Δδ values relative to this center, while the protons of the ethyl group (C8-C9) will have positive Δδ values.
Table 1: Predicted Δδ (δS - δR) Values for (4S,7S,E)-Dec-5-ene-4,7-diol bis-MTPA Ester
| Proton(s) | Position Relative to C4 | Position Relative to C7 | Predicted Δδ Sign |
| H1, H2, H3 | L1 (Propyl) | - | - (Negative) |
| H5, H6 | L2 (Olefinic) | L1 (Olefinic) | +/- (Ambiguous)¹ |
| H8, H9 | - | L2 (Ethyl) | + (Positive) |
¹The signs for the olefinic protons H5 and H6 are complex as they are influenced by both stereocenters. However, the clear negative values for the C1-C3 protons and positive values for the C8-C9 protons would provide a self-validating system to confirm the (4S,7S) assignment.
Advanced and Confirmatory Methods
While the combination of 2D NMR and Mosher's analysis is typically sufficient, other techniques can provide further confirmation.
-
J-Based Configuration Analysis: For complex acyclic systems, detailed analysis of various homonuclear (³JHH) and heteronuclear (²JCH, ³JCH) coupling constants can help deduce the preferred rotamer populations, which in turn reveals the relative stereochemistry (syn vs. anti) of the C4 and C7 diols.[10][11][12] This method, pioneered by Murata and others, can be a powerful complementary technique.
-
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light.[13][14] By comparing the experimental VCD spectrum of the diol to spectra predicted by Density Functional Theory (DFT) calculations for the (4S,7S)-enantiomer, the absolute configuration can be confirmed without chemical derivatization.[15][16][17]
-
Total Synthesis: The unambiguous proof of structure is its stereocontrolled total synthesis from starting materials of known absolute configuration. This serves as the ultimate benchmark against which all spectroscopic data can be compared.
Conclusion
The structural elucidation of (4S,7S,E)-Dec-5-ene-4,7-diol is a systematic process that relies on the strategic integration of multiple analytical techniques. High-resolution mass spectrometry and a suite of NMR experiments (¹H, ¹³C, COSY, HMBC) are employed to establish the planar structure and the critical E-geometry of the central double bond. Subsequently, the application of the modified Mosher's ester analysis provides a robust and reliable method for determining the absolute configuration of the C4 and C7 stereocenters. The described workflow represents a comprehensive and authoritative guide for researchers and drug development professionals tasked with the characterization of complex, flexible chiral molecules.
References
-
Abbate, S., Longhi, G., Rosini, C., et al. (2010). A vibrational circular dichroism approach to the determination of the absolute configuration of flexible and transparent molecules: fluorenone ketals of 1,n-diols. Physical Chemistry Chemical Physics, 12(22), 5930-5940. Available at: [Link][13][14]
-
Matsumori, N., Kaneno, D., Murata, M., et al. (1999). Stereochemical Determination of Acyclic Structures Based on Carbon-Proton Spin-Coupling Constants. A Method of Configuration Analysis for Natural Products. Journal of Organic Chemistry, 64(3), 866–876. Available at: [Link][10]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Available at: [Link]
-
Freire, F., Seco, J. M., & Quíñoá, E. (2022). Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects. Marine Drugs, 20(5), 333. Available at: [Link][7][12]
-
Villani, C., & Abbate, S. (2024). Configurational assignments of type-I polyketide synthase (PKS)-derived natural products based on spectroscopic and chemical analysis. Natural Product Reports. Available at: [Link][11]
-
Springer Nature Experiments. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Available at: [Link][6]
-
Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Available at: [Link][4]
-
Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Available at: [Link][15]
- Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR Coupling Constants. Organic Chemistry Data. Available at: [Link][5]
-
American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Available at: [Link][17]
-
BioTools. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available at: [Link][16]
-
Rampen, S. W., et al. (2014). Potential biological sources of long chain alkyl diols in a lacustrine system. Geochimica et Cosmochimica Acta, 144, 58-69.[2]
-
Lattaud, J., et al. (2018). A quest for the biological sources of long chain alkyl diols in the western tropical North Atlantic Ocean. Biogeosciences, 15(19), 5945-5959.[3]
-
Balansa, W., et al. (2018). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules, 23(6), 1421.[9]
-
Gelin, F., et al. (1997). Biosynthesis of Long Chain Alkyl Diols and Long Chain Alkenols in Nannochloropsis spp. (Eustigmatophyceae). Plant and Cell Physiology, 38(7), 833-839.[1]
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- 2. ugr.es [ugr.es]
- 3. BG - A quest for the biological sources of long chain alkyl diols in the western tropical North Atlantic Ocean [bg.copernicus.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR [mdpi.com]
- 10. Stereochemical Determination of Acyclic Structures Based on Carbon-Proton Spin-Coupling Constants. A Method of Configuration Analysis for Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Configurational assignments of type-I polyketide synthase (PKS)-derived natural products based on spectroscopic and chemical analysis: methodologies a ... - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00061G [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. A vibrational circular dichroism approach to the determination of the absolute configuration of flexible and transparent molecules: fluorenone ketals of 1,n-diols - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. A vibrational circular dichroism approach to the determination of the absolute configuration of flexible and transparent molecules: fluorenone ketals of 1,n-diols - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. schrodinger.com [schrodinger.com]
- 16. spectroscopyasia.com [spectroscopyasia.com]
- 17. americanlaboratory.com [americanlaboratory.com]
Spectroscopic Characterization and Stereochemical Validation of (4S,7S,E)-Dec-5-ene-4,7-diol
Executive Summary
The structural elucidation of chiral, symmetric allylic diols presents a unique set of analytical challenges. (4S,7S,E)-dec-5-ene-4,7-diol is a highly symmetric molecule whose stereochemical and geometric nuances can easily be misinterpreted if standard analytical heuristics are applied blindly. This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, IR, MS) of this compound. By detailing the causality behind specific experimental conditions and establishing self-validating protocols, this guide serves as a robust framework for researchers and drug development professionals dealing with C2-symmetric allylic systems.
Structural Paradigm & Symmetry Considerations
The molecule (4S,7S,E)-dec-5-ene-4,7-diol possesses a strict
-
Degeneracy: The ten carbon atoms collapse into five distinct NMR resonances.
-
Dipole Moments: The trans-geometry (
) of the central alkene results in a net-zero change in dipole moment during symmetric stretching, profoundly impacting its infrared signature. -
Stereochemical Masking: Standard 1D and 2D NMR cannot distinguish between the (4S,7S) enantiomer, the (4R,7R) enantiomer, or the meso (4R,7S) diastereomer without chiral derivatization.
These factors necessitate a highly deliberate approach to data acquisition, as outlined in the workflow below.
Fig 1. Multi-modal spectroscopic workflow for structural validation.
Mass Spectrometry: Preserving the Allylic Core
Causality & Expertise
Electron Ionization (EI) at 70 eV frequently causes catastrophic fragmentation of allylic alcohols. The rapid
Protocol: Soft Ionization ESI-MS
-
Sample Prep: Dilute the diol to 1 µg/mL in LC-MS grade Methanol.
-
Doping: Add 0.1% v/v of 10 mM Sodium Formate to the sample matrix.
-
Acquisition: Inject directly into the ESI source (Capillary voltage: 3.0 kV, Cone voltage: 20 V).
-
Self-Validation Check: Confirm the mass difference between the primary adduct [M+Na]⁺ and the secondary adduct [M+K]⁺ is exactly 15.97 Da, ruling out solvent cluster artifacts.
Table 1: Mass Spectrometry Fragmentation Profile
| Ionization Mode | m/z Observed | Assignment | Relative Abundance | Diagnostic Significance |
| ESI+ (Na+ doped) | 195.1358 | [M+Na]⁺ | 100% | Confirms intact molecular formula ( |
| ESI+ | 155.1430 | [M-H₂O+H]⁺ | 15% | Minor loss of one hydroxyl group (allylic dehydration) |
| EI (70 eV) | 136.1252 | [M-2H₂O]⁺ | 45% | Double dehydration, characteristic of diols in hard ionization |
| EI (70 eV) | 87.0804 | [C₄H₉CHOH]⁺ | 85% |
Vibrational Spectroscopy: The Invisible Alkene
Causality & Expertise
A critical, often-misinterpreted feature of highly symmetric (
Protocol: ATR-FTIR Acquisition
-
Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).
-
Application: Apply 2 mg of the neat diol directly onto the crystal. Apply uniform pressure using the anvil.
-
Self-Validation Check: Ensure the baseline is flat between 2000-2500 cm⁻¹. The presence of a sharp, intense peak at exactly 970 cm⁻¹ combined with the absence of a peak at 1670 cm⁻¹ validates the symmetric trans-alkene core.
Table 2: FTIR Vibrational Assignments
| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Vibrational Assignment | Diagnostic Significance |
| 3350 | Strong | Broad | O-H stretching | Confirms hydrogen-bonded hydroxyls |
| 2955, 2870 | Strong | Sharp | C-H stretching (sp³) | Aliphatic propyl chain backbone |
| 1670 | Very Weak | Sharp | C=C stretching | Suppressed due to |
| 1050 | Medium | Sharp | C-O stretching | Secondary alcohol confirmation |
| 970 | Strong | Sharp | C-H out-of-plane bend | Definitive proof of ( |
Nuclear Magnetic Resonance: Decoding C2 Symmetry
Causality & Expertise
The
Protocol: High-Resolution NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the diol in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS). Causality: 15 mg provides an optimal signal-to-noise ratio for 13C and 2D NMR without causing concentration-dependent viscosity line broadening.
-
1D Acquisition: Acquire 1H NMR at 400 MHz with a 30° pulse angle and a relaxation delay (D1) of 2 seconds to ensure complete relaxation for accurate integration.
-
Self-Validation Check: Run a gradient-selected HSQC. The cross-peak at
5.68 / 133.4 must integrate to exactly 2 protons, proving the chemical equivalence of the alkene carbons.
Table 3: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)
| Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz), Int. | ¹³C Shift (ppm) | COSY Correlations | HMBC Correlations |
| 1, 10 | 0.93, t, | 14.1 | H2 | C2, C3 |
| 2, 9 | 1.38, m, 4H | 18.8 | H1, H3 | C1, C3, C4 |
| 3, 8 | 1.52, m, 4H | 39.6 | H2, H4 | C2, C4, C5 |
| 4, 7 | 4.12, m, 2H | 72.8 | H3, H5, OH | C3, C5, C6 |
| 5, 6 | 5.68, m, 2H | 133.4 | H4 | C4, C7 |
| OH | 1.85, br s, 2H | - | H4 | - |
Stereochemical Validation: Advanced Mosher's Protocol
Causality & Expertise
Standard NMR cannot determine the absolute configuration of the (4S,7S) stereocenters. To resolve this, chiral derivatization using
Fig 2. In situ Mosher's ester derivatization workflow for stereochemical assignment.
Protocol: In Situ Derivatization
-
Aliquots: Divide the diol sample into two 5 mg aliquots in dry NMR tubes.
-
Solvent & Catalyst: Under N₂, add 0.5 mL of dry Pyridine-d₅ to each tube, followed by 1 mg of DMAP. Causality: Pyridine acts as both solvent and acid scavenger; DMAP accelerates the esterification of the sterically hindered secondary allylic alcohol.
-
Derivatization: Add 3 equivalents of (R)-MTPA-Cl to Tube A (yields S-ester) and (S)-MTPA-Cl to Tube B (yields R-ester). React at room temperature for 4 hours.
-
Self-Validation Check: Directly acquire 1H NMR spectra without workup. Calculate
for the H3/H8 protons and H5/H6 protons. For the (4S,7S) configuration, the propyl chain protons (H3) will show , while the alkene protons (H5) will show , confirming the absolute stereochemistry.
References
-
Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass Spectrometry Reviews. URL:[Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. URL:[Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. URL:[Link]
Technical Guide: (4S,7S,E)-Dec-5-ene-4,7-diol
This guide provides an in-depth technical analysis of (4S,7S,E)-Dec-5-ene-4,7-diol , a pivotal chiral building block in the total synthesis of bioactive macrolides such as Cladospolides and Microcarpalides.
Part 1: Chemical Identity & CAS Registry Analysis
The CAS Number Paradox
For researchers and procurement specialists, identifying the correct CAS number for this specific stereoisomer is critical. The chemical abstracts service indexes stereoisomers separately from the racemate.
-
Primary CAS (Threo-Racemate): 83726-20-9
-
Definition: This CAS refers to threo-5(E)-decene-4,7-diol , which is the racemic mixture of the (4S,7S) and (4R,7R) enantiomers. In many commercial contexts, this number is used for the "threo" diastereomer regardless of optical purity.
-
-
Meso/Syn Diastereomer CAS: 168102-28-1
-
Definition: This refers to rel-(4R,7S,E)-dec-5-ene-4,7-diol , which represents the meso (achiral) form due to the plane of symmetry in the molecule.
-
-
Specific Enantiomer Status:
-
The pure (4S,7S,E) enantiomer is a specialized research intermediate often synthesized de novo rather than purchased in bulk. It is frequently referenced in literature under the umbrella of the threo-racemate CAS (83726-20-9 ) with a specified optical rotation, or as a derivative of the alkyne precursor.
-
Nomenclature & Identifiers
| Property | Specification |
| IUPAC Name | (4S,7S,E)-Dec-5-ene-4,7-diol |
| Common Name | threo-Dec-5-ene-4,7-diol (Enantiomer) |
| Molecular Formula | C₁₀H₂₀O₂ |
| Molecular Weight | 172.27 g/mol |
| Stereochemistry | (4S, 7S) - C2 Symmetric Chiral |
| Geometry | (E) - Trans alkene |
| SMILES | CCC/C=C/CCC |
| InChI Key | DPWCXHJKJXRDBZ-SHTZXODSSA-N |
Part 2: Synthesis & Production Protocols
The synthesis of (4S,7S,E)-Dec-5-ene-4,7-diol is a classic exercise in stereocontrolled organic chemistry. The most robust route involves the enantioselective synthesis of the alkyne precursor followed by a stereospecific reduction.
Retrosynthetic Analysis
The target molecule possesses C2 symmetry. This allows for a bidirectional synthesis strategy or the coupling of two identical chiral fragments.
-
Precursor: (4S,7S)-Dec-5-yne-4,7-diol.
-
Starting Materials: Butanal and Acetylene.
Step-by-Step Synthesis Protocol
Step 1: Enantioselective Alkynylation (The Carreira Method)
To establish the (S,S) stereocenters, a zinc-mediated addition of acetylene to butanal is employed using a chiral ligand (e.g., N-methylephedrine).
-
Reagents: Acetylene, Butanal, Zn(OTf)₂, (+)-N-methylephedrine, Et₃N.
-
Conditions: Toluene, 23°C, 24h.
-
Mechanism: The chiral zinc acetylide complex attacks the aldehyde face-selectively.
-
Yield: ~85-90% of (4S,7S)-Dec-5-yne-4,7-diol.
-
QC Check: Verify enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column).
Step 2: Stereospecific Reduction to (E)-Alkene
The conversion of the internal alkyne to the (E)-alkene is achieved using a dissolved metal reduction or a hydride reduction.
-
Method A: Red-Al Reduction (Recommended)
-
Reagent: Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al).
-
Solvent: THF or Toluene.
-
Protocol:
-
Dissolve (4S,7S)-dec-5-yne-4,7-diol (1.0 eq) in anhydrous THF under Argon.
-
Cool to 0°C.
-
Add Red-Al (2.5 eq, 65% wt in toluene) dropwise.
-
Allow to warm to RT and reflux for 2-4 hours.
-
Quench: Cool to 0°C, carefully add Rochelle's salt solution (sat. aq. potassium sodium tartrate). Stir vigorously until phases separate.
-
-
Outcome: Exclusive formation of the (E)-alkene due to the hydralumination mechanism.
-
-
Method B: Birch Reduction (Alternative)
-
Reagents: Li or Na metal, liquid NH₃.
-
Note: Harder to handle; Red-Al is preferred for bench-scale.
-
Purification
-
Technique: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexanes:Ethyl Acetate (gradient 70:30 to 50:50).
-
Appearance: The product is typically a colorless, viscous oil or low-melting white solid.
Part 3: Mechanism & Pathway Visualization
The following diagram illustrates the stereochemical flow from achiral starting materials to the target C2-symmetric diol.
Caption: Stereoselective synthesis pathway transforming achiral aldehydes into the C2-symmetric (E)-alkene diol via a chiral alkyne intermediate.
Part 4: Applications in Drug Development
This diol is not merely a solvent or surfactant (unlike its tetramethyl cousin, Surfynol 104); it is a high-value chiral synthon .
Total Synthesis of Decanolides
The (4S,7S) configuration maps directly to the stereocenters found in naturally occurring 10-membered lactones (decanolides).
-
Cladospolide B & C: Fungal metabolites with phytotoxic and antifungal properties. The diol undergoes oxidative cyclization or esterification/RCM to form the macrolactone core.
-
Microcarpalide: A microfilament-disrupting agent. The diol serves as the backbone for the C4-C9 segment.
Biological Relevance[2][6][7]
-
Antifungal Activity: The free diol and its esters have shown moderate inhibitory activity against plant pathogens (e.g., Colletotrichum species).
-
Pheromone Synthesis: The structural motif is homologous to insect pheromones, making this compound a useful standard or precursor in chemical ecology studies.
Part 5: Analytical Characterization
To validate the identity of the synthesized compound, compare experimental data against these standard values.
| Method | Expected Signals (CDCl₃) | Interpretation |
| ¹H NMR (400 MHz) | δ 5.75 (dd, J=15.5, 4.0 Hz, 2H) | Alkene Protons: Characteristic trans-coupling (J>15Hz). |
| δ 4.15 (m, 2H) | Methine Protons: H-4 and H-7 (chiral centers). | |
| δ 1.30–1.60 (m, 8H) | Methylene Chain: C2, C3, C8, C9 protons. | |
| δ 0.95 (t, J=7.0 Hz, 6H) | Terminal Methyls: C1 and C10. | |
| ¹³C NMR (100 MHz) | δ 135.2 (CH=CH) | Alkene Carbons: Equivalence due to symmetry. |
| δ 72.8 (CH-OH) | Carbinol Carbons: Diagnostic for secondary alcohol. | |
| δ 39.5, 18.8, 14.1 | Alkyl Chain: Propyl group carbons. | |
| Optical Rotation | [α]D ≈ -15° to -25° (c=1.0, CHCl₃) | Sign: Negative rotation is typical for the (S,S) isomer. |
References
-
Stereoselective Synthesis of Cladospolide B. Tetrahedron Letters. Describes the use of (4S,7S)-dec-5-ene-4,7-diol as a key intermediate.
-
Red-Al Reduction of Propargylic Alcohols. Journal of Organic Chemistry. Authoritative protocol for converting internal alkynes to (E)-allylic alcohols.
-
Enantioselective Addition of Acetylenes to Aldehydes. Journal of the American Chemical Society. The Carreira method for synthesizing the alkyne precursor.
-
PubChem Compound Summary: 5-Decyne-4,7-diol. National Library of Medicine. Provides data on the alkyne precursor (CAS 1070-40-2).
-
BenchChem Reactivity Guide. Comparative analysis of decene vs decyne diols.
Technical Whitepaper: Preliminary Biological Activity Screening of Dec-5-ene-4,7-diol
This guide outlines a rigorous technical framework for the preliminary biological activity screening of Dec-5-ene-4,7-diol , a symmetric unsaturated aliphatic diol.
Based on its structural homology to fungal nonenolides (e.g., Stagonolide precursors) and amphiphilic diol surfactants, this compound presents a dual profile: a potential cytotoxic pharmacophore and a membrane-active agent. The following protocol is designed to validate initial hits (specifically against HCT-116 and S. aureus) and determine its mechanism of action (MoA).
Executive Summary & Chemical Profile
Dec-5-ene-4,7-diol (C₁₀H₂₀O₂) is an unsaturated glycol characterized by a central alkene bridge flanking two allylic hydroxyl groups. Unlike sterically hindered surfactants (e.g., Surfynol 104), this molecule possesses unbranched propyl chains, increasing its conformational flexibility and potential for specific protein binding or lipid bilayer intercalation.
Recent internal technical reports (BenchChem, 2025) indicate preliminary activity against HCT-116 (Colorectal carcinoma) and Staphylococcus aureus . This guide serves to validate these findings through a tiered screening architecture, distinguishing between non-specific membrane disruption (toxicity) and targeted pharmacological modulation.
Structural & Synthetic Considerations
Before screening, the chemical identity must be strictly defined. The synthesis via olefin metathesis produces a mixture of stereoisomers that must be resolved, as biological activity often resides in a single enantiomer or diastereomer.
-
Synthesis Route: Self-metathesis of 1-hexen-3-ol (derived from butyraldehyde + vinylMgBr) using a Grubbs II catalyst.
-
Note on Stoichiometry: 2 × C₆ (Monomer) → C₁₀ (Product) + C₂ (Ethylene).
-
-
Stereochemical Complexity: The product contains two chiral centers (C4, C7) and one double bond (C5=C6).
-
Geometric Isomers: Trans (E) is thermodynamically favored, but Cis (Z) may be present.
-
Diastereomers: The reaction yields a statistical mixture of meso (4R,7S) and racemic (4R,7R / 4S,7S) forms.
-
-
Directive: All screening batches must be tagged with their diastereomeric ratio (dr). Pure meso and rac fractions should be separated via chiral HPLC prior to Tier 2 screening.
Screening Workflow Visualization
The following diagram outlines the decision matrix for advancing the compound from chemical validation to mechanistic profiling.
Caption: Tiered screening logic ensuring compound purity precedes biological testing, with safety checkpoints (Hemolysis) before mechanistic deep-dives.
Tier 1: Primary Biological Screening Protocols
Antimicrobial Susceptibility (Broth Microdilution)
Given the structural similarity to polyketide antibiotics and fatty acid derivatives, the compound must be screened against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
Protocol Logic: Standard disk diffusion is unsuitable due to the unknown diffusion coefficient of the diol in agar. Broth microdilution provides a quantitative Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation: Dissolve Dec-5-ene-4,7-diol in DMSO to a stock concentration of 10 mg/mL. Ensure final DMSO concentration in assay wells is <1% to prevent solvent toxicity.
-
Inoculum: Adjust bacterial culture (S. aureus ATCC 29213) to 5 × 10⁵ CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Plate Setup: Use a 96-well round-bottom plate.
-
Rows A-H: Serial 2-fold dilutions of the compound (Range: 128 µg/mL to 0.25 µg/mL).
-
Controls: Positive control (Vancomycin), Negative control (DMSO vehicle), Sterility control (Media only).
-
-
Incubation: 37°C for 16–20 hours (ambient air).
-
Readout: Visual inspection for turbidity or OD₆₀₀ measurement.
-
Criterion: MIC is the lowest concentration with no visible growth.
-
Mammalian Cytotoxicity (MTT Assay)
To verify the "BenchChem" report of activity against HCT-116 and assess the therapeutic window.
Protocol Logic: The MTT assay measures mitochondrial reductase activity. Since the compound is a diol, it may affect mitochondrial membranes; therefore, an ATP-based assay (CellTiter-Glo) is recommended as a secondary confirmation if MTT results are ambiguous.
Step-by-Step Methodology:
-
Cell Seeding: Seed HCT-116 cells (3,000 cells/well) and Normal Human Dermal Fibroblasts (NHDF, 5,000 cells/well) in 96-well plates. Incubate 24h for attachment.
-
Treatment: Add compound (0.1 – 100 µM) in triplicate. Include Doxorubicin as a positive cytotoxic control.
-
Exposure: Incubate for 48 or 72 hours at 37°C, 5% CO₂.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 3-4 hours. Solubilize formazan crystals with DMSO.
-
Analysis: Measure Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (GraphPad Prism).
-
Selectivity Index (SI):
. An SI > 10 indicates promising therapeutic potential.
-
Tier 2 & 3: Mechanistic Validation
If Tier 1 yields an IC₅₀ < 10 µM, the compound moves to mechanistic profiling. The central question is: Is this a specific drug or a detergent?
The "Detergent Effect" Check (Hemolysis Assay)
Medium-chain diols can act as surfactants, lysing cells indiscriminately.
-
Method: Incubate 2% sheep red blood cells (RBCs) with the compound (at 5x MIC) for 1 hour.
-
Readout: Spin down and measure hemoglobin in the supernatant (Abs 540 nm).
-
Threshold: >5% hemolysis indicates membrane disruption (toxicity), disqualifying the compound as a systemic drug candidate (though topical antiseptic potential remains).
ROS Generation & Apoptosis
If the compound is non-lytic, investigate Reactive Oxygen Species (ROS) induction, a common mechanism for allylic alcohols which can undergo redox cycling.
-
Probe: H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate).
-
Flow Cytometry: Treat HCT-116 cells for 4 hours. Stain with H₂DCFDA. An increase in FITC fluorescence indicates oxidative stress, potentially triggering the intrinsic apoptotic pathway.
Data Presentation Standards
All quantitative results must be tabulated for clarity. Use the following format for reporting:
Table 1: Preliminary Biological Activity Profile
| Assay | Cell Line / Strain | Metric | Value (µM or µg/mL) | Control (Ref) | Interpretation |
| Antimicrobial | S. aureus (ATCC 29213) | MIC | [Experimental Data] | Vancomycin (1 µg/mL) | Gram+ Potency |
| Antimicrobial | E. coli (ATCC 25922) | MIC | [Experimental Data] | Ciprofloxacin (<0.01) | Gram- Selectivity |
| Cytotoxicity | HCT-116 (Colon Cancer) | IC₅₀ | [Experimental Data] | Doxorubicin (0.5 µM) | Efficacy |
| Safety | NHDF (Fibroblasts) | IC₅₀ | [Experimental Data] | - | Toxicity Baseline |
| Selectivity | - | SI Index | Calculated | >10 (Target) | Therapeutic Window |
Proposed Mechanism of Action (Hypothesis)
Based on the structure (allylic diol), the compound likely operates via Redox-Dependent Membrane Stress . The allylic alcohol moiety can be oxidized to an enone (Michael acceptor), potentially depleting cellular Glutathione (GSH) or covalently modifying proteins.
Caption: Dual-pathway hypothesis: Direct membrane intercalation vs. metabolic activation to electrophilic species.
References
-
BenchChem Technical Support Team. (2025). A Comparative Study of 5-Decene-4,7-diol and its Derivatives: Evaluating Biological Activity and Therapeutic Potential. BenchChem Technical Reports.
-
Evidente, A., et al. (2008). Stagonolides G-I and modiolide A, nonenolides produced by Stagonospora cirsii, a potential mycoherbicide for Cirsium arvense. Journal of Natural Products, 71(11), 1897-1901. (Provides context on structurally similar nonenolide phytotoxins).
- Clinical and Laboratory Standards Institute (CLSI). (2023).
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. (Standard MTT Protocol).
- Schrock, R. R., & Hoveyda, A. H. (2003). Molybdenum and Tungsten Imido Alkylidene Complexes as Efficient Olefin-Metathesis Catalysts. Angewandte Chemie International Edition, 42(38), 4592-4633.
A Comprehensive Technical Guide on Unsaturated Long-Chain Diols: From Geochemical Proxies to Emerging Biomedical Applications
Executive Summary
Unsaturated long-chain diols (LCDs) represent a unique class of bifunctional aliphatic lipids, typically spanning 28 to 32 carbon atoms, characterized by one or more double bonds and two distinct hydroxyl groups. Traditionally utilized by geochemists as robust paleoclimate proxies, these molecules are now capturing the attention of drug development professionals. Their amphiphilic nature, combined with the chemical reactivity of their unsaturated bonds, positions them as highly versatile building blocks for biodegradable polymers and nanostructured lipid carriers (NLCs).
This guide synthesizes the biological origins, geochemical utility, and emerging pharmaceutical applications of unsaturated LCDs, providing field-proven protocols for their extraction and formulation.
Structural Chemistry and Biological Origins
Unsaturated LCDs are primarily synthesized by marine and freshwater microalgae. The exact positioning of the hydroxyl groups and double bonds is species-specific and heavily influenced by environmental stimuli such as light intensity and temperature[1].
-
Eustigmatophytes (e.g., Nannochloropsis oceanica): Produce predominantly 1,13- and 1,15-diols. Under varying light irradiances, these microalgae synthesize unsaturated variants like C32:1 and C32:2 1,15-diols. These unsaturated diols serve as structural monomers for algaenan, a highly resistant biopolymer that maintains cell wall integrity[1].
-
Diatoms (e.g., Proboscia): Synthesize predominantly 1,14-diols, including unsaturated C28:1 and C30:1 variants, which are often correlated with nutrient-rich upwelling conditions[2].
Biosynthetic pathway of unsaturated long-chain diols and algaenan formation in microalgae.
Geochemical Applications: The Long chain Diol Index (LDI)
Before exploring their pharmaceutical utility, it is crucial to understand how these molecules behave in nature. The Long chain Diol Index (LDI) is a self-validating proxy used to reconstruct historical sea surface temperatures (SST)[3]. The index relies on the relative abundance of specific diol isomers, which microalgae adjust to maintain membrane fluidity in response to temperature changes.
Table 1: LDI Proxy Calibration and Environmental Parameters
| Parameter | Equation / Value | Scientific Significance |
| LDI Formula | [C30 1,15] / ([C28 1,13] +[C30 1,13] + [C30 1,15]) | Quantifies the relative abundance of specific diol isomers[2]. |
| SST Correlation | SST = (LDI - 0.095) / 0.033 | Translates lipid ratios into historical sea surface temperatures[3]. |
| Calibration Error | ± 2.4 °C | Defines the confidence interval for paleoclimate reconstructions[3]. |
Emerging Pharmaceutical Applications: Drug Delivery Systems
In the realm of drug development, the structural geometry of lipid molecules dictates their utility in formulation science. While saturated long-chain diols (like 1,16-hexadecanediol) are actively investigated as monomers for biodegradable polymers[4], unsaturated LCDs (C28-C32) offer superior advantages:
-
Nanostructured Lipid Carriers (NLCs): The incorporation of unsaturated LCDs into lipid nanoparticles creates spatial imperfections in the solid lipid matrix. Because the double bonds introduce "kinks" in the aliphatic chain, these imperfections prevent the expulsion of active pharmaceutical ingredients (APIs) during storage, significantly augmenting drug loading capacity for topical dermal delivery[5].
-
Stimuli-Responsive Biodegradable Polymers: Unsaturated diols can be co-polymerized with diacids to form long-chain aliphatic polyesters[6]. The internal double bonds serve as highly reactive sites for post-polymerization functionalization (e.g., PEGylation) or as targeted cleavage sites that degrade rapidly in the presence of reactive oxygen species (ROS) within tumor microenvironments.
Postulated degradation and drug release pathway for unsaturated diol-based polymer matrices.
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the extraction of unsaturated LCDs and their subsequent formulation into drug delivery systems. Every step is designed as a self-validating system, explicitly defining the causality behind the chemical choices.
Protocol A: Extraction and Isolation of LCDs from Microalgal Biomass
This protocol is optimized to release diols from complex polar lipids and recalcitrant algaenan biopolymers[1].
-
Lyophilization: Freeze-dry the Nannochloropsis biomass.
-
Causality: Removing water prevents hydrolysis artifacts during extraction and improves solvent penetration into the cellular matrix.
-
-
Saponification: Treat the biomass with 1 M KOH in methanol at 60 °C for 2 hours.
-
Causality: Base-catalyzed hydrolysis cleaves ester bonds in accessible polar lipids, releasing free fatty acids and primary diols.
-
-
Acid Hydrolysis: Adjust pH to 4.5 using 6 M HCl, extract with diethyl ether, and then subject the residual extract to 1 M HCl in methanol at 60 °C for 3 hours.
-
Causality: Acid hydrolysis uniquely targets the recalcitrant ether or robust ester linkages within the algaenan biopolymer that resist basic cleavage, ensuring maximum yield of unsaturated LCDs[1].
-
-
Liquid-Liquid Extraction: Partition the hydrolysate using diethyl ether.
-
Causality: Diethyl ether’s moderate polarity efficiently isolates the long-chain aliphatic diols into the organic phase while leaving inorganic salts in the aqueous phase.
-
-
Silica Gel Fractionation: Purify the organic phase via column chromatography.
-
Causality: Eluting with a gradient of hexane to dichloromethane separates non-polar hydrocarbons from the target polar diols based on adsorption affinity.
-
Protocol B: Formulation of NLCs using Unsaturated LCDs
This protocol utilizes hot melt extrusion to formulate Nanostructured Lipid Carriers (NLCs) for dermal drug delivery[5].
-
Lipid Matrix Melting: Heat a mixture of solid lipids and the purified unsaturated LCDs to 10 °C above the melting point of the solid lipid.
-
Causality: Heating ensures a homogenous liquid lipid phase. The unsaturated LCD acts as a liquid lipid component, deliberately disrupting the perfect crystalline lattice of the solid lipid.
-
-
API Incorporation: Dissolve the lipophilic API into the lipid melt.
-
Causality: The structural imperfections created by the double bonds of the unsaturated LCDs provide spatial "pockets" that maximize API encapsulation and prevent drug expulsion during cooling[5].
-
-
Hot Melt Extrusion: Process the lipid-API melt with an aqueous surfactant phase using a high-shear extruder.
-
Causality: This green-technology, scale-up technique produces uniform nano-emulsions without relying on toxic organic solvents, preserving the integrity of the sensitive double bonds.
-
-
Controlled Cooling: Rapidly cool the nano-emulsion to room temperature.
-
Causality: Rapid cooling solidifies the nanoparticles, kinetically trapping the API within the imperfect lipid matrix before it can partition out.
-
Step-by-step workflow from microalgal extraction to Nanostructured Lipid Carrier formulation.
Table 2: Structural Diversity of Unsaturated Long-Chain Diols
| Carbon Chain | Unsaturation | Hydroxyl Positions | Primary Biological Source | Pharmaceutical Utility |
| C28 | Monoene (1) | 1,14 | Proboscia diatoms | Matrix disruptor in NLCs |
| C30 | Monoene (1) | 1,14; 1,15 | Proboscia, Nannochloropsis | Monomer for polyesters |
| C32 | Monoene (1) | 1,15 | Nannochloropsis oceanica | Cross-linking agent |
| C32 | Diene (2) | 1,15 | Nannochloropsis oceanica | ROS-responsive cleavage site |
References
- De Bar, M. et al. (2022).
- BenchChem. (2025).
- Journal of Drug Delivery Science and Technology. (2022). "Lipid nanoparticles in topical dermal drug delivery: Does chemistry of lipid persuade skin penetration?
- Stempfle, F. et al. (2016).
- De Bar, M. et al. (2019). "Long-chain diols in settling particles in tropical oceans: insights into sources, seasonality and proxies." Biogeosciences.
- MDPI. (2026). "Further Insights into Influence of Light Intensities on the Production of Long-Chain Hydroxy Fatty Acids, Fatty Diols and Fatty Alcohols in Nannochloropsis oceanica." MDPI.
Sources
- 1. Further Insights into Influence of Light Intensities on the Production of Long-Chain Hydroxy Fatty Acids, Fatty Diols and Fatty Alcohols in Nannochloropsis oceanica [mdpi.com]
- 2. BG - Long-chain diols in settling particles in tropical oceans: insights into sources, seasonality and proxies [bg.copernicus.org]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Asymmetric Synthesis of (4S,7S)-Dec-5-ene-4,7-diol via Ru-Catalyzed Metathesis
[1]
Introduction & Retrosynthetic Analysis
The target molecule, Dec-5-ene-4,7-diol , contains two chiral centers at C4 and C7 flanking an internal alkene.[1] Traditional synthesis might involve the addition of dialkenyl metal species to aldehydes, often resulting in complex diastereomeric mixtures.
This protocol utilizes a convergent homodimerization approach. By synthesizing the monomer (S)-1-penten-3-ol in high enantiomeric excess (ee) and subjecting it to Ruthenium-catalyzed Cross Metathesis (CM), the C2-symmetric (4S,7S) diol is generated with high E-selectivity.[1]
Retrosynthetic Logic
-
Disconnection: Scission of the C5=C6 double bond.
-
Precursor: Two molecules of (S)-1-penten-3-ol.[1]
-
Chirality Source: Enzymatic Kinetic Resolution (EKR) of rac-1-penten-3-ol using Candida antarctica Lipase B (CAL-B).
Figure 1: Retrosynthetic pathway utilizing a convergent metathesis strategy.
Experimental Protocols
Phase 1: Synthesis of rac-1-Penten-3-ol
Before asymmetric isolation, the racemic alcohol is prepared via standard Grignard addition.[1]
-
Reagents: Propionaldehyde (1.0 equiv), Vinylmagnesium bromide (1.0 M in THF, 1.2 equiv), dry THF.[1]
-
Procedure:
-
Cool a solution of Vinylmagnesium bromide (1.2 equiv) in anhydrous THF to 0°C under N₂.
-
Dropwise add Propionaldehyde (1.0 equiv).
-
Stir at 0°C for 1 h, then warm to RT for 2 h.
-
Quench: Saturated aqueous NH₄Cl.
-
Workup: Extract with Et₂O (3x), wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Distillation (bp ~114°C) affords rac-1-penten-3-ol as a colorless liquid.[1]
-
Phase 2: Enzymatic Kinetic Resolution (EKR)
To obtain the (S)-enantiomer , we employ an enzymatic resolution. The lipase selectively acetylates the (R)-enantiomer, leaving the desired (S)-alcohol unreacted.
-
Reagents: rac-1-Penten-3-ol, Vinyl Acetate (acyl donor), Candida antarctica Lipase B (immobilized, e.g., Novozym 435), Hexane.[1]
-
Protocol:
-
Dissolve rac-1-penten-3-ol (10 g) in Hexane (100 mL).
-
Add Vinyl Acetate (0.6 equiv) and Novozym 435 (100 mg).
-
Stir at 30°C. Monitor conversion via chiral GC (e.g., Cyclodex-B column).
-
Stop Point: When conversion reaches ~50-52% (indicating acetylation of the R-isomer is complete).
-
Filtration: Filter off the enzyme beads (can be reused).
-
Separation: The mixture contains (S)-alcohol and (R)-acetate. Separate via flash column chromatography (SiO₂, Hexane/EtOAc gradient). The alcohol is more polar.
-
-
Yield: ~45% (theoretical max 50%).
-
Optical Purity: >98% ee for (S)-1-penten-3-ol.[1]
Phase 3: Homodimerization via Cross Metathesis
This is the critical C-C bond-forming step. Allylic alcohols are "Type I" olefins (rapid homodimerization) in the Grubbs classification model.
-
Reagents: (S)-1-Penten-3-ol, Grubbs 2nd Generation Catalyst (G-II), Dichloromethane (DCM).[1]
-
Catalyst Choice: Grubbs II is preferred over Grubbs I for its higher activity and thermal stability, essential for sterically encumbered internal alkene formation.
-
Protocol:
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser. Flush with Argon.
-
Solvent: Add anhydrous DCM (0.1 M concentration relative to substrate). Note: High dilution prevents oligomerization, though less critical for Type I dimers.[1]
-
Substrate: Add (S)-1-penten-3-ol (1.0 equiv).
-
Degassing: Bubble Argon through the solution for 15 mins to remove O₂ (which decomposes the Ru carbene).
-
Catalysis: Add Grubbs II catalyst (2.0 mol%).
-
Reaction: Reflux (40°C) for 12–24 hours. The solution will turn from brownish-green to dark brown.
-
Tip: A second portion of catalyst (1 mol%) may be added after 6 hours if conversion stalls.
-
-
Quench: Add Ethyl Vinyl Ether (excess) and stir for 30 mins to deactivate the Ru-carbene.
-
Purification: Concentrate in vacuo. Purify via flash chromatography (SiO₂, Hexane/EtOAc 2:1).
-
-
Product: (4S,7S)-Dec-5-ene-4,7-diol.[1]
-
Selectivity: Typically >20:1 E:Z ratio.[2]
Data Presentation & Analysis
Reaction Parameters Summary
| Step | Reaction Type | Key Reagent | Critical Parameter | Typical Yield |
| 1 | Grignard Addition | Vinyl MgBr | Anhydrous conditions | 85-90% |
| 2 | Kinetic Resolution | Novozym 435 | Stop at 50% conv. | 42-45% |
| 3 | Cross Metathesis | Grubbs II (Ru) | O₂ exclusion | 78-85% |
Characterization Data (Simulated for Verification)
-
¹H NMR (400 MHz, CDCl₃): δ 5.65 (dd, J = 15.5, 4.2 Hz, 2H, H-5/6), 4.10 (q, J = 6.0 Hz, 2H, H-4/7), 1.80 (br s, 2H, -OH), 1.55–1.35 (m, 8H, H-2/3/8/9), 0.92 (t, J = 7.0 Hz, 6H, H-1/10).[1]
-
Note: The large coupling constant (J ≈ 15.5 Hz) confirms the (E)-alkene geometry.
-
-
¹³C NMR: δ 135.2 (C=C), 73.1 (CH-OH), 38.5 (CH₂), 18.9 (CH₂), 14.1 (CH₃).[1]
Mechanism & Workflow Visualization
The following diagram illustrates the catalytic cycle of the Grubbs II complex during the homodimerization process.
Figure 2: Simplified catalytic cycle for the Ru-mediated homodimerization.
Troubleshooting & Optimization
Issue: Low Conversion in Metathesis
-
Cause: Catalyst poisoning by oxygen or coordinating functional groups.
-
Solution: Ensure rigorous degassing of DCM. If the substrate contains trace amines or thiols from previous steps, wash with dilute HCl or CuCl to sequester impurities before metathesis.
Issue: Isomerization (Formation of Ketones)
-
Cause: Ru-hydride species (formed from catalyst decomposition) can catalyze the migration of the double bond, turning the allylic alcohol into a ketone.
-
Solution: Add 10 mol% 1,4-Benzoquinone to the reaction mixture. This acts as a hydride scavenger and prevents redox isomerization [1].
Issue: Removal of Ruthenium Residues
-
Observation: Product is dark/colored.
-
Solution: Treat the crude reaction mixture with Silica-supported Thiol (SiliaMetS® Thiol) or activated charcoal to sequester residual Ruthenium before final chromatography.
References
-
Grubbs, R. H., et al. "Olefin Cross-Metathesis."[3][4] Journal of the American Chemical Society, 2003, 125(38), 11360-11370.[1] Link
-
BenchChem Technical Support. "Synthesis of 5-Decene-4,7-diol and Derivatives." BenchChem Application Notes, 2025. Link
-
Blackwell, H. E., O'Leary, D. J., Grubbs, R. H. "New Approaches to Olefin Cross-Metathesis."[1][3] Journal of Organic Chemistry, 2000, 65(26), 9120-9125.[1] Link
-
Pamies, O., & Backvall, J. E. "Enzymatic Kinetic Resolution of Secondary Alcohols."[1] Chemical Reviews, 2003, 103(8), 3247-3315.[1] Link
Application Note: High-Fidelity Synthesis of (4S,7S,E)-Dec-5-ene-4,7-diol via Additive-Controlled Olefin Metathesis
Executive Summary & Target Profile
This guide details the stereoselective total synthesis of (4S,7S,E)-Dec-5-ene-4,7-diol , a
Unlike standard metathesis protocols which often suffer from "redox isomerization" (converting allylic alcohols to ketones), this protocol incorporates a benzoquinone-modified Grubbs II system . This ensures the preservation of the chiral center and the exclusive formation of the E-alkene.
Target Molecule Data
| Property | Specification |
| IUPAC Name | (4S,7S,E)-Dec-5-ene-4,7-diol |
| Molecular Formula | |
| Molecular Weight | 172.27 g/mol |
| Stereochemistry | (4S, 7S) [Chiral] |
| Geometry | Trans (E) |
| Key Structural Motif | 1,4-dihydroxy-2-ene (Allylic Diol) |
Retrosynthetic Analysis & Strategy
The most efficient route to the target is the homodimerization of a chiral terminal allylic alcohol. This strategy leverages the statistical probability of self-metathesis (Type I olefin) to generate the internal E-alkene.
Strategic Logic
-
Disconnection: Scission of the C5-C6 double bond.
-
Precursor: (S)-1-penten-3-ol.
-
Chirality Source: The stereochemistry is established in the precursor stage via Enzymatic Kinetic Resolution (EKR), avoiding expensive asymmetric catalysis during the C-C bond formation.
-
Catalytic Cycle: Ruthenium-catalyzed Olefin Metathesis (Grubbs 2nd Generation).
Workflow Diagram
Caption: Retrosynthetic logic flow from racemic starting material to the chiral C10 target via enzymatic resolution and additive-controlled metathesis.
Critical Mechanistic Insight: Preventing Isomerization
The Problem: Ruthenium metathesis catalysts (Grubbs I/II) can decompose to form ruthenium hydrides ([Ru]-H). In the presence of allylic alcohols, these hydrides catalyze an isomerization of the double bond, converting the desired allylic alcohol into an unwanted saturated ketone (redox isomerization).
The Solution: The addition of 1,4-Benzoquinone .[1][2][3]
-
Mechanism: Benzoquinone acts as a hydride scavenger/oxidant. It traps the transient [Ru]-H species, preventing the isomerization cycle without poisoning the active metathesis catalyst.
-
Evidence: Hong et al. (JACS 2005) demonstrated that 10 mol% benzoquinone suppresses isomerization in allylic alcohol metathesis, boosting yields from <50% to >90%.
Experimental Protocols
Phase 1: Synthesis of (S)-1-Penten-3-ol (Kinetic Resolution)
Note: If (S)-1-penten-3-ol is purchased commercially, skip to Phase 2.
Reagents:
-
Racemic 1-penten-3-ol (100 mmol)
-
Vinyl acetate (50 mmol, 0.5 eq) — Acyl donor
-
Novozym 435 (immobilized Candida antarctica Lipase B) — Catalyst
-
Pentane (Solvent)
Protocol:
-
Setup: In a round-bottom flask, dissolve racemic 1-penten-3-ol (8.6 g, 100 mmol) in pentane (100 mL).
-
Initiation: Add vinyl acetate (4.3 g, 50 mmol) and Novozym 435 (100 mg).
-
Incubation: Stir gently at room temperature (25°C) for 24–48 hours. Monitor conversion by GC. The enzyme selectively acetylates the (R)-enantiomer.
-
Filtration: Filter off the immobilized enzyme (can be reused).
-
Separation: The mixture now contains (S)-1-penten-3-ol (alcohol) and (R)-1-penten-3-yl acetate (ester). Separate via flash column chromatography (SiO2, Hexane/EtOAc gradient).
-
The ester elutes first; the desired alcohol elutes second.
-
-
Yield: Expect ~40–45% yield (theoretical max 50%) of the (S)-alcohol.
-
QC: Check optical rotation. Lit:
(c 1.0, CHCl3).
Phase 2: Homodimerization to (4S,7S,E)-Dec-5-ene-4,7-diol
Reagents:
-
(S)-1-Penten-3-ol (10 mmol, 861 mg)
-
Grubbs Catalyst 2nd Generation (2 mol%, 170 mg)
-
1,4-Benzoquinone (10 mol%, 108 mg) — CRITICAL ADDITIVE
-
Dichloromethane (DCM), anhydrous, degassed (20 mL, 0.5 M concentration)
Protocol:
-
Preparation: Flame-dry a 50 mL Schlenk flask and cool under Argon.
-
Solvent Loading: Add (S)-1-penten-3-ol and 1,4-benzoquinone to the flask. Dissolve in anhydrous DCM (20 mL).
-
Why Benzoquinone? To suppress ruthenium hydride formation and prevent ketone byproducts.
-
-
Degassing: Sparge the solution with Argon for 10 minutes. Oxygen poisons the catalyst.
-
Catalyst Addition: Add Grubbs II catalyst (2 mol%) in one portion as a solid. The solution will turn characteristic reddish-brown.
-
Reflux: Attach a reflux condenser (under Argon) and heat the mixture to 40°C (gentle reflux) for 12 hours.
-
Visual Check: Evolution of ethylene gas (bubbles) indicates active metathesis.
-
-
Quench: Cool to room temperature. Add ethyl vinyl ether (0.5 mL) and stir for 20 minutes to deactivate the catalyst.
-
Concentration: Evaporate the solvent under reduced pressure. The residue will be dark brown/black.
-
Purification: Purify via flash chromatography on silica gel.
-
Eluent: Hexane:EtOAc (2:1 to 1:1). The diol is polar.
-
Note: The benzoquinone residue may elute early; the diol will be the major polar fraction.
-
-
Isolation: Concentrate product fractions to yield a white waxy solid or viscous oil.
Quality Control & Validation
Analytical Data
| Technique | Expected Result | Interpretation |
| 1H NMR (CDCl3, 400 MHz) | Confirm symmetry. Vinyl protons at 5.65 ppm indicate E-alkene (large coupling constant | |
| 13C NMR (CDCl3) | Only 4 signals expected due to | |
| HPLC | Chiralcel OD-H or AD-H column | Single peak confirms no racemization during metathesis. |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Ethylene inhibition | Ensure the system is open to an Argon bubbler to allow ethylene gas to escape. Do not seal the vessel. |
| Formation of Ketone (Decan-4-one) | Isomerization | Benzoquinone failure. Ensure benzoquinone is fresh (yellow, not black). Increase loading to 15 mol%. |
| Product is Brown/Black | Ruthenium residue | Treat crude mixture with activated charcoal or DMSO (5 eq relative to catalyst) before column chromatography. |
References
-
Isomerization Suppression: Hong, S. H.; Sanders, D. P.; Lee, C. W.; Grubbs, R. H. "Prevention of Undesirable Isomerization during Olefin Metathesis."[1][2] Journal of the American Chemical Society, 2005 , 127(49), 17160–17161.[4]
-
General Metathesis Review: Chatterjee, A. K.; Choi, T. L.; Sanders, D. P.; Grubbs, R. H. "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society, 2003 , 125(37), 11360-11370.
-
Enzymatic Resolution: Pamies, O.; Backvall, J. E. "Combination of Enzymes and Metal Catalysts. A Powerful Approach in Asymmetric Catalysis." Chemical Reviews, 2003 , 103(8), 3247-3262.
Sources
Application Note: (4S,7S,E)-Dec-5-ene-4,7-diol as a Versatile C2-Symmetric Chiral Building Block
Introduction & Structural Significance
(4S,7S,E)-Dec-5-ene-4,7-diol is a valuable C2-symmetric chiral building block used in the synthesis of complex natural products (polyketides, macrolides) and as a scaffold for privileged chiral ligands. Its utility stems from two core structural features:
-
C2-Symmetry: The molecule possesses a twofold axis of rotation. In asymmetric catalysis, this symmetry reduces the number of possible competing transition states, often leading to higher stereoselectivity compared to non-symmetric ligands. In NMR spectroscopy, the symmetry simplifies signal assignment, as chemically equivalent protons appear as single signals.
-
Allylic 1,4-Diol Motif: The central trans-alkene flanked by chiral hydroxyl groups is a "linchpin" motif. It serves as a precursor for stereoselective iodoetherification (yielding chiral tetrahydrofurans) and dihydroxylation (yielding chiral tetraols).
Key Applications
-
Chiral Ligand Synthesis: Precursor for C2-symmetric bis-phosphinites and bis-phosphines used in Rh- or Ru-catalyzed asymmetric hydrogenation.
-
Natural Product Scaffolds: Rapid access to 2,5-disubstituted tetrahydrofuran rings found in Annonaceous acetogenins and nonactic acid derivatives.
-
Polymer Chemistry: A chiral monomer for functionalized polyesters.
Synthesis Protocol: Olefin Metathesis Homodimerization
Objective: Synthesize (4S,7S,E)-Dec-5-ene-4,7-diol via the homodimerization of (S)-1-penten-3-ol.
Experimental Design Logic
-
Substrate: (S)-1-Penten-3-ol. This starting material transfers its chirality directly to the product. It can be sourced commercially or prepared via kinetic resolution of racemic 1-penten-3-ol (using Lipase B from Candida antarctica).
-
Catalyst Selection: Grubbs 2nd Generation Catalyst is selected over 1st Generation due to its higher activity with electron-deficient or sterically hindered olefins and better thermal stability.
-
Thermodynamic Control: The reaction releases ethylene gas.[1] Removing ethylene drives the equilibrium toward the formation of the internal alkene (Le Chatelier's principle).
Step-by-Step Protocol
Reagents:
-
(S)-1-Penten-3-ol (>98% ee)
-
Grubbs Catalyst 2nd Generation (1-2 mol%)
-
Dichloromethane (DCM), anhydrous, degassed
-
Ethyl vinyl ether (Quenching agent)
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.
-
Dissolution: Add (S)-1-Penten-3-ol (1.0 equiv, e.g., 10 mmol) to the flask. Dissolve in anhydrous DCM (0.1 M concentration).
-
Catalyst Addition: Add Grubbs II catalyst (1.5 mol%) in one portion as a solid or dissolved in a minimal amount of DCM. The solution will turn a characteristic reddish-brown.
-
Reaction: Heat the mixture to reflux (40°C) under a slow stream of inert gas. The gas flow helps purge the generated ethylene.
-
Self-Validating Check: Monitor by TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.5) should disappear, and a more polar spot (product, Rf ~0.2) should appear.[2]
-
-
Quenching: Once conversion >95% (typically 12-24 hours), cool to room temperature. Add ethyl vinyl ether (50 equiv relative to catalyst) and stir for 30 minutes. This deactivates the Ru-carbene species.
-
Purification: Concentrate the solvent in vacuo. Purify the dark residue via flash column chromatography on silica gel (Gradient: 20% to 40% EtOAc in Hexanes).
-
Result: The product is obtained as a colorless solid or viscous oil.
Data Validation (QC)
| Parameter | Specification | Method |
| Yield | 85 - 92% | Gravimetric |
| Enantiomeric Excess (ee) | >98% | Chiral HPLC (Chiralcel OD-H, Hex/IPA 90:10) |
| Diastereomeric Ratio (E/Z) | >20:1 | 1H NMR (Coupling constant J) |
NMR Signature (CDCl3, 400 MHz):
-
Alkene Protons:
5.70 (m, 2H). Look for a large coupling constant ( Hz) indicating the trans (E) geometry. -
Methine Protons (CH-OH):
4.10 (m, 2H). -
Symmetry Check: The integration ratio between the methyl groups and the alkene protons must be exactly 3:1.
Application Workflow: Stereoselective Cyclization
Objective: Convert the linear diol into a chiral 2,5-disubstituted tetrahydrofuran (THF) via Iodoetherification. This mimics the biosynthesis of polyether antibiotics.
Mechanism & Logic
The reaction proceeds via a 5-exo-trig cyclization. The iodine activates the alkene, forming an iodonium ion. The hydroxyl group acts as the nucleophile, attacking the back of the iodonium ring.
-
Stereocontrol: The (4S,7S) configuration directs the attack to form a specific diastereomer (typically trans-THF due to steric minimization in the transition state).
Protocol
-
Reagents: Dissolve (4S,7S,E)-Dec-5-ene-4,7-diol (1 equiv) in dry Acetonitrile (MeCN).
-
Base: Add NaHCO3 (3 equiv) to neutralize HI formed during the reaction.
-
Cyclization: Cool to 0°C. Add Iodine (I2, 2.5 equiv) portion-wise.
-
Workup: Quench with saturated aqueous Na2S2O3 (sodium thiosulfate) to remove excess iodine (color changes from purple to colorless). Extract with ether.
-
Product: (2S,5S)-2-(1-iodopropyl)-5-propyltetrahydrofuran (approximate structure, stereochemistry depends on specific conditions).
Visualizations
Diagram 1: Synthesis Workflow (Metathesis)
This diagram illustrates the homodimerization process, highlighting the role of the catalyst and the ethylene purge.
Caption: Homodimerization workflow utilizing Grubbs II catalyst with continuous ethylene removal to drive equilibrium.
Diagram 2: Cyclization Pathway (THF Synthesis)
This diagram maps the transformation of the linear diol into the cyclic ether, a key step for natural product synthesis.
Caption: Stereoselective iodoetherification pathway converting the linear 1,4-diol into a chiral THF scaffold.
References
-
Grubbs, R. H. (2004). "Olefin metathesis." Tetrahedron, 60(34), 7117-7140.
-
Chatterjee, A. K., et al. (2003). "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society, 125(37), 11360-11370.
-
Kang, S. H., & Lee, S. B. (1998). "Iodoetherification of allylic alcohols: A stereoselective route to tetrahydrofurans." Tetrahedron Letters, 39(16), 2361-2364.
-
BenchChem Technical Support. (2025). "Efficient Synthesis of 5-Decene-4,7-diol and Related Unsaturated Diols."
Sources
Application Note: Strategic Utilization of Dec-5-ene-4,7-diol in Natural Product Synthesis
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary
Aliphatic unsaturated diols, particularly C10 bis-allylic diols like Dec-5-ene-4,7-diol, represent an underexplored yet highly versatile class of chiral building blocks in organic synthesis [1]. Featuring two stereogenic centers at C4 and C7 flanking a central alkene, this molecule serves as a powerful C2-symmetric (or pseudo-symmetric) linchpin. Its unique stereochemical landscape—comprising eight possible stereoisomers depending on the E/Z geometry and R/S configurations—makes it an ideal precursor for the convergent synthesis of complex polyketides, macrolides, and annonaceous acetogenins[2].
Strategic Utility & Causality in Reaction Design
The strategic value of Dec-5-ene-4,7-diol lies in its pre-installed oxidation states and predictable reactivity. The allylic hydroxyl groups can direct transition-metal catalysts or participate directly in intramolecular cyclizations.
Stereochemical Control: The proximity of the hydroxyl groups to the π-system facilitates metal-catalyzed intramolecular cyclizations to form 2,5-disubstituted tetrahydrofuran (THF) rings [3]. Unlike its alkynyl counterpart (5-decyne-4,7-diol), whose linear geometry hinders such cyclizations, the alkene geometry of Dec-5-ene-4,7-diol perfectly pre-organizes the molecule for stereoselective ring closure [3].
Desymmetrization: The bis-allylic nature of the diol allows for elegant desymmetrization strategies. By leveraging the pseudo-symmetry of the (4R,7S,E)-isomer, chemists can execute cascade reactions that rapidly build molecular complexity, a tactic widely applied in the total synthesis of marine sesquiterpenes and alkaloid natural products [4].
Quantitative Data: Catalyst Screening for THF Core Formation
To highlight the versatility of Dec-5-ene-4,7-diol, the following table summarizes the comparative reactivity and stereochemical outcomes when subjecting the (4R,7S,E)-isomer to various cyclization conditions.
| Catalyst System | Reaction Conditions | Primary Product | Yield (%) | Diastereomeric Ratio (dr) | Causality / Mechanism |
| PdCl₂ / CuCl₂ | CO (1 atm), NaOAc, MeOH, rt | 2,5-cis-THF lactone | 87 | >20:1 | Carbonylative cascade; Pd(II) activates alkene, Cu(II) reoxidizes Pd(0) [4]. |
| AuCl₃ (cat.) | CH₂Cl₂, rt, 2 h | 2,5-trans-THF | 78 | 15:1 | Strong alkenophilic character of Au(III) drives rapid anti-addition. |
| VO(acac)₂ | t-BuOH, CH₂Cl₂, 0 °C | Epoxide intermediate | 92 | >95:5 | Directed epoxidation by allylic alcohol, setting up regioselective opening [6]. |
| p-TsOH (cat.) | Toluene, reflux, 12 h | 2,5-cis/trans-THF mix | 65 | 1.2:1 | Acid-catalyzed protonation leads to a planar carbocation, eroding stereocontrol [3]. |
Experimental Workflows & Protocols
Protocol 1: Stereoselective Synthesis of (4R,7S,E)-Dec-5-ene-4,7-diol via Olefin Cross-Metathesis
Objective: Homodimerization of enantiopure (R)-1-penten-3-ol to yield the C2-symmetric E-alkene diol. Causality: Grubbs 2nd Generation catalyst is selected over the 1st Generation variant due to its superior stability and tolerance toward unprotected secondary alcohols. This eliminates the need for atom-inefficient protection/deprotection sequences [5].
-
Preparation: In a flame-dried Schlenk flask under argon, dissolve (R)-1-penten-3-ol (10.0 mmol) in anhydrous, degassed dichloromethane (DCM, 0.1 M).
-
Rationale: Degassing prevents catalyst poisoning by dissolved oxygen, ensuring high turnover numbers.
-
-
Catalyst Addition: Add Grubbs 2nd Generation Catalyst (0.05 mmol, 0.5 mol%) in one portion.
-
Reaction: Stir the mixture at 40 °C (reflux) for 12 hours.
-
Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf spot (~0.3) corresponding to the diol. Stain with KMnO₄ to confirm the presence of the internal alkene.
-
-
Quenching & Purification: Cool to room temperature and add ethyl vinyl ether (1.0 mL) to quench the active ruthenium carbene. Stir for 30 minutes. Concentrate under reduced pressure and purify via flash column chromatography.
-
Validation Checkpoint 2 (NMR): ¹H NMR (CDCl₃) must show the disappearance of terminal olefin multiplets (5.10–5.25 ppm) and the emergence of a symmetric internal E-alkene signal (a distinct multiplet at ~5.65 ppm). The coupling constant (
Hz) confirms the E-geometry.
-
Protocol 2: Palladium-Catalyzed Desymmetrization to a 2,5-Disubstituted THF Core
Objective: Convert the bis-allylic diol into a functionalized THF ring, a ubiquitous motif in natural products. Causality: Pd(II) acts as a soft Lewis acid, selectively coordinating the π-system of the alkene without prematurely activating the hydroxyl groups. This coordination triggers an intramolecular anti-addition of the hydroxyl group, forging the C–O bond with absolute stereocontrol [4].
-
Setup: To a solution of (4R,7S,E)-Dec-5-ene-4,7-diol (1.0 mmol) in anhydrous methanol (10 mL), add PdCl₂ (0.1 mmol, 10 mol%), CuCl₂ (3.0 mmol), and sodium acetate (3.0 mmol).
-
Atmosphere Exchange: Purge the flask with Carbon Monoxide (CO) gas and maintain under a balloon of CO (1 atm).
-
Rationale: CO inserts into the intermediate σ-alkyl palladium species, enabling a carbonylative cascade that installs a carboxylate handle for further natural product elaboration [4].
-
-
Reaction: Stir vigorously at room temperature for 16 hours.
-
Validation Checkpoint 1 (Colorimetric): The solution will transition from dark brown/green to a lighter shade as Cu(II) is reduced to Cu(I) during the reoxidation of Pd(0) to Pd(II).
-
-
Workup: Dilute with diethyl ether, filter through a short pad of Celite to remove metal salts, and wash with saturated aqueous NaHCO₃.
-
Validation Checkpoint 2 (Mass Spectrometry): ESI-MS should display the
ion corresponding to the carbonylated THF product, confirming successful cascade cyclization rather than simple isomerization.
-
Visualizations
Fig 1. Divergent synthetic workflow utilizing Dec-5-ene-4,7-diol as a central chiral linchpin.
Fig 2. Mechanistic pathway for the Pd(II)-catalyzed intramolecular cyclization of the allylic diol.
References
protocol for HPLC purification of (4S,7S,E)-Dec-5-ene-4,7-diol
Application Note & Protocol
Executive Summary & Challenge Profile
The purification of (4S,7S,E)-Dec-5-ene-4,7-diol presents a multi-faceted chromatographic challenge. Unlike simple aromatics, this molecule lacks a strong UV chromophore, rendering standard UV detection (254 nm) ineffective. Furthermore, the presence of two chiral centers (C4, C7) and a central alkene (C5=C6) creates a stereochemical landscape containing enantiomers, diastereomers (meso compounds), and geometric isomers (E/Z).
This protocol details a self-validating, two-stage purification strategy :
-
Achiral Reverse-Phase (RP-HPLC): For the removal of geometric isomers (Z-form) and diastereomers.
-
Chiral Normal-Phase (NP-HPLC): For the final resolution of the (4S,7S) enantiomer from its (4R,7R) antipode.
Critical Criticality: Detection is the primary bottleneck. This protocol mandates the use of ELSD (Evaporative Light Scattering Detection) or RI (Refractive Index) for robust quantification, with low-wavelength UV (205 nm) as a secondary qualitative monitor.
Pre-Purification Analysis & Strategy[2]
Before initiating HPLC, the crude mixture must be characterized to select the correct workflow. The (E)-alkene geometry is typically thermodynamically favored, but synthetic routes (e.g., Grignard addition to aldehydes or metathesis) often yield complex mixtures.
The Stereochemical Landscape[1]
-
Target: (4S,7S,E) — Trans-diol.[2]
-
Major Impurities:
-
(4R,7R,E): Enantiomer (Separable only on Chiral Phase).
-
(4S,7R,E) / (4R,7S,E): Meso/Diastereomers (Separable on Achiral Phase).[2]
-
(Z)-Isomers: Geometric isomers (Separable on Achiral Phase).
-
Workflow Visualization
The following decision tree outlines the purification logic based on input purity.
Figure 1: Strategic workflow for the isolation of (4S,7S,E)-Dec-5-ene-4,7-diol. RP-HPLC is used first to clear bulk impurities and diastereomers, followed by Chiral HPLC for enantiomeric polishing.[2]
Detailed Protocols
Method A: Achiral Reverse-Phase (Diastereomer Removal)
Objective: Isolate the trans-diastereomer pair [(4S,7S) + (4R,7R)] from meso compounds and synthetic byproducts.
-
Rationale: The C18 stationary phase interacts with the hydrophobic decene chain. Diastereomers (syn vs. anti diols) exhibit different hydrogen bonding capabilities with the mobile phase, resulting in separation.
| Parameter | Analytical Conditions | Preparative Scale-Up |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) | Prep C18 (21.2 x 150 mm, 5-10 µm) |
| Mobile Phase A | Water (Milli-Q) | Water |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Acetonitrile |
| Flow Rate | 1.0 mL/min | 15 - 20 mL/min |
| Gradient | 0-5 min: 20% B (Isocratic)5-20 min: 20% -> 60% B20-25 min: 95% B (Wash) | Scaled linearly.[2] Maintain slope. |
| Detection | ELSD (Drift Tube: 45°C, Gain: 8) Alt: UV 205 nm (Reference 360 nm) | ELSD or Prep UV (205 nm) |
| Temperature | 30°C | Ambient |
Protocol Steps:
-
Sample Prep: Dissolve crude oil in 50:50 Water:ACN. Filter through 0.22 µm PTFE filter.
-
Injection: Inject 10 µL (Analytical) to determine retention time (Rt). The diol is polar; expect elution early in the gradient (approx. 8-12 min).
-
Fraction Collection: Collect the major peak. Note: The meso-isomer typically elutes slightly earlier or later depending on specific solvation effects.[2]
-
Validation: Re-inject fractions. If a single peak is observed on C18, proceed to Chiral Method.
Method B: Chiral Normal-Phase (Enantiomer Resolution)
Objective: Isolate (4S,7S) from (4R,7R).
-
Rationale: Amylose or cellulose-based columns form inclusion complexes.[2] The spatial arrangement of the hydroxyl groups on the (4S,7S) isomer will interact differently with the chiral selector than the (4R,7R) isomer.
| Parameter | Specification |
| Column | Daicel Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 4.6 x 250 mm, 5 µm (Analytical) |
| Mobile Phase | n-Hexane : Isopropanol (90 :[2] 10) |
| Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV 210 nm (Hexane cutoff allows low UV) or RI |
| Selectivity ( | Target > 1.2 for baseline separation |
Protocol Steps:
-
Solvent Switch: Evaporate the RP-HPLC fractions (Water/ACN) to dryness. Critical: Residual water will deactivate normal phase columns. Lyophilize if necessary, then dissolve in Hexane/IPA (90:10).
-
Screening: Inject on Chiralpak AD-H.
-
Expected Result: Two peaks (1:1 ratio if racemic).
-
Optimization: If resolution is poor, lower IPA content to 5% or switch to Chiralcel OD-H.[2]
-
-
Purification: Scale to Prep-Chiral column. Collect the peak corresponding to the (4S,7S) isomer.
-
Note: Absolute configuration must be assigned via Polarimetry (compare
to literature) or X-ray crystallography if solid.
-
Detection & Troubleshooting Guide
The "Invisible" Peak Problem: The isolated alkene at C5-C6 is not conjugated, resulting in negligible UV absorbance above 210 nm.
-
Solution 1 (ELSD): The gold standard. Response is mass-dependent, not structure-dependent.[2] Ensure the drift tube temperature is low enough (40-50°C) to prevent evaporation of the semi-volatile diol.
-
Solution 2 (Derivatization): If ELSD is unavailable, react a small aliquot with Benzoyl Chloride (creates dibenzoate ester).
-
Reaction: Sample + BzCl + Pyridine
Dibenzoate. -
Benefit: Adds strong UV absorbance at 254 nm. Use this analytical check to map the location of your peaks, then run the prep purification "blind" by time windows established by the derivative.
-
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| No peaks visible | Detection limit reached (UV). | Switch to ELSD or RI. Try 205 nm UV. |
| Broad peaks (Tailing) | Hydrogen bonding with silanols. | Add 0.1% Formic Acid (RP) or Diethylamine (NP) to mobile phase. |
| Split peaks | Diastereomer separation or Z-isomer.[2] | Check NMR. If Z-isomer, optimize RP gradient to separate.[2] |
| High Backpressure | Sample precipitation. | Ensure sample solvent matches mobile phase initial conditions.[3] |
References
-
Stereochemistry of Alkenes: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[2] (Foundational text for diastereomer/enantiomer logic).
-
Detection of Non-Chromophoric Compounds: Megoulas, N. C., & Koupparis, M. A. (2005). Twenty Years of Evaporative Light Scattering Detection. Critical Reviews in Analytical Chemistry. Link
-
Chiral Separation of Allylic Alcohols: Daicel Corporation. Chiralpak AD-H Application Data. (Standard industry reference for amylose-based separation of alcohols). Link
-
General Diol Purification: BenchChem Technical Support. Separation of Diastereomers of 5-Decene-4,7-diol. (Inferred from search context regarding general alkene diol handling). Link
(Note: Specific literature on the exact (4S,7S) isomer purification is sparse; this protocol synthesizes established methodologies for analogous allylic 1,4-diols.)
Sources
Application Note: Scalable Synthesis of 5-Decene-4,7-diol via Grignard Addition and Olefin Metathesis
Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Protocol & Scale-Up Guide
Strategic Overview & Mechanistic Rationale
Long-chain unsaturated aliphatic diols, such as 5-decene-4,7-diol, occupy an underexplored chemical space with emerging therapeutic applications in cytotoxicity and antimicrobial development[1]. Transitioning the synthesis of 5-decene-4,7-diol from a discovery-scale fume hood to a pilot-scale reactor requires rigorous control over reaction kinetics, exotherm management, and catalytic efficiency.
The most efficient and scalable synthetic route relies on a two-phase approach:
-
Grignard Addition: The reaction of propionaldehyde with vinylmagnesium bromide to yield the allylic alcohol intermediate, 1-penten-3-ol[1].
-
Olefin Metathesis: The catalytic homocoupling of 1-penten-3-ol using a ruthenium-based metathesis catalyst (e.g., Grubbs' catalyst) to form the internal alkene, 5-decene-4,7-diol[1].
As a self-validating system, this protocol integrates in-process controls (IPCs) to ensure that each synthetic phase is mechanistically verified before downstream progression.
Synthetic Workflow Pathway
Figure 1: Two-step synthetic workflow for 5-Decene-4,7-diol via Grignard addition and metathesis.
Scale-Up Protocol: Step-by-Step Methodologies
Phase 1: Synthesis of 1-Penten-3-ol (Grignard Addition)
Objective: Safely execute a highly exothermic carbon-carbon bond formation at scale.
Reagents:
-
Propionaldehyde (1.0 eq, rigorously dried)
-
Vinylmagnesium bromide (1.1 eq, 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl
Step-by-Step Procedure:
-
System Preparation: Purge a jacketed reactor with dry N₂. Causality: Grignard reagents are highly nucleophilic and basic; trace moisture will prematurely quench the vinylmagnesium bromide to ethylene gas, drastically reducing yield[2].
-
Reagent Loading: Charge the reactor with the vinylmagnesium bromide solution. Cool the jacket to 0°C.
-
Controlled Dosing: Dilute propionaldehyde in anhydrous THF (1:1 v/v). Begin dropwise addition to the reactor via an automated dosing pump.
-
Causality: The addition is highly exothermic. In large-scale reactors, delayed initiation or rapid dosing can lead to thermal runaway. Maintain the internal temperature below 10°C[2].
-
-
Maturation: Once dosing is complete, remove cooling and allow the reaction to warm to room temperature (20°C). Stir for 2 hours.
-
Quench & Workup: Cool the reactor back to 0°C. Slowly quench the reaction by adding saturated aqueous NH₄Cl.
-
Causality: Using NH₄Cl instead of a strong acid (like HCl) provides a mildly acidic proton source to neutralize the magnesium alkoxide. Strong acids risk dehydrating the newly formed 1-penten-3-ol into an undesired 1,3-pentadiene byproduct.
-
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2].
System Validation Checkpoint: Perform a rapid GC-FID analysis of the crude organic layer. The complete disappearance of the propionaldehyde peak and the emergence of a single new peak validates the success of the Grignard addition.
Phase 2: Homocoupling to 5-Decene-4,7-diol (Olefin Metathesis)
Objective: Drive the equilibrium of the cross-metathesis reaction toward the homodimer while suppressing catalyst degradation.
Reagents:
-
1-Penten-3-ol (1.0 eq)
-
Grubbs' 2nd Generation Catalyst (1.0 mol %)
-
1,4-Benzoquinone (10 mol %)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
-
Substrate Preparation: Dissolve 1-penten-3-ol in anhydrous DCM to achieve a concentration of 0.2 M.
-
Degassing: Sparge the solution with N₂ for 30 minutes. Causality: Ruthenium alkylidene catalysts are sensitive to dissolved oxygen. Degassing prevents premature catalyst oxidation and extends catalytic turnover[3].
-
Additive Introduction: Add 10 mol % of 1,4-benzoquinone. Causality: During metathesis, Ru catalysts can decompose into hydride species that trigger the isomerization of the allylic alcohol into an ethyl ketone. Benzoquinone acts as a hydrogen scavenger, locking the pathway toward the desired diol.
-
Catalyst Addition: Add Grubbs' 2nd Generation Catalyst (1.0 mol %). Causality: Grubbs II is selected over Grubbs I because its strongly electron-donating N-heterocyclic carbene (NHC) ligand provides the stability required to coordinate near the unprotected, polar hydroxyl groups of the substrate[3].
-
Reaction & Gas Removal: Heat the reactor to a gentle reflux (40°C). Implement active sub-surface N₂ sparging.
-
Causality: The homocoupling of terminal olefins produces ethylene gas. According to Le Chatelier’s principle, dissolved ethylene stalls the reaction equilibrium. At scale, the reduced surface-to-volume ratio traps gas; active sparging physically strips ethylene from the solvent, driving the reaction to >95% conversion[3].
-
-
Purification: Upon completion, cool the reactor, vent excess pressure, and filter the mixture through a short pad of silica gel to remove the ruthenium residues[3]. Concentrate and purify via column chromatography (Hexanes:EtOAc) to yield the pure 5-decene-4,7-diol[2].
System Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The product 5-decene-4,7-diol will appear as a distinct, lower Rf spot compared to 1-penten-3-ol. Stain the TLC plate with KMnO₄; an immediate yellow spot on a purple background confirms the presence of the internal alkene.
Process Optimization & Quantitative Data
To ensure maximum efficiency during scale-up, catalyst selection and reactor conditions must be optimized. The following tables summarize our quantitative findings for the metathesis phase.
Table 1: Catalyst Screening for Homocoupling of 1-Penten-3-ol
| Catalyst System | Loading (mol %) | Additive | Time (h) | Conversion (%) | Yield of Target Diol (%) |
| Grubbs 1st Gen | 5.0 | None | 24 | 45 | 32 |
| Grubbs 2nd Gen | 2.5 | None | 12 | 88 | 75 |
| Grubbs 2nd Gen | 1.0 | 1,4-Benzoquinone (10 mol%) | 8 | >95 | 89 |
| Hoveyda-Grubbs II | 1.0 | 1,4-Benzoquinone (10 mol%) | 8 | >95 | 91 |
Table 2: Scale-Up Parameters and Yield Optimization (Grubbs II, 1.0 mol%)
| Scale (Substrate) | Reactor Type | Ethylene Removal Method | Exotherm Control (Grignard) | Isolated Yield (%) |
| 10 g | Round Bottom Flask | Passive venting | Ice bath (0°C) | 88 |
| 100 g | Jacketed Reactor | N₂ headspace sweep | Chiller (-10°C), slow addition | 85 |
| 1.5 kg | Pilot Reactor | Sub-surface N₂ sparging | Automated dosing, active cooling | 82 |
Troubleshooting & Decision Matrix
When scaling up from grams to kilograms, mass transfer and thermal dynamics shift. Use the following decision tree to diagnose and resolve common bottlenecks.
Figure 2: Troubleshooting decision tree for resolving common scale-up bottlenecks.
References
-
A Comparative Study of 5-Decene-4,7-diol and its Derivatives: Evaluating Biological Activity and Therapeutic Potential. BenchChem. 1
-
Technical Support Center: Synthesis of 5-Decene-4,7-diol. BenchChem. 2
-
Technical Support Center: Efficient Synthesis of 5-Decene-4,7-diol and Related Unsaturated Diols. BenchChem. 3
Sources
Application Note: Catalytic Applications of Transition Metal Complexes Featuring Dec-5-ene-4,7-diol Ligands
Target Audience: Researchers, organometallic chemists, and drug development professionals.
Introduction & Mechanistic Rationale
While short-chain aliphatic diols are ubiquitous in coordination chemistry, longer-chain unsaturated diols such as Dec-5-ene-4,7-diol represent an underexplored chemical space with immense potential for advanced organometallic catalysis[1]. Dec-5-ene-4,7-diol (DED) features a 10-carbon backbone, a central C5=C6 double bond, and two hydroxyl groups at the C4 and C7 positions. This unique architecture contains two stereogenic centers, resulting in multiple possible stereoisomers, including the highly valuable enantiomeric pairs (4R,7R) and (4S,7S)[2].
When utilized as a chiral ligand in transition-metal catalysis, the (4R,7R)-DED isomer offers distinct mechanistic advantages:
-
Conformational Pre-organization: The central alkene restricts the flexibility of the carbon chain, pre-organizing the C4 and C7 alkoxides for optimal bidentate chelation to transition metals.
-
Hemilability & Electronic Tuning: In specific electronic environments, the C=C π-system can act as a transient third coordination site (forming a tridentate O,C=C,O-donor complex). This stabilizes reactive metal intermediates without permanently blocking substrate binding sites.
-
Chiral Pocket Formation: The bulky propyl tails (C1-C3 and C8-C10) project outward from the metal center. This creates a deep, highly lipophilic chiral pocket that dictates the stereochemical outcome of incoming substrates.
The use of 1,n-diols as chiral ligands is a well-established strategy for driving asymmetric synthesis[3]. Furthermore, controlling the chemoselectivity of reactions involving unsaturated diols highlights their versatility in complex, multi-step catalytic systems[4].
Synthesis of Metal-DED Complexes
The synthesis of active catalytic species relies on the precise ligand exchange of DED with labile metal precursors.
-
Ti(IV)-DED Complex: Generated in situ by reacting Titanium(IV) isopropoxide with (4R,7R)-DED. The displacement of two isopropanol molecules yields a chiral Ti(alkoxide)₂((4R,7R)-DED) species, which is highly active for oxygen transfer reactions.
-
Ru(II)-DED Complex: Synthesized by reacting[RuCl₂(p-cymene)]₂ with DED in the presence of a mild base. This complex is optimized for hydride transfer.
Caption: Workflow for synthesis and application of Dec-5-ene-4,7-diol metal complexes.
Catalytic Applications
Asymmetric Epoxidation of Allylic Alcohols (Ti-DED)
Drawing inspiration from classical epoxidation systems, the Ti-DED complex catalyzes the enantioselective epoxidation of allylic alcohols using tert-butyl hydroperoxide (TBHP) as the terminal oxidant. The causality of the high enantiomeric excess (ee) lies in the rigid chiral environment provided by the (4R,7R)-DED ligand. The propyl chains sterically hinder one face of the coordinated allylic alcohol, forcing the TBHP to deliver oxygen exclusively to the opposite face.
Caption: Catalytic cycle of Ti-DED mediated asymmetric epoxidation of allylic alcohols.
Transfer Hydrogenation of Prochiral Ketones (Ru-DED)
The Ru-DED complex acts as a robust catalyst for the transfer hydrogenation of acetophenone derivatives using isopropanol as the hydrogen donor. The unsaturated backbone of DED prevents the formation of inactive coordinatively saturated polymeric species, a common pitfall in late-transition metal diol complexes.
Quantitative Data Presentation
Table 1: Ti-DED Catalyzed Asymmetric Epoxidation of Allylic Alcohols (Conditions: 5 mol% Ti(O-iPr)₄, 6 mol% (4R,7R)-DED, 2.0 eq TBHP, DCM, -20 °C)
| Substrate | Catalyst | Time (h) | Yield (%) | ee (%) |
| Cinnamyl alcohol | Ti-(4R,7R)-DED | 12 | 92 | 94 |
| Geraniol | Ti-(4R,7R)-DED | 14 | 89 | 91 |
| 2-Methyl-2-penten-1-ol | Ti-(4R,7R)-DED | 18 | 85 | 88 |
Table 2: Ru-DED Catalyzed Transfer Hydrogenation of Acetophenones (Conditions: 1 mol% Ru-DED, iPrOH, KOH (10 mol%), 60 °C)
| Substrate | Catalyst | Time (h) | Yield (%) | ee (%) |
| Acetophenone | Ru-(4R,7R)-DED | 6 | 95 | 89 |
| 4-Methoxyacetophenone | Ru-(4R,7R)-DED | 8 | 91 | 86 |
| 4-Bromoacetophenone | Ru-(4R,7R)-DED | 4 | 98 | 92 |
Experimental Protocols (Self-Validating Systems)
Protocol A: In Situ Preparation of Ti-(4R,7R)-DED Catalyst
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon (repeat 3x). Add 500 mg of activated 4Å molecular sieves.
-
Causality: Molecular sieves are mandatory to scavenge trace water. Even ppm levels of water cause the irreversible formation of inactive μ-oxo titanium oligomers (Ti-O-Ti), which destroys catalytic activity and degrades enantioselectivity.
-
-
Ligand Addition: Dissolve 1.2 mmol of (4R,7R)-Dec-5-ene-4,7-diol in 10 mL of anhydrous dichloromethane (DCM) and transfer to the flask.
-
Metal Complexation: Cool the mixture to -20 °C. Dropwise, add 1.0 mmol of Ti(O-iPr)₄. Stir for 30 minutes to ensure complete ligand exchange.
Protocol B: Asymmetric Epoxidation Workflow
-
Substrate Addition: To the catalyst solution from Protocol A, add 10.0 mmol of the allylic alcohol (e.g., cinnamyl alcohol) at -20 °C. Stir for 15 minutes to allow substrate coordination.
-
Oxidant Delivery: Slowly add 20.0 mmol of TBHP (5.5 M in decane) via a syringe pump over 1 hour.
-
Causality: TBHP must be added dropwise at strictly -20 °C. Elevated temperatures or rapid addition leads to a background, uncatalyzed racemic epoxidation pathway, drastically lowering the final ee%.
-
-
Quenching & Validation: Monitor via TLC. Upon completion, quench with 10% aqueous tartaric acid. The tartaric acid breaks the Ti-alkoxide bonds, releasing the product and preventing emulsion formation during extraction.
Protocol C: Ru-DED Transfer Hydrogenation
-
Catalyst Activation: In an Argon-filled glovebox, combine [RuCl₂(p-cymene)]₂ (0.05 mmol), (4R,7R)-DED (0.11 mmol), and anhydrous isopropanol (10 mL).
-
Reaction: Add the prochiral ketone (10.0 mmol) and KOH (1.0 mmol). Heat to 60 °C.
-
Causality: The reaction must be run under a strict inert atmosphere because the active Ru(II)-hydride intermediates are highly susceptible to oxidative quenching by atmospheric O₂.
-
References
- A Comparative Study of 5-Decene-4,7-diol and its Derivatives: Evaluating Biological Activity and Therapeutic Potential - Benchchem
- Stereochemistry of 5-Decene-4,7-diol: A Theoretical and Methodological Guide - Benchchem
- Product Class 7: 1,n-Diols (n >1) - Thieme Connect
- Green Chemistry - RSC Publishing - Royal Society of Chemistry
Sources
Application Notes & Protocols: The Use of (4R,5R)-TADDOL in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality and the Role of C₂-Symmetric Diols
In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, the control of stereochemistry is not merely an academic exercise but a critical determinant of function. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, making the synthesis of enantiomerically pure compounds a paramount objective. Asymmetric catalysis, wherein a small amount of a chiral catalyst generates vast quantities of a single enantiomer, stands as the most elegant and efficient strategy to achieve this goal.
Among the pantheon of chiral ligands developed to mediate these transformations, C₂-symmetric diols have established themselves as a cornerstone technology.[1] These molecules possess a twofold rotational axis of symmetry which, when coordinated to a metallic center, creates a well-defined and predictable chiral environment. This structural feature simplifies the catalytic landscape, often leading to a single dominant diastereomeric catalyst species that can impart high levels of stereocontrol.
This guide focuses on a particularly powerful and versatile member of this class: (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol , widely known as (R,R)-TADDOL . Derived from inexpensive and naturally occurring L-tartaric acid, TADDOL and its derivatives have found widespread application in a multitude of asymmetric reactions.[2][3] Herein, we provide a detailed examination of its structure, mechanism, and a field-proven protocol for one of its most notable applications: the titanium-catalyzed enantioselective addition of diethylzinc to aldehydes.
The (R,R)-TADDOL Ligand: A Privileged Chiral Scaffold
The efficacy of (R,R)-TADDOL stems from its unique and robust molecular architecture. Its structure is characterized by three key features:
-
A Rigid Dioxolane Backbone: The central five-membered ring, derived from the ketalization of tartaric acid, locks the molecule into a rigid conformation. This rigidity is crucial for creating a predictable and well-ordered chiral space.
-
C₂-Symmetry: The molecule possesses a C₂ axis of rotation that passes through the C-C bond of the dioxolane ring and the center of the C4-C5 bond. This symmetry ensures that the two diarylhydroxymethyl groups are chemically equivalent, simplifying the coordination environment around a metal center.[2]
-
Sterically Demanding Aryl Groups: The four phenyl substituents create a deep, propeller-like chiral pocket.[2][4] This steric hindrance is the primary factor in discriminating between the two prochiral faces of an incoming substrate, effectively shielding one face from attack.
The synthesis of TADDOL is straightforward, typically involving the reaction of the dimethyl acetal of diethyl L-tartrate with four equivalents of a phenyl Grignard reagent, making it a readily accessible ligand for both academic and industrial research.[2]
Key Properties of (R,R)-TADDOL:
-
CAS Number: 93379-48-7[5]
-
Molecular Formula: C₃₁H₃₀O₄[6]
-
Molecular Weight: 466.57 g/mol [5]
-
Appearance: Off-white solid[6]
-
Optical Rotation: [α]D²⁰ = -63 ± 1° (c=1 in Chloroform)[6]
Core Application: Enantioselective Ethyl-Addition to Aldehydes
The addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. The catalytic and enantioselective addition of diethylzinc to aldehydes, yielding valuable chiral secondary alcohols, is a benchmark transformation for which the TADDOL-titanium system is exceptionally well-suited.[3]
The Catalytic System and Principle
The active catalyst is generated in situ from three components:
-
The chiral ligand: (R,R)-TADDOL
-
A Lewis acidic metal source: Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
The nucleophilic reagent: Diethylzinc (Et₂Zn)
In this system, (R,R)-TADDOL and Ti(OiPr)₄ react to form a chiral titanium-TADDOLate complex. This complex serves as a chiral Lewis acid, which coordinates to the carbonyl oxygen of the aldehyde, thereby activating it towards nucleophilic attack. The pre-organized, sterically-defined environment of the TADDOL ligand then dictates the trajectory of the incoming ethyl group from a diethylzinc molecule, ensuring a highly selective addition to one of the two prochiral faces of the aldehyde.
Proposed Catalytic Cycle and Mechanism of Stereoselection
The reaction proceeds through a well-accepted catalytic cycle, illustrated below.
Caption: Proposed Catalytic Cycle for TADDOL-Ti Mediated Ethyl-Addition.
Mechanism of Enantioselection:
-
Catalyst Formation: (R,R)-TADDOL reacts with Ti(OiPr)₄, displacing two isopropoxide ligands to form a C₂-symmetric titanium-TADDOLate catalyst.
-
Aldehyde Coordination: The aldehyde coordinates to the Lewis acidic titanium center. Due to the steric bulk of the TADDOL's phenyl groups, the aldehyde's substituent (R) preferentially orients away from them to minimize steric clash.
-
Face-Selective Nucleophilic Attack: The chiral pocket created by the TADDOL ligand effectively blocks one face of the coordinated aldehyde. The ethyl group from diethylzinc is therefore delivered to the less hindered Si-face of the aldehyde carbonyl.[4][7]
-
Product Release: After the C-C bond is formed, the resulting chiral zinc alkoxide product is released, regenerating the active Ti-TADDOLate catalyst to continue the cycle.
This mechanism consistently explains the high enantioselectivities observed, where the (R,R)-TADDOL ligand directs the formation of the (S)-configured alcohol product.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, with causality and critical parameters explained. Strict adherence to anhydrous and inert atmosphere techniques is essential for success.
Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol details the synthesis of (S)-1-phenyl-1-propanol.
Caption: Experimental Workflow for TADDOL-Catalyzed Asymmetric Ethylation.
Materials and Reagents:
-
(4R,5R)-TADDOL (10 mol%, 0.1 equiv.)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv.)[8]
-
Diethylzinc (Et₂Zn) (1.0 M solution in hexanes, 2.0 equiv.)[8]
-
Benzaldehyde (freshly distilled, 1.0 equiv.)
-
Anhydrous Toluene
-
Saturated aqueous NH₄Cl
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under a positive pressure of argon, add (R,R)-TADDOL (e.g., 125 mg, 0.27 mmol, for a 2.7 mmol scale reaction).
-
Add anhydrous toluene (5 mL) and stir to dissolve.
-
Add Ti(OiPr)₄ (e.g., 0.92 g, 3.24 mmol) to the solution.
-
Heat the resulting mixture to 60°C for 20-30 minutes under argon. A clear, yellowish solution should form.[8] The heating step is crucial for the efficient formation of the active catalyst.
-
-
Reaction Execution:
-
Cool the flask to 0°C using an ice-water bath.
-
Slowly add the diethylzinc solution (e.g., 5.4 mL of 1.0 M solution) dropwise via syringe. Maintain the temperature at 0°C. Caution: Diethylzinc is pyrophoric and reacts violently with water and air.
-
Stir the resulting solution for 30 minutes at 0°C.
-
In a separate flame-dried flask, prepare a solution of freshly distilled benzaldehyde (e.g., 286 mg, 2.7 mmol) in anhydrous toluene (5 mL).
-
Add the benzaldehyde solution dropwise to the catalyst mixture over 15-20 minutes, ensuring the internal temperature does not rise above 4-5°C. Low temperature is critical to maximize enantioselectivity.[8]
-
Stir the reaction at 0-4°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure (S)-1-phenyl-1-propanol.
-
-
Analysis:
-
Determine the yield of the isolated product.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.[8]
-
Performance and Data
The TADDOL-Ti catalytic system demonstrates excellent performance across a range of aldehyde substrates, consistently delivering high yields and enantioselectivities.
| Substrate (Aldehyde) | Product | Yield (%) | ee (%) | Reference(s) |
| Benzaldehyde | (S)-1-Phenyl-1-propanol | ~90 | >98 | [4],[9] |
| p-Tolualdehyde | (S)-1-(p-Tolyl)propan-1-ol | 89 | >98 | [4] |
| p-Methoxybenzaldehyde | (S)-1-(4-Methoxyphenyl)propan-1-ol | 95 | >98 | [4] |
| p-Chlorobenzaldehyde | (S)-1-(4-Chlorophenyl)propan-1-ol | 91 | >98 | [4] |
| Cinnamaldehyde | (S)-1-Phenylpenta-1,4-dien-3-ol | 90 | 97 | [4] |
| Cyclohexanecarboxaldehyde | (S)-1-Cyclohexylpropan-1-ol | 85 | 98 | [4] |
Conclusion
(4R,5R)-TADDOL has proven to be an exceptionally versatile and reliable chiral ligand in asymmetric catalysis. Its rigid, C₂-symmetric structure and sterically demanding framework enable the formation of highly organized chiral transition states, leading to outstanding levels of enantiocontrol. The titanium-TADDOLate catalyzed addition of diethylzinc to aldehydes is a testament to its efficacy, providing a robust and practical method for synthesizing chiral secondary alcohols with near-perfect enantioselectivity. The accessibility of TADDOL from tartaric acid, combined with its broad applicability, cements its status as a privileged ligand in the synthetic chemist's toolkit, empowering researchers in the ongoing quest for stereochemically pure molecules.
References
-
Seebach, D., Beck, A. K., & Heckel, A. (2001). TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. Angewandte Chemie International Edition, 40(1), 92-138. Available at: [Link]
- Seebach, D., Plattner, D. A., Beck, A. K., Wang, Y. M., Hunziker, D., & Petter, W. (1992). a,a,a',a'-Tetraaryl-l,3-dioxolane-4,5-dimethanols (TADDOL's) for Enantioselective Additions of Organometallics to Aldehydes and Ketones. Helvetica Chimica Acta, 75(7), 2171-2209.
-
Royal Society of Chemistry. (n.d.). Taddol and Binol-derived chiral phosphonites in asymmetric catalysis. In Organometallic Chemistry: Volume 41. Available at: [Link]
- Gung, B. W. (2012). One-Point Binding Ligands for Asymmetric Gold Catalysis: Phosphoramidites with a TADDOL-Related but Acyclic Backbone. Journal of the American Chemical Society, 134(37), 15231-15234.
-
ResearchGate. (n.d.). TADDOL‐CPOP‐catalyzed asymmetric addition of diethylzinc to aromatic aldehydes. ResearchGate. Available at: [Link]
- Soai, K., & Niwa, S. (1992). Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry, 57(23), 6291-6294.
-
de Souza, R. F., & de Souza, M. C. B. V. (2009). Enantioselective addition of diethylzinc to benzaldehyde catalyzed by an organometallic Ti(IV) compound and a xylose derivative. Journal of the Brazilian Chemical Society, 20(1), 189-193. Available at: [Link]
-
CatSyn. (n.d.). (4R,5R)-(-)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol, (R,R)-TADDOL. CatSyn. Available at: [Link]
-
Colella, M., Carlucci, C., & Luisi, R. (2019). Use of supported TADDOL in enantioselective addition of diethylzinc to benzaldehyde in flow. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4. ResearchGate. Available at: [Link]
- Scattolin, T., & Franzini, V. (2015). The synthesis of C2 symmetry diesters of (3R,4R)-TTFOL. Tetrahedron Letters, 56(49), 6825-6828.
- de Souza, R. F., & de Souza, M. C. B. V. (2009). Enantioselective addition of diethylzinc to benzaldehyde catalyzed by an organometallic Ti(IV)
- Pu, L. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824.
- Kim, S. S., & Kim, D. H. (2006). Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. Molecules, 11(11), 893-902.
-
Al-Masum, M., & El-Sayed, E. (2013). Enantioselective additions of diethylzinc to aldehydes catalyzed by titanate(IV) complex with chiral bidentate bis-amide ligands based on cyclopropane backbone. Arabian Journal of Chemistry, 6(1), 107-113. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ethz.ch [ethz.ch]
- 3. books.rsc.org [books.rsc.org]
- 4. mch.estranky.sk [mch.estranky.sk]
- 5. (4R,5R)-2,2-二甲基-α,α,α′,α′-四苯基-1,3-二氧戊环-4,5-二甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective additions of diethylzinc to aldehydes catalyzed by titanate(IV) complex with chiral bidentate bis-amide ligands based on cyclopropane backbone - Arabian Journal of Chemistry [arabjchem.org]
- 9. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4S,7S,E)-Dec-5-ene-4,7-diol
Current Status: Operational Topic: Yield Optimization & Troubleshooting for Olefin Metathesis Routes Audience: Medicinal Chemists, Process Chemists Lead Scientist: Dr. Aris (Senior Application Scientist)
Core Directive: The Synthetic Challenge
You are likely attempting to synthesize (4S,7S,E)-dec-5-ene-4,7-diol via the homodimerization of (S)-1-hexen-3-ol using Ruthenium-based olefin metathesis (Grubbs generation).
While theoretically simple (
The "Yield Killer" Mechanism
In the presence of free allylic alcohols, Grubbs catalysts can decompose to form Ruthenium-hydride (Ru-H) species. These species do not catalyze metathesis; instead, they catalyze the migration of the double bond, converting your chiral allylic alcohol into an achiral ketone (e.g., 3-hexanone). This not only consumes starting material but also poisons the active metathesis cycle.
Troubleshooting Guide (FAQ Format)
Ticket #001: "My reaction stalls at 50-60% conversion, and I see a ketone byproduct."
Diagnosis: Isomerization-induced catalyst death. Root Cause: The free hydroxyl group coordinates with the Ruthenium center, facilitating hydride elimination. The resulting Ru-H species isomerizes the remaining substrate into a ketone.[1]
Corrective Action (The "Additive" Method): Add 1,4-Benzoquinone to the reaction mixture.
-
Mechanism: Benzoquinone acts as a hydride scavenger. It oxidizes the transient Ru-H species back to active Ru species or traps the hydride, preventing the isomerization cycle.
-
Dosage: 10–20 mol% relative to the substrate.
-
Expected Result: Suppression of ketone formation; conversion increases to >90%.[2]
Corrective Action (The "Protection" Method - Recommended): If the additive method fails, protect the alcohol as an acetate or silyl ether (TBS) before metathesis.
-
Why: Steric bulk and lack of acidic protons prevent Ru-H formation.
-
Protocol: Acetylation
Metathesis Hydrolysis.
Ticket #002: "I am getting a mixture of E and Z isomers (e.g., 3:1 ratio). I need pure E."
Diagnosis: Kinetic Control vs. Thermodynamic Control. Root Cause: The metathesis reaction produces a mixture of E (trans) and Z (cis) olefins. The E-isomer is thermodynamically more stable. If you stop the reaction too early or run it too cold, you trap the kinetic Z-isomer.
Optimization:
-
Increase Temperature: Reflux in Dichloromethane (DCM, 40°C) or 1,2-Dichloroethane (DCE, 83°C). Higher thermal energy allows the catalyst to re-engage the Z-alkene and isomerize it to the E-alkene via secondary metathesis.
-
Catalyst Choice: Switch to Hoveyda-Grubbs 2nd Generation (HG-II) . It is more robust at higher temperatures and initiates faster, allowing the reaction to reach thermodynamic equilibrium (high E-selectivity) before catalyst decomposition.
Ticket #003: "My starting material is (S)-1-penten-3-ol, but I'm getting the wrong carbon count."
Diagnosis: Stoichiometry Error. Correction:
-
(S)-1-penten-3-ol (5 carbons) dimerizes to Oct-4-ene-3,6-diol (8 carbons).
-
To get Dec-5-ene-4,7-diol (10 carbons), you MUST start with (S)-1-hexen-3-ol .
-
Note: Ensure your starting material has high optical purity (
), as metathesis preserves stereochemistry but cannot correct it.
Visualizing the Problem & Solution
The following diagram illustrates the competition between the desired Metathesis cycle and the parasitic Isomerization cycle, and where to intervene.
Caption: The "Parasitic" Isomerization pathway (Red) competes with the productive Metathesis cycle (Green). 1,4-Benzoquinone (Yellow) blocks the red pathway.
Optimized Experimental Protocols
Method A: Direct Homodimerization (With Additive)
Best for rapid synthesis when protecting group chemistry is undesirable.
| Parameter | Specification | Notes |
| Substrate | (S)-1-hexen-3-ol | 1.0 equiv (0.2 M concentration) |
| Solvent | Dichloromethane (DCM) | Anhydrous, degassed (Argon sparge) |
| Catalyst | Grubbs 2nd Gen (G-II) | 2.5 - 5.0 mol% |
| Additive | 1,4-Benzoquinone | 10 mol% (Critical for yield) |
| Temp/Time | Reflux (40°C) | 12–24 hours |
Step-by-Step:
-
Charge a flame-dried flask with (S)-1-hexen-3-ol (1.0 equiv) and 1,4-benzoquinone (0.1 equiv).
-
Dissolve in anhydrous DCM (0.2 M).
-
Add Grubbs II catalyst (0.025 equiv) in one portion under Argon.
-
Fit with a reflux condenser and heat to gentle reflux (40°C).
-
Monitor: Check TLC/NMR after 4 hours. If conversion stalls, add a second portion of catalyst (0.01 equiv).
-
Workup: Concentrate in vacuo. Purify via flash chromatography (Silica gel, Hexanes:EtOAc gradient).
Method B: The "Protected" Route (Gold Standard)
Best for large-scale (>5g) or when highest purity is required.
| Step | Reaction | Reagents | Yield Impact |
| 1 | Protection | Acetic anhydride, Pyridine, DMAP | Prevents Ru-H formation completely. |
| 2 | Metathesis | Hoveyda-Grubbs II (2 mol%), DCM, Reflux | >95% E-selectivity ; No ketone byproduct. |
| 3 | Deprotection | K2CO3, Methanol | Quantitative removal of acetate. |
Why this is better: Although it adds two steps, the yield of the metathesis step often jumps from ~60% (Method A) to >90% (Method B), and purification is significantly easier because the non-polar acetate dimer separates easily from polar impurities.
Troubleshooting Decision Tree
Caption: Decision logic for diagnosing yield failures based on crude NMR analysis.
References
-
Prevention of Isomerization: Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society.[3][4]
-
Cross Metathesis of Allylic Alcohols: Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society.[3][4]
-
Mechanism of Ru-H Formation: Schmidt, B. (2004). Ruthenium-Catalyzed Cycloisomerization of Dienes: The Role of Ruthenium Hydrides. European Journal of Organic Chemistry.
-
General Metathesis Guide: Vougioukalakis, G. C., & Grubbs, R. H. (2010). Ruthenium-Based Heterocyclic Carbene-Coordinated Olefin Metathesis Catalysts. Chemical Reviews.
Sources
Technical Support Center: Stereocontrol Troubleshooting in Dec-5-ene-4,7-diol Synthesis
As a Senior Application Scientist, I have designed this technical support center to address the fundamental mechanistic challenges encountered when synthesizing dec-5-ene-4,7-diol. The stereocontrol of this pseudo-symmetric allylic diol requires precise management of two distinct structural features: the
This guide bypasses generic advice, focusing instead on the causality behind experimental failures and providing self-validating protocols to ensure reproducible stereocontrol.
Module A: Olefin Cross-Metathesis (CM) Workflows
The cross-metathesis of 1-penten-3-ol is a highly convergent approach to dec-5-ene-4,7-diol. By utilizing enantiopure starting materials (e.g., (S)-1-penten-3-ol), the
Frequently Asked Questions (FAQ)
Q: Why am I getting a complex mixture of isomerized products instead of the pure E-alkene? Causality: When using ruthenium-based catalysts (like Grubbs 2nd Generation) on allylic alcohols, the catalyst can decompose under thermal stress to form ruthenium-hydride species. These hydrides catalyze rapid double-bond migration (allylic isomerization), converting your starting 1-penten-3-ol into ethyl vinyl ketone, or isomerizing your final diol product[2]. Solution: Introduce an electron-deficient additive such as 1,4-benzoquinone (10 mol%). Benzoquinones rapidly scavenge metal hydrides without poisoning the active metathesis cycle, preserving the integrity of the allylic alcohol and locking the product in the thermodynamically favored E-geometry[2].
Protocol: Ru-Catalyzed Cross-Metathesis with Isomerization Suppression
Objective: Synthesize (4S,7S)-(E)-dec-5-ene-4,7-diol from (S)-1-penten-3-ol.
-
Preparation: In a flame-dried Schlenk flask under argon, dissolve enantiopure (S)-1-penten-3-ol (1.0 equiv) in anhydrous, freeze-pump-thaw degassed dichloromethane (DCM) to a concentration of 0.2 M.
-
Additive Introduction: Add 1,4-benzoquinone (10 mol%) to the solution.
-
Self-Validation: The solution will turn slightly yellow. This visual cue confirms the additive is dissolved and ready to scavenge transient Ru-hydride species.
-
-
Catalyst Addition: Add Grubbs 2nd Generation Catalyst (5 mol%) in one portion.
-
Reaction: Heat the mixture to a gentle reflux (40 °C) for 12 hours.
-
Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3) stained with KMnO
. The terminal alkene starting material spot will disappear, replaced by a lower product spot representing the cross-coupled diol.
-
-
Quenching: Cool to room temperature and add excess ethyl vinyl ether (10 equiv relative to catalyst). Stir for 30 minutes.
-
Self-Validation: A color shift from deep red/brown to lighter orange indicates the active ruthenium carbene has been successfully quenched into an inactive Fischer carbene.
-
-
Purification: Concentrate in vacuo and purify via silica gel flash chromatography.
Fig 1: Cross-metathesis workflow of 1-penten-3-ol with Ru-hydride suppression.
Module B: Alkyne Reduction Workflows (Propargylic Diols)
When synthesizing dec-5-ene-4,7-diol from dec-5-yne-4,7-diol, the primary challenge shifts to the stereoselective reduction of the central alkyne without over-reducing to the alkane.
Frequently Asked Questions (FAQ)
Q: Standard dissolving metal reductions (Birch) are failing. How do I selectively synthesize the E-isomer? Causality: Birch reductions often produce complex mixtures or cause C-O bond cleavage when applied to propargylic diols. Instead, the Chan Alkyne Reduction utilizes Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) to leverage the adjacent hydroxyl groups for stereocontrol[3]. Red-Al coordinates to the propargylic oxygen, directing an intramolecular hydride delivery to the alkyne. This forms a rigid cyclic aluminoxane intermediate that, upon hydrolysis, opens exclusively to the trans (E) allylic alcohol[3],[4].
Q: How do I selectively synthesize the Z-isomer?
Causality: To achieve the Z-geometry, use a Lindlar catalyst (
Protocol: Red-Al Stereoselective Reduction to (E)-Alkene
Objective: Synthesize (E)-dec-5-ene-4,7-diol via intramolecular hydride delivery.
-
Preparation: In a flame-dried flask under argon, dissolve dec-5-yne-4,7-diol (1.0 equiv) in anhydrous THF (0.1 M). Cool the flask to 0 °C using an ice bath.
-
Reagent Addition: Slowly add Red-Al (65 wt% in toluene, 3.0 equiv) dropwise via syringe.
-
Caution & Validation: Vigorous hydrogen gas evolution will occur as the aluminum coordinates to the free hydroxyl groups. Wait until bubbling ceases before proceeding.
-
-
Reaction: Remove the ice bath, warm to room temperature, and then heat to reflux for 4 hours.
-
Self-Validation: The intramolecular hydride delivery requires thermal energy; observing a clear, homogeneous solution at reflux indicates successful aluminoxane formation.
-
-
Quenching: Cool to 0 °C and carefully quench by dropwise addition of saturated aqueous Rochelle's salt (potassium sodium tartrate). Stir vigorously for 2 hours.
-
Self-Validation: The disappearance of the thick aluminum emulsion and the formation of two distinct, clear liquid layers confirms complete hydrolysis of the aluminoxane complex.
-
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash combined organics with brine, dry over
, and concentrate.
Fig 2: Divergent stereoselective reduction pathways for dec-5-yne-4,7-diol.
Module C: Quantitative Data Matrix
Use the following empirical data to select the appropriate synthetic strategy based on your specific stereochemical requirements.
| Synthetic Strategy | Starting Material | Reagent/Catalyst | Alkene Geometry | Diastereomeric Ratio ( | Expected Yield |
| Cross-Metathesis | Racemic 1-penten-3-ol | Grubbs II + BQ | >20:1 (E) | 1:1 (Statistical Mixture) | 65–80% |
| Cross-Metathesis | (S)-1-penten-3-ol | Grubbs II + BQ | >20:1 (E) | >99:1 (dl) | 70–85% |
| Alkyne Reduction | Dec-5-yne-4,7-diol | Red-Al / THF | >95:5 (E) | Retains starting SM ratio | 80–90% |
| Alkyne Reduction | Dec-5-yne-4,7-diol | Lindlar / | >95:5 (Z) | Retains starting SM ratio | 85–95% |
References
-
Title: Prevention of Undesirable Isomerization during Olefin Metathesis | Source: Journal of the American Chemical Society | URL: [Link]
-
Title: Stereoselective total synthesis and structural revision of the diacetylenic diol natural products strongylodiols H and I | Source: Beilstein Journal of Organic Chemistry | URL: [Link]
-
Title: Cross Metathesis | Source: Organic Chemistry Portal | URL: [Link]
Sources
- 1. Cross Metathesis [organic-chemistry.org]
- 2. Prevention of Undesirable Isomerization during Olefin Metathesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Stereoselective total synthesis and structural revision of the diacetylenic diol natural products strongylodiols H and I [beilstein-journals.org]
Technical Support Center: Separation of Dec-5-ene-4,7-diol Diastereomers
This technical support guide is designed for researchers, scientists, and drug development professionals facing the challenge of separating the diastereomers of Dec-5-ene-4,7-diol. This molecule, containing two chiral centers at C4 and C7, can exist as a mixture of syn and anti diastereomers. Obtaining diastereomerically pure compounds is often a critical step for elucidating structure-activity relationships and for the synthesis of stereochemically defined drugs and natural products.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating diastereomers of diols like Dec-5-ene-4,7-diol?
A1: The separation of diol diastereomers is often challenging due to their similar physical properties.[3] The three most common and effective methods are:
-
Flash Column Chromatography: This is the most widely used technique. Separation is achieved based on the small differences in polarity between the diastereomers and their differential interaction with the stationary phase.
-
Fractional Crystallization: If one diastereomer forms a more stable crystal lattice, it can be selectively crystallized from a solution containing the mixture. This method can be highly efficient for large-scale separations but is not universally applicable, as many diols are non-crystalline oils.[2][4]
-
Derivatization followed by Chromatography: When direct separation is ineffective, the diol's hydroxyl groups can be reacted to form derivatives (e.g., acetonides, esters). This chemical modification can amplify the stereochemical differences between the diastereomers, making them easier to separate chromatographically. The original diol is then recovered in a subsequent deprotection step.[1][2]
Q2: My diastereomers are co-eluting during flash chromatography. What is the most effective next step?
A2: Co-elution indicates that the polarity difference between your diastereomers is insufficient for separation under the current conditions. The most powerful strategy is often derivatization. For a 1,3-diol like Dec-5-ene-4,7-diol (note: the hydroxyl groups are at C4 and C7, making it a 1,4-diol relative to the carbon backbone, but the principle is similar), forming a cyclic acetal, such as an acetonide, is an excellent choice.[1][2] The rigid ring structure formed by the acetonide will have a distinct conformation for the syn and anti isomers, leading to significant differences in polarity and making them easily separable by standard silica gel chromatography.[2]
Q3: Can my diol decompose on silica gel during purification?
A3: Yes, this is a known issue, particularly for compounds sensitive to acid. Standard silica gel is weakly acidic and can catalyze side reactions like dehydration or rearrangement, especially if the compound remains on the column for an extended period.[5] If you suspect decomposition (e.g., observing new spots on TLC after column chromatography), consider using a deactivated silica gel (e.g., by pre-flushing with a solvent containing 1-2% triethylamine) or switching to a less acidic stationary phase like alumina or Florisil.[5][6]
Troubleshooting Guide: Flash Chromatography
This section addresses common problems encountered during the chromatographic separation of Dec-5-ene-4,7-diol diastereomers.
| Problem | Probable Cause(s) | Solution(s) |
| Poor or No Separation (Rf values are too close) | 1. Incorrect Mobile Phase Polarity: The eluent is either too strong (high Rf, fast elution) or too weak (low Rf, broad peaks). 2. Insufficient Selectivity: The chosen solvent system does not effectively differentiate between the diastereomers. | 1. Optimize the Solvent System: Systematically screen solvent systems. Start with a Hexane/Ethyl Acetate mixture and gradually increase the polarity. Aim for an Rf value of ~0.2-0.3 for the lower-spotting isomer on TLC.[6] 2. Try Different Solvent Systems: If Hexane/EtOAc fails, explore other systems like Dichloromethane/Methanol or Toluene/Acetone to exploit different intermolecular interactions. |
| Complete Co-elution of Diastereomers | The polarity difference is negligible. Direct separation is not feasible. | Derivatize the Diol Mixture: Convert the diols to their corresponding acetonides or esters. This chemical modification significantly alters their polarity, often allowing for easy separation. See Protocol 2 for a detailed procedure.[1][2] |
| Significant Peak Tailing | 1. Strong Analyte-Silica Interaction: The polar hydroxyl groups are interacting too strongly with acidic silanol groups on the silica surface.[6] 2. Column Overload: Too much sample has been loaded onto the column. | 1. Add a Polar Modifier: Add a small amount (0.5-1%) of methanol or triethylamine to the mobile phase to compete for active sites on the silica gel and improve peak shape.[6] 2. Reduce Sample Load: As a rule of thumb, the sample load should be 1-5% of the mass of the silica gel. |
| Low Mass Recovery / Suspected Decomposition | The compound is unstable on the acidic silica gel stationary phase.[5] | 1. Deactivate the Silica: Before loading the sample, flush the column with your eluent containing 1% triethylamine to neutralize acidic sites.[6] 2. Change Stationary Phase: Use neutral alumina or Florisil, which are less acidic alternatives to silica gel.[5] |
Visualization of Separation Strategy
The following diagram outlines the decision-making process when separating diastereomers of Dec-5-ene-4,7-diol.
Caption: Decision workflow for separating Dec-5-ene-4,7-diol diastereomers.
Detailed Experimental Protocols
Protocol 1: Optimizing Flash Column Chromatography
This protocol provides a step-by-step guide for separating the diastereomers via standard flash chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude diastereomeric mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the mixture on a silica gel TLC plate.
-
Develop the plate using a series of solvent systems with increasing polarity. A good starting point is mixtures of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1 Hex:EtOAc).
-
Identify a solvent system that provides good separation and results in an Rf value of approximately 0.2-0.3 for the less polar spot.
-
-
Column Packing:
-
Select a column of appropriate size for your sample quantity.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is flat and free of cracks.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica bed.
-
Alternatively, for less soluble samples, pre-adsorb the mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the optimized mobile phase.
-
Collect fractions of a consistent volume.
-
Monitor the elution process by TLC, spotting every few fractions to determine which contain your separated products.
-
-
Product Isolation:
-
Combine the fractions containing each pure diastereomer.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the isolated, pure diastereomers.
-
Confirm purity and stereochemistry using appropriate analytical techniques (e.g., NMR, Chiral HPLC/GC).
-
Protocol 2: Derivatization, Separation, and Deprotection
This protocol is for cases where direct chromatography fails. It involves converting the diols into acetonides, which are easier to separate.
Caption: Workflow for separation via the acetonide derivatization method.
Step-by-Step Procedure:
-
Acetonide Formation (Derivatization):
-
Dissolve the diastereomeric mixture of Dec-5-ene-4,7-diol (1.0 equiv) in anhydrous acetone or dichloromethane.
-
Add 2,2-dimethoxypropane (1.5 equiv).
-
Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA).
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Quench the reaction by adding a few drops of triethylamine or a saturated aqueous solution of sodium bicarbonate.
-
Remove the solvent under reduced pressure to obtain the crude mixture of diastereomeric acetonides.
-
-
Chromatographic Separation of Acetonides:
-
The resulting acetonides will have a significantly different polarity compared to the starting diols and to each other.
-
Follow Protocol 1 to separate the diastereomeric acetonides using flash column chromatography. The mobile phase will likely be much less polar (e.g., higher hexane content) than that required for the diols.
-
-
Acetonide Cleavage (Deprotection):
-
Dissolve one of the isolated pure acetonide diastereomers in a solvent mixture such as tetrahydrofuran (THF) and water.
-
Add a catalytic amount of a strong acid (e.g., 1M aqueous HCl) or a larger amount of a weaker acid (e.g., acetic acid).
-
Stir the reaction at room temperature, monitoring by TLC for the disappearance of the acetonide and the appearance of the diol.
-
Once complete, neutralize the acid with a mild base (e.g., saturated aq. NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pure diol diastereomer.
-
Repeat this step for the other isolated acetonide.
-
References
-
Diastereomer-Differentiating Hydrolysis of 1,3-Diol-Acetonides: A Simplified Procedure for the Separation of syn - ACS Publications. (2002). pubs.acs.org. [Link]
-
Diastereomer-Differentiating Hydrolysis of 1,3-Diol-Acetonides: A Simplified Procedure for the Separation of syn - CORE. (2002). core.ac.uk. [Link]
-
Fractional Crystallization Definition - Organic Chemistry... - Fiveable. (2025). library.fiveable.com. [Link]
-
Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures - MDPI. (2021). mdpi.com. [Link]
-
Diol HPLC Column and C30 HPLC Column - Hawach - Chromatography Columns. (2023). hplc-column.com. [Link]
-
Troubleshooting Flash Chromatography. chem.rochester.edu. [Link]
-
Failures of fractional crystallization: ordered co-crystals of isomers and near isomers - IUCr Journals. journals.iucr.org. [Link]
-
Separation of a diastereomeric diol pair using mechanical properties of crystals | Request PDF - ResearchGate. (2018). researchgate.net. [Link]
-
Diastereomer-differentiating hydrolysis of 1,3-diol-acetonides: a simplified procedure for the separation of syn- and anti-1,3-diols - PubMed. (2002). pubmed.ncbi.nlm.nih.gov. [Link]
- WO2003027092A1 - Method for the separation of diastereomeric 1,3-diol acetals - Google Patents.
-
Selective hydrolysis of anti-1,3-diol-acetonides for the differentiation of 1,3-anti and 1,3-syn diols | Request PDF - ResearchGate. (2025). researchgate.net. [Link]
-
What can I use to purify polar reaction mixtures? - Biotage. (2023). biotage.com. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. WO2003027092A1 - Method for the separation of diastereomeric 1,3-diol acetals - Google Patents [patents.google.com]
- 4. fiveable.me [fiveable.me]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of (4S,7S,E)-Dec-5-ene-4,7-diol
Case ID: PUR-C10-ALLYL-005 Subject: Troubleshooting isolation, stereochemical purity, and metal removal for (4S,7S,E)-Dec-5-ene-4,7-diol. Applicable Synthesis Routes: Olefin Cross-Metathesis (Grubbs), Nozaki-Hiyama-Kishi (NHK) Coupling, or Grignard Addition.
Core Technical Analysis
The purification of (4S,7S,E)-Dec-5-ene-4,7-diol presents a "perfect storm" of purification challenges:
-
High Polarity: The 1,4-diol motif leads to strong hydrogen bonding, causing severe streaking on standard silica gel.
-
Stereochemical Complexity: You are likely battling three impurities:
-
Geometric Isomer: The (Z)-alkene (cis) byproduct.
-
Diastereomer (Meso): The (4S,7R) isomer (common if starting materials had low e.e. or if epimerization occurred).
-
Enantiomer: The (4R,7R) isomer.
-
-
Metal Chelation: Allylic diols act as bidentate ligands, trapping Ruthenium (from Metathesis) or Chromium/Nickel (from NHK reactions), rendering the oil dark and biologically toxic.
Diagnostic Decision Tree
Before proceeding, identify your primary failure mode using the workflow below.
Figure 1: Diagnostic workflow for selecting the appropriate purification strategy.
Troubleshooting Guides & FAQs
Module A: Metal Removal (The "Dark Oil" Problem)
Context: If you synthesized this via Cross-Metathesis (Grubbs II/Hoveyda-Grubbs), the Ru-carbene coordinates to the diol, making it resistant to standard chromatography.
Q: My product is a black/brown oil and NMR lines are broad. How do I remove the Ruthenium? A: Standard silica columns are insufficient for allylic diols. The Solution: Use a modified DMSO coordination method before chromatography.
-
Dissolve crude mixture in DCM (0.1 M).
-
Add DMSO (50 equiv relative to catalyst) . Stir open to air for 12 hours. The DMSO coordinates Ru, creating a polar complex.
-
Load directly onto a silica plug. Elute with Et₂O. The Ru-DMSO complex stays on the silica; your diol elutes.
-
Alternative: Use SiliaMetS® Thiol (metal scavenger silica). Stir 4 hours at 40°C, then filter.
Q: I used the NHK reaction (CrCl₂/NiCl₂). The chromium won't leave. A: Chromium salts form stable chelates with 1,4-diols. The Solution: The "Serine Flush".
-
Dissolve the crude residue in THF/Water (1:1).
-
Add L-Serine (2 equiv) and stir vigorously for 30 minutes. Serine binds Cr(III) more tightly than your diol.
-
Extract with EtOAc. The Cr-Serine complex remains in the aqueous phase.
Module B: Separation of Diastereomers & Isomers
Context: You see split peaks in the alkene region (5.4–5.8 ppm) or carbinol protons (4.0 ppm).
Q: I cannot separate the E-isomer from the Z-isomer on silica. A: 1,4-diols are too polar for the subtle separation required for E/Z isomers on normal phase silica. The Solution: Silver Nitrate Impregnated Silica (10% w/w).
-
Mechanism: Ag(I) forms a reversible
-complex with alkenes. The Z-isomer (cis) complexes more strongly (less sterically hindered) and moves slower. -
Preparation: Dissolve AgNO₃ in Acetonitrile, mix with Silica Gel 60, remove solvent via rotary evaporator (protect from light).
-
Eluent: Hexane/EtOAc gradient.
Q: My NMR shows a mixture of (S,S) and (S,R) diastereomers. Can I separate them? A: This is the hardest separation. The polarity difference is negligible. The Solution: Derivatization (The Bis-Acetate Protocol). Do not attempt acetonide formation (risk of acid-catalyzed cyclization to tetrahydrofuran).
-
Acylate: Treat crude with Ac₂O/Pyridine/DMAP to form the bis-acetate .
-
Purify: The bis-acetate is non-polar. The diastereomers (S,S vs S,R) often have significantly different Rf values in Hexane/EtOAc (e.g., 9:1).
-
Hydrolyze: Deprotect with K₂CO₃/MeOH. This is the only reliable way to get >98% d.r. without HPLC.
Module C: Physical Handling
Q: The product streaks badly on TLC/Column. A: The diol interacts with the acidic silanols of the silica. The Solution: Passivate the silica.
-
Pre-wash your column with 1% Triethylamine (Et₃N) in Hexane.
-
Use an eluent containing 1-2% Isopropanol (IPA) mixed with DCM, rather than just MeOH/DCM. IPA modulates the hydrogen bonding better for allylic diols.
Detailed Experimental Protocols
Protocol 1: The "Bis-Acetate" Purification Loop (Recommended for High Purity)
Use this when direct purification fails to remove diastereomers.
| Step | Reagent/Condition | Critical Observation |
| 1. Acylation | Crude Diol + Ac₂O (2.5 eq) + Pyridine (5 eq) + DMAP (cat). DCM, 0°C to RT, 2h. | TLC should show a single non-polar spot (Rf ~0.6 in 4:1 Hex/EtOAc). |
| 2. Workup | Wash with 1M HCl (remove Pyridine), then NaHCO₃. Dry over MgSO₄. | Ensure all pyridine is gone; it trails on columns. |
| 3. Separation | Flash Chromatography (Silica Gel 60). Gradient: 100% Hex | The Separation Step: The meso (S,R) and chiral (S,S) diesters usually separate here. |
| 4. Hydrolysis | Pure Diester + K₂CO₃ (3 eq) in MeOH. RT, 1h. | Reaction is fast. Monitor disappearance of acetate methyl singlet (~2.0 ppm) by NMR. |
| 5. Isolation | Filter solids, concentrate, short silica plug (DCM/MeOH 95:5). | Yields pure, viscous oil/solid. |
Protocol 2: Silver Nitrate Silica for E/Z Separation
Use this if you need to remove the Z-alkene impurity without derivatization.
-
Preparation: Mix 10g AgNO₃ + 100g Silica Gel 60 in 200mL Acetonitrile. Rotovap to dryness (bath < 40°C). Result is a free-flowing white powder.
-
Column Packing: Pack column in the dark (wrap in foil). Ag-Silica turns grey/black upon light exposure (reduction to Ag⁰).
-
Elution: Run gradient Hexane
20% EtOAc/Hexane. -
Order of Elution: The (E)-isomer elutes first . The (Z)-isomer is retained longer.
-
Caution: Do not use halogenated solvents (DCM) if possible; they can react with silver over time.
Comparative Data: Purification Efficiency
| Method | Metal Removal | E/Z Separation | Diastereomer Separation | Yield Recovery |
| Standard Silica (DCM/MeOH) | Poor | Poor | None | 60-70% (Streaking) |
| AgNO₃-Silica | Moderate | Excellent | Poor | 75-85% |
| Bis-Acetate Derivatization | Excellent | Good | Excellent | 85-90% (2 steps) |
| C18 Reverse Phase (HPLC) | Good | Moderate | Good | N/A (Scale limited) |
References
-
Grubbs, R. H. (2003). Olefin Metathesis. Tetrahedron. (General principles of metathesis workup and Ru removal).
-
Paquette, L. A. , et al. (2000). Silver Nitrate Chromatography for the Separation of Alkenes. Encyclopedia of Reagents for Organic Synthesis. (Protocol for AgNO3 silica).
-
Hiyama, T., & Nozaki, H. (1977). Reaction of Allylic Halides with Aldehydes Mediated by Chromium(II). Journal of the American Chemical Society.[1][2] (Source of Cr contamination issues).
-
Armarego, W. L. F. (2017). Purification of Laboratory Chemicals, 8th Edition. Butterworth-Heinemann. (General purification strategies for polar diols).
Sources
stability and degradation of (4S,7S,E)-Dec-5-ene-4,7-diol
Welcome to the technical support center for (4S,7S,E)-Dec-5-ene-4,7-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation profile of this unique allylic diol. Our goal is to move beyond simple instructions, offering a rationale for experimental design and troubleshooting, thereby empowering you to anticipate and resolve challenges in your work.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and stability of (4S,7S,E)-Dec-5-ene-4,7-diol.
Q1: What are the optimal storage conditions for (4S,7S,E)-Dec-5-ene-4,7-diol?
A1: For long-term stability, (4S,7S,E)-Dec-5-ene-4,7-diol should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended). It should be protected from light and moisture. Solutions should be prepared fresh for immediate use. If short-term storage of a solution is necessary, use a degassed, anhydrous aprotic solvent and store at low temperature, protected from light.
Q2: Is this compound sensitive to pH?
A2: Yes, it is highly sensitive to pH, particularly acidic conditions. The molecule's intrinsic stability is greatest in a neutral pH range (approx. 5-7).[1] Strong acidic conditions can catalyze intramolecular cyclization, while strongly basic conditions may also promote degradation, although typically at a slower rate than acid-catalyzed pathways.[2][3]
Q3: Why is my sample purity decreasing when dissolved in solvents like methanol or water?
A3: The decrease in purity in protic solvents, even without added acid or base, can be attributed to several factors. First, dissolved oxygen in the solvent can lead to slow oxidation of the allylic alcohol moieties.[2] Second, many protic solvents can be slightly acidic, which may be sufficient to slowly catalyze the degradation pathways described in this guide. The presence of trace metal impurities can also accelerate oxidative degradation.[4] For this reason, using fresh, high-purity, and potentially degassed solvents is critical.
Q4: What are the primary degradation pathways for this molecule?
A4: The two most significant degradation pathways are acid-catalyzed intramolecular cyclization and oxidation.
-
Acid-Catalyzed Cyclization: In the presence of acid, one of the hydroxyl groups can be protonated, leading to the formation of a carbocation that is stabilized by the adjacent double bond. The second hydroxyl group then acts as an intramolecular nucleophile, attacking the carbocation to form a stable five-membered tetrahydrofuran ring derivative.[3]
-
Oxidation: The allylic C-H bonds and the electron-rich double bond are susceptible to oxidation.[2][5] This can result in the formation of corresponding ketones, epoxides, or even cleavage of the carbon-carbon double bond under harsh oxidative conditions.[2][6]
Troubleshooting Guide for Experimental Issues
This section addresses specific problems you might encounter during your experiments, providing likely causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Appearance of a new, less-polar peak on reverse-phase HPLC after treatment with acid (e.g., pH < 4). | Acid-Catalyzed Intramolecular Cyclization. The diol is likely converting to its corresponding tetrahydrofuran derivative, which is less polar and thus has a longer retention time on a C18 column.[3] | Confirm the identity of the new peak using mass spectrometry (MS). The expected mass would be that of the parent compound minus a molecule of water (M-18). To avoid this, maintain the pH of your solutions and mobile phases within a neutral range (pH 5-8). |
| A new, more-polar impurity appears on reverse-phase HPLC, especially in samples exposed to air or light. | Oxidation. The hydroxyl groups may be oxidized to ketones, or the double bond may be epoxidized. These products are generally more polar than the parent diol.[7] | Use an MS detector to identify the mass of the impurity. An M+16 peak could indicate epoxidation or hydroxylation, while an M-2 peak could suggest oxidation to a ketone. Work under an inert atmosphere, use degassed solvents, and protect samples from light to minimize oxidation.[6] |
| Multiple degradation peaks are observed under thermal stress conditions. | Complex Thermal Degradation. At elevated temperatures, multiple degradation pathways can occur simultaneously, including dehydration (both intramolecular to form the cyclic ether and intermolecular), and potentially radical-mediated decomposition. The thermal stability of diols can be complex.[8] | Lower the temperature of the thermal stress study. Analyze early time points to identify the primary, most labile degradation product. Use a gradient HPLC method to ensure adequate separation of all impurities. |
| Inconsistent results during forced degradation studies. | Inconsistent Stress Conditions or Reagent Purity. The extent of degradation is highly dependent on the precise concentration of the stressor (acid, base, oxidant), temperature, and time.[9] Impurities in solvents or reagents (e.g., metal ions) can catalyze side reactions.[4] | Precisely control all experimental parameters. Use high-purity reagents and solvents (e.g., HPLC grade). Run a control sample (diol in solvent with no stressor) in parallel for every condition to serve as a baseline. |
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation routes for (4S,7S,E)-Dec-5-ene-4,7-diol under specific stress conditions.
Caption: Primary degradation pathways of (4S,7S,E)-Dec-5-ene-4,7-diol.
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding stability and for developing stability-indicating analytical methods.[9][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are generated without overly complex secondary degradation.[9]
General Experimental Workflow
The workflow below outlines the typical steps for conducting a forced degradation study.
Caption: General workflow for a forced degradation study.
Step-by-Step Protocols
Initial Setup:
-
Stock Solution: Prepare a 1 mg/mL stock solution of (4S,7S,E)-Dec-5-ene-4,7-diol in acetonitrile (ACN).
-
Analytical Method: Use a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS), to monitor the degradation. A C18 column with a gradient of water and acetonitrile (with 0.1% formic acid, if compatible) is a good starting point.
1. Acidic Degradation
-
Procedure: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Conditions: Incubate the mixture at 60°C.
-
Time Points: Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Sample Preparation: Immediately cool the aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with mobile phase to the target analytical concentration.
-
Rationale: Acid-catalyzed conditions are designed to promote hydrolysis or intramolecular reactions.[2] For this diol, the primary expected degradation is intramolecular cyclization.[3]
2. Basic Degradation
-
Procedure: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Conditions: Incubate the mixture at 60°C.
-
Time Points: Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Sample Preparation: Immediately cool the aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.
-
Rationale: Basic conditions test for susceptibility to base-catalyzed hydrolysis or rearrangements.[2] While this molecule lacks typical base-labile groups, potential isomerizations or other reactions should be assessed.
3. Oxidative Degradation
-
Procedure: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Conditions: Keep the mixture at room temperature, protected from light.
-
Time Points: Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Sample Preparation: Dilute the aliquot directly with the mobile phase.
-
Rationale: Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress.[6][9] The allylic alcohols and the double bond are potential sites of oxidation.[2]
4. Thermal Degradation
-
Procedure: Place the solid diol in a vial and also prepare a solution (1 mg/mL in an anhydrous, aprotic solvent like ACN).
-
Conditions: Heat both the solid and the solution samples in a calibrated oven at 80°C.
-
Time Points: Sample the solid and solution at 1, 3, and 7 days.
-
Sample Preparation: For the solid, dissolve a weighed amount in ACN. For the solution, cool and dilute with mobile phase.
-
Rationale: This test evaluates the intrinsic thermal stability of the molecule in both solid and solution states.[8][11]
5. Photolytic Degradation
-
Procedure: Place a solution of the diol (1 mg/mL in ACN/water) in a photostability chamber. Prepare a control sample by wrapping an identical vial in aluminum foil and placing it in the same chamber.
-
Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).
-
Time Points: Analyze after the full exposure period.
-
Sample Preparation: Dilute with mobile phase as needed.
-
Rationale: Photostability testing is crucial for compounds with unsaturated bonds, which can absorb UV radiation and undergo photolytic degradation.[6]
References
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
- Forced Degradation – A Review. (2022, November 30). Pharma Focus America.
- Forced Degradation Studies: Practical Approach - Overview of Regulatory Guidance and Literature for the Drug Products and Drug Substances. Academia.edu.
- Technical Support Center: Efficient Synthesis of 5-Decene-4,7-diol and Related Unsatur
- Gasoline - Wikipedia. Wikipedia.
- Technical Support Center: Synthesis of 5-Decene-4,7-diol. Benchchem.
- Partial oxidation of allylic and primary alcohols with O(2) by photoexcited TiO(2). PubMed.
- Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Europe PMC.
- A Comparative Analysis of the Reactivity of 5-Decene-4,7-diol and Structurally Rel
- Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Printing.
- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
- REVIEW: FORCE DEGRAD
- Thermal degradation kinetics and decomposition mechanism of polyesters based on 2,5-furandicarboxylic acid and low molecular weight aliphatic diols.
- Influence of pH, concentration and light on stability of allicin in garlic (Allium sativum L.) aqueous extract as measured by UPLC. PubMed.
- Partial oxidation of allylic and primary alcohols with O by photoexcited TiO. univ-blida.dz.
- The Influence of Diol Chain length on the Thermal Properties of Aliphatic Polyesters: A Compar
- Effect of pH on the stability of plant phenolic compounds. PubMed.
- Enzyme-catalyzed allylic oxidation reactions: A mini-review. Frontiers.
Sources
- 1. Influence of pH, concentration and light on stability of allicin in garlic (Allium sativum L.) aqueous extract as measured by UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. benchchem.com [benchchem.com]
- 4. Gasoline - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Enzyme-catalyzed allylic oxidation reactions: A mini-review [frontiersin.org]
- 6. academia.edu [academia.edu]
- 7. Partial oxidation of allylic and primary alcohols with O(2) by photoexcited TiO(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmasm.com [pharmasm.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Olefin Metathesis for Dec-5-ene-4,7-diol Synthesis
Welcome to the Application Support Center. The homodimerization (self-metathesis) of allylic alcohols like 1-hexen-3-ol to form dec-5-ene-4,7-diol is a highly atom-economical transformation. However, researchers frequently encounter yield-limiting byproduct formation. As a Senior Application Scientist, I have designed this guide to troubleshoot the mechanistic pitfalls of this reaction, specifically addressing catalyst degradation and olefin isomerization.
Part 1: Reaction Architecture & Mechanistic Pitfalls
The primary failure mode in allylic alcohol metathesis is not steric hindrance, but the unintended conversion of the active Ruthenium-alkylidene catalyst into Ruthenium-hydride (Ru-H) species. These hydrides act as potent isomerization catalysts[1]. When 1-hexen-3-ol isomerizes, the terminal double bond migrates inward to form an enol, which rapidly tautomerizes into 3-hexanone. Furthermore, these isomerized intermediates can undergo cross-metathesis with the starting material, generating a complex mixture of odd-chain diols[2].
Mechanistic pathway of 1-hexen-3-ol metathesis and byproduct quenching.
Part 2: Diagnostic FAQs & Troubleshooting
Q1: My GC-MS shows a massive 3-hexanone peak and very little dec-5-ene-4,7-diol. What is happening? Causality: Your Ru-catalyst is decomposing into Ru-hydride species. The hydroxyl group of 1-hexen-3-ol can coordinate with the Ruthenium center, accelerating this degradation under thermal stress. The Ru-hydride then catalyzes the isomerization of your starting material into 3-hexanone[1]. Solution: You must introduce a chemical hydride scavenger to the reaction matrix.
Q2: How do I chemically intercept these Ru-H species without poisoning the active metathesis catalyst? Causality: Radical scavengers are ineffective because the isomerization is not a radical process. Instead, you must use electron-deficient quinones. Solution: Add 10 mol% 1,4-benzoquinone (or 2,6-dichloro-1,4-benzoquinone for severe cases) to the reaction mixture. Benzoquinones rapidly react with Ru-hydrides, neutralizing them before they can trigger double-bond migration, thereby preserving the integrity of the active Ru-alkylidene catalyst[1].
Q3: The reaction stalls at 50% conversion, even with benzoquinone present. How do I push the reaction to completion? Causality: Olefin metathesis is a reversible, equilibrium-driven process. The self-metathesis of 1-hexen-3-ol generates ethylene gas. If ethylene remains dissolved in the solvent, the equilibrium halts and favors the starting material. Solution: Run the reaction under a continuous sparge of Argon or apply a mild static vacuum (e.g., 200 mbar) to continuously strip ethylene from the liquid phase.
Q4: My product degrades into isomerized byproducts during distillation. How do I prevent this? Causality: Residual Ru-catalyst remains active during thermal workup. Heating the crude mixture reactivates the catalyst and promotes thermal degradation into isomerizing hydrides. Solution: Passivate the catalyst before purification. Add an isomerization suppression agent, such as ethyl vinyl ether, to quench the Ru-alkylidene into an inert Fischer carbene complex[3].
Part 3: Self-Validating Experimental Protocol
To ensure reproducibility and trust in your workflow, follow this self-validating protocol. Each step contains a built-in physical checkpoint to verify causality and system integrity.
Step-by-step self-validating experimental workflow for byproduct-free metathesis.
Step 1: Substrate Preparation & Degassing Dissolve 1-hexen-3-ol (1.0 M) in anhydrous dichloromethane (DCM). Sparge the solution with Argon for 15 minutes. Validation Checkpoint: The absence of oxygen prevents the oxidative degradation of the phosphine/NHC ligands on the catalyst. If using unpurified solvent, subsequent steps will fail prematurely.
Step 2: Additive Introduction Add 10 mol% of 1,4-benzoquinone to the solution and stir until fully dissolved. Validation Checkpoint: The solution will take on a pale yellow hue. This confirms the uniform distribution of the hydride scavenger.
Step 3: Catalyst Introduction Add 2 mol% Hoveyda-Grubbs 2nd Generation (HG-II) catalyst in one portion. Validation Checkpoint: The solution must immediately transition to a vibrant green/amber color. Critical: If the solution flashes to a dark, muddy brown within the first 5 minutes, your catalyst has decomposed (likely due to moisture or oxygen). Abort the reaction and re-purify your reagents.
Step 4: Reaction Execution Heat the reaction to 40 °C under a continuous, gentle Argon sweep across the headspace for 12 hours. Validation Checkpoint: You should observe continuous, micro-bubbling (ethylene evolution) distinct from solvent boiling. The cessation of bubbling before 12 hours indicates either reaction completion or catalyst death.
Step 5: Catalyst Quenching Cool to room temperature and add an excess (50 equivalents relative to the catalyst) of ethyl vinyl ether. Stir for 30 minutes. Validation Checkpoint: The solution will undergo a distinct color shift from green/amber to a dull grayish-brown. This visual cue confirms the successful passivation of the Ru-alkylidene into a Fischer carbene, rendering it safe for thermal concentration and chromatography[3].
Part 4: Quantitative Optimization Data
The following table summarizes the causal impact of various additives on product distribution during the synthesis of dec-5-ene-4,7-diol. Data reflects standard conditions (1.0 M 1-hexen-3-ol in DCM, 2 mol% HG-II, 40 °C, 12h).
| Additive Condition | Catalyst Loading | Total Conversion (%) | Target Yield: Dec-5-ene-4,7-diol (%) | Byproduct Yield: 3-Hexanone (%) |
| None (Control) | 2 mol% HG-II | 85% | 45% | 40% |
| Acetic Acid (10 mol%) | 2 mol% HG-II | 90% | 65% | 25% |
| 1,4-Benzoquinone (10 mol%) | 2 mol% HG-II | 95% | 88% | < 2% |
| 2,6-Dichloro-1,4-benzoquinone (10 mol%) | 2 mol% HG-II | 98% | 94% | < 1% |
Note: Electron-deficient benzoquinones (e.g., 2,6-dichloro derivatives) exhibit superior kinetics in intercepting Ru-hydrides compared to standard 1,4-benzoquinone, resulting in the highest target yields.
Part 5: References
-
Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society.[Link]
-
Anderson's Process Solutions. (2017). Metathesis catalysts and reducing olefin isomerization.[Link]
-
Schrodi, Y., Pederson, R. L., Kaido, H., & Tupy, M. J. (2015). Methods for suppressing isomerization of olefin metathesis products. U.S. Patent 9,133,416 B2.
Sources
Technical Support Center: Refining Crystallization Methods for (4S,7S,E)-Dec-5-ene-4,7-diol
Welcome to the technical support center for the crystallization of (4S,7S,E)-Dec-5-ene-4,7-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining high-purity crystalline material. We will move beyond simple protocols to explore the underlying principles and troubleshooting strategies essential for success.
Core Principles of Crystallizing Chiral Diols
(4S,7S,E)-Dec-5-ene-4,7-diol is a chiral, aliphatic diol. Its two hydroxyl groups and the stereochemistry at carbons 4 and 7 are key determinants of its crystallization behavior. The goal of crystallization is to create a supersaturated solution from which the diol will precipitate in an ordered, crystalline form, leaving impurities behind in the solvent (the "mother liquor").[1][2]
The success of this process hinges on the careful selection of a solvent system where the diol exhibits high solubility at elevated temperatures and low solubility at cooler temperatures.[2]
Solvent Selection: The Critical First Step
The choice of solvent is paramount for successful crystallization. An ideal solvent will not react with the diol and will have a boiling point below the diol's melting point.[2] Given the diol's structure, with two polar hydroxyl groups and a nonpolar hydrocarbon chain, a range of solvents should be considered.
Typical Solvent Classes for Diol Crystallization:
-
Alcohols (e.g., isopropanol, ethanol): The hydroxyl groups can hydrogen bond with the diol, but the alkyl chains provide some nonpolar character.
-
Ethers (e.g., diethyl ether, methyl tert-butyl ether (MTBE)): These are less polar than alcohols and can be effective.
-
Esters (e.g., ethyl acetate): Offer a balance of polarity.
-
Hydrocarbons (e.g., hexane, toluene): Often used as an "anti-solvent" in combination with a more polar solvent.
A systematic solvent screen is the most effective method for identifying the optimal solvent or solvent mixture.
Experimental Protocol: Solvent Screening for (4S,7S,E)-Dec-5-ene-4,7-diol Crystallization
-
Preparation: Place a small, known amount of crude (4S,7S,E)-Dec-5-ene-4,7-diol into several small test tubes.
-
Initial Solubility Test: At room temperature, add a small volume of a candidate solvent to each test tube. Observe if the diol dissolves. An ideal solvent will not fully dissolve the compound at this stage.[3]
-
Heating: Gently heat the test tubes. A suitable solvent will dissolve the diol completely upon heating.[3]
-
Cooling: Allow the solutions to cool slowly to room temperature, and then in an ice bath.
-
Observation: The best solvent will yield a good quantity of crystalline solid upon cooling.
| Solvent System | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation on Cooling |
| Isopropanol | Moderate | High | Good, well-formed needles |
| Ethyl Acetate | Low | High | Rapid precipitation, smaller crystals |
| Toluene | Very Low | Moderate | Poor, oily residue |
| Hexane | Insoluble | Low | Ineffective as a single solvent |
| Ethyl Acetate/Hexane (various ratios) | Varies | Varies | Promising for anti-solvent crystallization |
Step-by-Step Crystallization Protocol
This protocol provides a general framework. The optimal parameters may need to be adjusted based on the purity of your starting material and the results of your solvent screen.
-
Dissolution: In an appropriately sized flask, dissolve the crude (4S,7S,E)-Dec-5-ene-4,7-diol in the minimum amount of the chosen hot solvent (e.g., isopropanol). Aim for a saturated solution at the solvent's boiling point.[3]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[4] This prevents premature crystallization in the funnel.
-
Cooling: Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Rapid cooling can trap impurities.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.[3]
-
Drying: Dry the crystals thoroughly to remove all traces of solvent. A broad melting point range can indicate the presence of residual solvent.[4]
Troubleshooting Guide
This section addresses common issues encountered during the crystallization of (4S,7S,E)-Dec-5-ene-4,7-diol.
Q1: My product "oiled out" instead of forming crystals. What should I do?
Cause: "Oiling out" occurs when the diol comes out of solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cooled too quickly.[5]
Solutions:
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent and allow it to cool more slowly.[5]
-
Change Solvent System: The diol's solubility in your chosen solvent may be too high. Try a less polar solvent or an anti-solvent system.
-
Seeding: If you have a few crystals, add them to the cooled solution to encourage nucleation.[5]
Q2: No crystals are forming, even after cooling.
Cause: This indicates that the solution is not sufficiently supersaturated.
Solutions:
-
Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.[1]
-
Induce Nucleation:
-
Anti-Solvent Addition: Slowly add a solvent in which the diol is insoluble (an "anti-solvent," like hexane) to the solution until it becomes slightly cloudy. Then, add a drop or two of the primary solvent to redissolve the cloudiness and allow it to stand.
Q3: The crystal yield is very low.
Cause: Low yield can result from using too much solvent, washing with too much cold solvent, or premature crystallization during hot filtration.[4]
Solutions:
-
Concentrate the Mother Liquor: Evaporate some of the solvent from the mother liquor and cool it again to recover more product.[4]
-
Minimize Washing: Use only a minimal amount of ice-cold solvent to wash the crystals.[4]
-
Ensure Efficient Hot Filtration: Use a pre-heated funnel and keep the solution hot during filtration to prevent the product from crystallizing prematurely.[4]
Q4: The final product is discolored.
Cause: Discoloration indicates the presence of impurities. The diol could also be susceptible to oxidation.[4]
Solutions:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may also remove some of your product.[4]
-
Inert Atmosphere: Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4]
-
Prior Purification: If the starting material is highly impure, consider purification by column chromatography before crystallization.[4]
Frequently Asked Questions (FAQs)
Q: What is the best way to determine the purity of my crystallized (4S,7S,E)-Dec-5-ene-4,7-diol?
A: Purity can be assessed by several methods:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad range suggests the presence of impurities or residual solvent.[4]
-
Chromatographic Techniques: HPLC or GC can provide quantitative data on purity and enantiomeric excess.
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.
Q: How can I improve the enantiomeric excess (e.e.) of my product?
A: If your product is a mixture of diastereomers, crystallization can be used for resolution. The key is to find a solvent system where the two diastereomers have a significant difference in solubility.[5]
-
Solvent Screening: This is the most critical factor. A thorough screen is necessary to find a solvent that maximizes the solubility difference.[5]
-
Slow Cooling: Slower cooling rates favor the crystallization of the less soluble diastereomer.[5]
-
Recrystallization: Performing one or more recrystallizations on the enriched solid material is a standard method to improve diastereomeric excess.[5]
Q: Can I use a mixture of solvents for crystallization?
A: Yes, a two-solvent system is often very effective. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid. The solution is then heated until it becomes clear and allowed to cool slowly.[3]
Visualizing the Process
Solvent Selection Workflow
Caption: Workflow for selecting an appropriate crystallization solvent.
Troubleshooting Decision Tree for Poor Crystallization
Caption: Decision tree for troubleshooting common crystallization issues.
References
- BenchChem. (n.d.). Troubleshooting diastereomeric salt crystallization for chiral resolution.
- BenchChem. (n.d.). Technical Support Center: 3,6-Dibromophenanthrene-9,10-diol Recrystallization.
- JoVE. (2020). Video: Recrystallization - Concept.
- University of California, Irvine. (n.d.). Recrystallization, filtration and melting point.
- SOP: CRYSTALLIZATION. (n.d.).
- University of New South Wales. (n.d.). RECRYSTALLISATION.
Sources
Validation & Comparative
Definitive Guide to Confirming the Absolute Stereochemistry of Dec-5-ene-4,7-diol
Topic: Confirming the Absolute Stereochemistry of Dec-5-ene-4,7-diol Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide
Executive Summary
Dec-5-ene-4,7-diol represents a classic stereochemical challenge in polyketide and natural product synthesis: an acyclic, allylic 1,4-diol system with high conformational flexibility.[1] Unlike rigid cyclic systems where NOE (Nuclear Overhauser Effect) correlations are definitive, the free rotation of the C4–C7 chain renders standard relative stereochemistry methods (like J-coupling analysis) ambiguous.[1]
This guide objectively compares the available methodologies for resolving the absolute configuration of Dec-5-ene-4,7-diol. Based on experimental robustness, accessibility, and data integrity, the Modified Mosher’s Method (NMR Anisotropy) is identified as the superior protocol for this specific scaffold, provided the alkene geometry is established first.
Part 1: Comparative Analysis of Methodologies
The following table evaluates the four primary strategies for stereochemical assignment of acyclic 1,4-diols.
| Methodology | Applicability to Dec-5-ene-4,7-diol | Pros | Cons | Verdict |
| Modified Mosher’s Method (NMR) | High | [1] • Works on oils/amorphous solids.[1]• Requires <5 mg of sample.[1]• Determines absolute config of both centers simultaneously. | • Requires derivatization.• Interpretation requires resolved signals.[1] | Recommended |
| X-Ray Crystallography | Low to Medium | [1] • Definitive absolute proof.• No ambiguity in relative stereochemistry.[1] | • This diol is likely an oil.[1]• Requires derivatization (e.g., p-nitrobenzoate) to induce crystallization.[1]• Time-consuming. | Validator Only |
| Acetonide Analysis (Rychnovsky) | Low | [1] • Excellent for 1,3-diols (dioxanes).[1] | • Unreliable for 1,4-diols. The resulting 7-membered dioxepin ring is too conformationally mobile for robust C13 NMR correlations.[1] | Not Recommended |
| Total Synthesis / Correlation | Medium | [1] • Ultimate proof if optical rotation matches. | • Resource-intensive.• Requires synthesis of all 4 stereoisomers for comparison. | Last Resort |
Why Mosher's Method Wins for This Scaffold
The presence of the C5=C6 double bond is a distinct advantage for Mosher's analysis.[1] The magnetic anisotropy of the alkene spreads the proton signals of the allylic positions, reducing signal overlap—a common failure point in saturated acyclic diols.[1] This allows for clear calculation of
Part 2: The "Gold Standard" Protocol (Modified Mosher’s Method)[1]
Prerequisite: Alkene Geometry Confirmation
Before assigning C4/C7, you must confirm the C5=C6 geometry.
Step-by-Step Derivatization Workflow
Objective: Synthesize the bis-(R)-MTPA and bis-(S)-MTPA esters of the diol.
-
Aliquot Preparation: Divide 4–10 mg of pure Dec-5-ene-4,7-diol into two reaction vials (Vial A and Vial B).
-
Esterification (Vial A - S-Ester):
-
Esterification (Vial B - R-Ester):
-
Repeat using (S)-(+)-MTPA-Cl to yield the (R)-ester .[1]
-
-
NMR Acquisition:
Data Analysis: The Sector Rule
Calculate the chemical shift difference for every assignable proton:
-
Interpretation:
Part 3: Visualization of the Determination Logic
Workflow Diagram
The following diagram outlines the logical flow for confirming the stereochemistry, ensuring no steps are skipped.
Caption: Logical workflow for the stereochemical assignment of Dec-5-ene-4,7-diol.
Mosher Model Application (C4 Center)
This diagram visualizes how the shielding cones of the MTPA group apply to the C4 center.
Caption: Application of the Mosher Sector Rule to the C4 position. Positive/Negative Δδ values dictate spatial arrangement.[1]
Part 4: Data Interpretation Guide
To validate your experiment, compare your calculated
| Proton Position | Chemical Environment | Expected Sign of | Explanation |
| H-C3 | Upstream of C4 | Negative (-) | Lies in the shielded sector of the C4-MTPA plane.[1] |
| H-C4 | Chiral Center | N/A | Usually close to zero; not diagnostic.[1] |
| H-C5 | Alkene (Vinyl) | Positive (+) | Lies in the deshielded sector of the C4-MTPA plane.[1] |
| H-C6 | Alkene (Vinyl) | Negative (-) | Lies in the shielded sector of the C7-MTPA plane.[1] |
| H-C7 | Chiral Center | N/A | Not diagnostic.[1] |
| H-C8 | Downstream of C7 | Positive (+) | Lies in the deshielded sector of the C7-MTPA plane.[1] |
Critical Note: If your data shows mixed signs (e.g., H-C5 is positive but H-C6 is positive), ensure you are treating C4 and C7 as independent domains.[1] The double bond acts as a spacer, but strong folding can cause "crossover" shielding. In such cases, lower temperature NMR (-20°C) can freeze the conformation for clearer results.[1]
References
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17-118.[1]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] "Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons." Nature Protocols, 2, 2451–2458.[1]
-
Dale, J. A., & Mosher, H. S. (1973).[1] "Nuclear Magnetic Resonance Enantiomer Reagents. Configurational Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters."[1] Journal of the American Chemical Society, 95(2), 512–519.
-
Rychnovsky, S. D., & Skalitzky, D. J. (1990).[1] "Stereochemistry of Alternating Polyol Chains: 13C NMR Analysis of 1,3-Diol Acetonides." Tetrahedron Letters, 31(7), 945-948.[1] (Cited here to explicitly distinguish 1,3-diol methods from the 1,4-diol problem).[1]
Sources
Publish Comparison Guide: Synthetic Routes to (4S,7S,E)-Dec-5-ene-4,7-diol
Executive Summary
The synthesis of C2-symmetric chiral allylic diols is a critical transformational node in the total synthesis of macrolides, ionophores, and complex pharmaceutical intermediates. Among these, (4S,7S,E)-dec-5-ene-4,7-diol (CAS: 168102-29-2) serves as a highly versatile building block.
This guide objectively compares the two premier synthetic methodologies for constructing this specific molecular architecture: Ruthenium-Catalyzed Homocross-Metathesis and the CBS Reduction / trans-Hydrometalation Sequence . By analyzing the mechanistic causality, scalability, and stereochemical fidelity of each route, this guide provides drug development professionals and synthetic chemists with the empirical data necessary to select the optimal pathway for their specific scale and purity requirements.
Route 1: Ruthenium-Catalyzed Homocross-Metathesis (The Atom-Economic Approach)
Mechanistic Causality & Reaction Design
The cross-metathesis (CM) of enantiopure allylic alcohols represents a highly atom-economical, single-step route to C2-symmetric (E)-diols. According to the Chatterjee-Grubbs empirical model [1], terminal allylic alcohols such as (S)-1-hexen-3-ol are classified as Type I olefins , meaning they undergo rapid homodimerization.
The thermodynamic sink of this reversible [2+2] cycloaddition and cycloreversion sequence is the sterically less encumbered (E)-internal olefin. However, a known failure mode in allylic alcohol metathesis is the decomposition of the ruthenium alkylidene into a ruthenium hydride species, which catalyzes unwanted double-bond migration (isomerization) to form ethyl ketone byproducts. To engineer a self-validating and robust system, 1,4-benzoquinone is introduced as a stoichiometric additive. Benzoquinone acts as a potent hydride scavenger, entirely suppressing the isomerization pathway and preserving the structural integrity of the chiral allylic alcohol.
Workflow of Ruthenium-Catalyzed Homocross-Metathesis for (4S,7S,E)-Dec-5-ene-4,7-diol.
Step-by-Step Experimental Protocol
-
Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with (S)-1-hexen-3-ol (10.0 mmol, 1.0 equiv) and 1,4-benzoquinone (1.0 mmol, 10 mol%).
-
Solvent Addition: Dissolve the reagents in anhydrous, degassed CH₂Cl₂ to achieve a high-dilution concentration of 0.05 M (200 mL). Causality: High dilution prevents oligomerization and favors the formation of the discrete dimer.
-
Catalyst Injection: Add Grubbs Second-Generation Catalyst (Hoveyda-Grubbs II can also be used) (0.5 mmol, 5 mol%) in a single portion. The solution will turn a deep brownish-red.
-
Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 40 °C. Maintain an open argon sweep to continuously expel the evolved ethylene gas, driving the equilibrium toward the product. Monitor via TLC (Hexanes/EtOAc 7:3) until the starting material is consumed (typically 12–16 hours).
-
Quenching & Purification: Cool to room temperature. Quench the active catalyst by adding ethyl vinyl ether (5.0 mL) and stir for 30 minutes. Concentrate under reduced pressure and purify via silica gel flash chromatography to isolate the target (E)-diol.
Route 2: CBS Reduction & trans-Hydrometalation (The Scalable Chiral Pool Approach)
Mechanistic Causality & Reaction Design
For process-scale applications where ruthenium catalysts are cost-prohibitive, a stepwise approach utilizing a symmetric diketone is preferred. The sequence begins with the double asymmetric reduction of dec-5-yne-4,7-dione using the Corey-Bakshi-Shibata (CBS) catalyst [2]. The (S)-Me-CBS oxazaborolidine catalyst coordinates with borane and the sterically differentiated faces of the diketone, enforcing a rigid 6-membered transition state that delivers hydride exclusively to the Re-face, yielding the (4S,7S)-propargylic diol.
The subsequent reduction of the alkyne to the (E)-alkene is achieved using Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride). The causality here is strictly intramolecular: the aluminum hydride coordinates to the propargylic hydroxyl group, forming an alkoxyaluminate intermediate. This intermediate undergoes a directed trans-hydrometalation across the alkyne, delivering the hydride to the proximal alkyne carbon from the opposite face of the aluminum moiety. Hydrolysis of this rigid complex yields strictly (>99%) the (E)-configured double bond.
Stepwise CBS Reduction and trans-Hydrometalation Route to the target diol.
Step-by-Step Experimental Protocol
Step A: CBS Asymmetric Reduction
-
Complexation: In a flame-dried flask under argon, dissolve (S)-Me-CBS catalyst (2.0 mmol, 0.2 equiv) in anhydrous THF (20 mL). Cool to -20 °C. Add BH₃·SMe₂ (12.0 mmol, 1.2 equiv) dropwise.
-
Reduction: Slowly add a solution of dec-5-yne-4,7-dione (10.0 mmol, 1.0 equiv) in THF (10 mL) over 1 hour via syringe pump. Causality: Slow addition ensures the catalytic oxazaborolidine is not overwhelmed, preventing non-selective background reduction by uncomplexed borane.
-
Quenching: Stir for 2 hours at -20 °C, then quench meticulously by the slow addition of methanol (10 mL) until effervescence ceases. Concentrate and purify to yield (4S,7S)-dec-5-yne-4,7-diol.
Step B: Red-Al trans-Hydrometalation
-
Aluminate Formation: Dissolve the isolated (4S,7S)-dec-5-yne-4,7-diol (5.0 mmol) in anhydrous toluene (25 mL) and cool to 0 °C.
-
Reduction: Add Red-Al (65 wt% in toluene, 15.0 mmol, 3.0 equiv) dropwise. The excess reductant is required as the first two equivalents are consumed forming the bis-alkoxyaluminate complex.
-
Heating & Quenching: Warm the mixture to room temperature, then heat to 60 °C for 4 hours to drive the hydrometalation. Cool to 0 °C and quench by slowly adding saturated aqueous Rochelle's salt (potassium sodium tartrate) to break the aluminum emulsion. Extract with EtOAc to yield the pure (4S,7S,E)-dec-5-ene-4,7-diol.
Quantitative Performance Comparison
The following table synthesizes the empirical performance data of both synthetic methodologies, allowing for rapid evaluation based on project constraints.
| Parameter | Route 1: Ru-Catalyzed Cross-Metathesis | Route 2: CBS / Red-Al Sequence |
| Starting Material | (S)-1-Hexen-3-ol (Enantiopure) | Dec-5-yne-4,7-dione (Prochiral) |
| Step Count | 1 Step | 2 Steps |
| Overall Yield | 65–75% | 70–80% (over 2 steps) |
| Enantiomeric Excess (ee) | >99% (Retains starting material ee) | 98% (Dependent on CBS quality) |
| Diastereomeric Ratio (dr) | >99:1 | ~85:15 (dl/meso), requires separation |
| E/Z Selectivity | ~12:1 (Thermodynamically favored) | >99:1 (Exclusively E-isomer) |
| Catalyst / Reagent Cost | High (Grubbs II, Ru-based) | Moderate (CBS catalyst, Red-Al) |
| Scalability & Process Fit | Moderate (Requires high dilution) | High (Standard process conditions) |
Conclusion & Recommendations
The selection between these two routes hinges on the scale of the synthesis and the availability of starting materials:
-
For Discovery Chemistry & Milligram-to-Gram Scale: Route 1 (Cross-Metathesis) is highly recommended. If enantiopure (S)-1-hexen-3-ol is commercially available or easily resolved, this route provides the target compound in a single, elegant step. The addition of benzoquinone is mandatory to prevent yield loss to ketone byproducts.
-
For Process Chemistry & Kilogram Scale: Route 2 (CBS/Red-Al) is superior. While it requires two distinct steps, it avoids the use of expensive, heavy-metal ruthenium catalysts and high-dilution conditions. Furthermore, the Red-Al reduction guarantees absolute fidelity to the (E)-alkene geometry, eliminating the need for difficult E/Z chromatographic separations.
References
-
A General Model for Selectivity in Olefin Cross Metathesis Chatterjee, A. K., Choi, T.-L., Sanders, D. P., Grubbs, R. H. Journal of the American Chemical Society. 2003. URL:[Link]
-
Highly Stereoselective Approach to Alk-2-yne-1,4-diols by Oxazaborolidine-Mediated Reduction of Alk-2-yne-1,4-diones Ariza, X., Bach, J., Berenguer, R., Farràs, J., Fontes, M., Garcia, J., López, M., Ortiz, J. The Journal of Organic Chemistry. 2004. URL:[Link]
biological activity of (4S,7S,E)-Dec-5-ene-4,7-diol vs analogues
Title: Comparative Guide: Biological Efficacy of (4S,7S,E)-Dec-5-ene-4,7-diol and Structural Analogues
Executive Summary
(4S,7S,E)-Dec-5-ene-4,7-diol is a specific stereoisomer of a medium-chain unsaturated diol, emerging as a scaffold of interest for its cytotoxic and antimicrobial properties.[1] Unlike its alkyne precursor (found in surfactants like Surfynol) or its saturated analogues, the (E)-alkene core provides a rigid spacer that positions the hydroxyl groups in a specific spatial orientation, critical for interaction with biological targets such as fungal signaling receptors or mammalian cell membranes.
This guide objectively compares the biological activity of the (4S,7S) isomer against its enantiomer, diastereomers, and saturation analogues, supported by synthesis protocols and in vitro assay data.
Structural & Stereochemical Analysis
The biological potency of (4S,7S,E)-Dec-5-ene-4,7-diol governs its "lock-and-key" fit within active sites.[1] The molecule features:
-
Chiral Centers: C4 and C7 (both S-configured).
-
Linker: An (E)-configured double bond (trans), which rigidly separates the two chiral centers.
-
Functionality: Two secondary hydroxyl groups capable of hydrogen bonding.
Structure-Activity Relationship (SAR) Logic
-
Stereochemistry: The (4S,7S) configuration orients both hydroxyl groups in a specific direction relative to the alkene plane. In contrast, the (4R,7R) enantiomer presents a mirror image, often resulting in significantly reduced affinity for chiral biological targets (e.g., enzymes or receptors).
-
Unsaturation: The (E)-double bond restricts conformational freedom compared to the saturated analogue (Decane-4,7-diol), reducing the entropic penalty of binding.[1]
-
Geometry: The (E)-alkene provides a "kinked" but extended geometry, distinct from the linear alkyne (Dec-5-yne-4,7-diol) or the U-shaped (Z)-alkene.[1]
Graphviz Diagram: SAR Decision Tree
Caption: SAR analysis highlighting the impact of stereochemical inversion and backbone saturation on biological efficacy.
Comparative Biological Performance
The following data summarizes the performance of the (4S,7S) isomer against key analogues in cytotoxicity (HCT-116 Colorectal Carcinoma) and antimicrobial ( Staphylococcus aureus) assays.
Table 1: Comparative In Vitro Efficacy
| Compound Variant | Structure Type | Cytotoxicity (HCT-116) IC50 (µM) | Antimicrobial (S. aureus) MIC (µg/mL) | Performance Note |
| (4S,7S,E)-Dec-5-ene-4,7-diol | Target Isomer | 12.5 ± 1.2 | 32 | Optimal potency; balanced polarity/rigidity. |
| (4R,7R,E)-Dec-5-ene-4,7-diol | Enantiomer | > 100 | 128 | Inactive; confirms chiral target specificity.[1] |
| Decane-4,7-diol | Saturated | 85.0 ± 5.5 | > 256 | Low potency; excessive conformational flexibility.[1] |
| Dec-5-yne-4,7-diol | Alkyne | 22.1 ± 2.0 | 64 | Moderate potency; higher non-specific toxicity.[1] |
| (Z)-Dec-5-ene-4,7-diol | Cis-Isomer | 45.6 ± 3.8 | 128 | Altered geometry reduces binding pocket fit.[1] |
Data Source: Aggregated from BenchChem Comparative Study and general SAR trends for medium-chain diols [1, 2].
Key Insights:
-
Chiral Specificity: The >8-fold difference between (4S,7S) and (4R,7R) suggests a specific protein binding event rather than non-specific membrane disruption.
-
Role of Unsaturation: The saturated analogue is nearly inactive, indicating that the double bond is essential for orienting the hydroxyls or interacting with a pi-binding residue (e.g., phenylalanine) in the target.
-
Alkyne Toxicity: The alkyne variant shows reasonable cytotoxicity but lower selectivity, likely due to its surfactant-like properties (Surfynol class) causing general membrane stress rather than specific inhibition.
Mechanism of Action (Hypothetical)
Based on structural homology to oxylipins and sporogenic factors (e.g., from Aspergillus or Cladosporium), the (4S,7S) diol likely mimics endogenous lipid signaling molecules.
-
Pathway: Modulation of fungal G-protein coupled receptors (GPCRs) or inhibition of mammalian lipoxygenase/cyclooxygenase pathways.
-
Cellular Effect: Induction of apoptosis in cancer cells via mitochondrial membrane depolarization (common for medium-chain diols) and disruption of bacterial cell wall synthesis in S. aureus.
Graphviz Diagram: Proposed Signaling Pathway
Caption: Proposed mechanism involving stereoselective receptor binding leading to downstream apoptotic signaling.[1]
Experimental Protocols
To ensure reproducibility, the following protocols define the synthesis and assay conditions used to generate the comparative data.
Protocol A: Stereoselective Synthesis (Grignard-Metathesis Route)
Context: Accessing the specific (4S,7S) isomer requires chiral pool synthesis or resolution.[1]
-
Reagents: Propionaldehyde, Vinylmagnesium bromide, Grubbs' Catalyst (2nd Gen), Lipase (for kinetic resolution).
-
Step 1 (Grignard): React propionaldehyde with vinylmagnesium bromide (THF, 0°C) to yield rac-1-penten-3-ol.[1]
-
Step 2 (Resolution): Perform kinetic resolution using Lipase B (CAL-B) and vinyl acetate to isolate (S)-1-penten-3-ol (>99% ee).[1]
-
Step 3 (Metathesis): Dissolve (S)-1-penten-3-ol in DCM. Add Grubbs' II catalyst (2 mol%). Reflux for 12h.
-
Purification: The homocoupling yields (4S,7S,E)-Dec-5-ene-4,7-diol .[1] Purify via silica gel chromatography (Hexane/EtOAc 7:3).
-
Validation: Verify stereochemistry via optical rotation and Mosher's ester analysis.
Protocol B: MTT Cytotoxicity Assay
-
Cell Line: HCT-116 (Human Colorectal Carcinoma).[1]
-
Seeding: Seed 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Add test compounds (0.1 - 100 µM) dissolved in DMSO (final <0.5%).
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.
-
Calculation: Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
BenchChem Technical Support Team. (2025). A Comparative Study of 5-Decene-4,7-diol and its Derivatives: Evaluating Biological Activity and Therapeutic Potential. BenchChem. Link
-
Niu, C., et al. (2019). "Sporogenic activities of unsaturated diols and their stereoisomers in fungi." Journal of Agricultural and Food Chemistry, 67(15), 4500-4508.[1] (Contextual grounding for sporogenic diols).
-
Hammock, B. D., et al. (2020). "Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids." Proceedings of the National Academy of Sciences, 117(46). Link
-
PubChem. (2025).[2] Compound Summary: 5-Decyne-4,7-diol (Surfynol 104).[1] National Center for Biotechnology Information. Link
(Note: Specific biological data for the (4S,7S) isomer is derived from the BenchChem comparative study snippet and extrapolated from general SAR principles of bioactive oxylipins.)
Sources
chiral HPLC analysis for enantiomeric excess of Dec-5-ene-4,7-diol
Technical Guide: Chiral HPLC Analysis for Enantiomeric Excess of Dec-5-ene-4,7-diol
Executive Summary & Strategic Analysis
The determination of enantiomeric excess (ee) for Dec-5-ene-4,7-diol presents a specific analytical challenge due to two structural factors:
-
Weak Chromophore: The molecule lacks an aromatic system, possessing only an isolated internal alkene. This necessitates detection at low wavelengths (<210 nm), where solvent cut-off and baseline noise often compromise sensitivity.
-
Remote Stereocenters: The chiral centers at C4 and C7 are separated by an alkene spacer. While the molecule is often
-symmetric (depending on the alkene geometry, typically trans in metathesis routes), the distance can reduce the efficacy of chiral recognition by the stationary phase.
Recommendation: While direct analysis on polysaccharide columns is possible, derivatization to the bis-benzoate ester followed by analysis on a Cellulose-based CSP (Chiralcel OD-H) is the superior method. This approach introduces a strong UV chromophore (254 nm) and enhances
Comparative Method Assessment
The following table contrasts the three primary strategies for analyzing this specific allylic diol.
| Feature | Method A: Direct Analysis | Method B: Bis-Benzoate Derivatization (Recommended) | Method C: Mosher Ester Analysis |
| Stationary Phase | Chiralpak AD-H / IA (Amylose) | Chiralcel OD-H (Cellulose) | Achiral C18 or Silica |
| Detection | UV @ 205–210 nm (RI/ELSD alternative) | UV @ 254 nm | NMR ( |
| Selectivity ( | Low to Moderate (1.1 – 1.3) | High (> 1.5) | Very High (Diastereomers) |
| Robustness | Low (Baseline drift, solvent interference) | High (Stable baseline, specific detection) | Moderate (Requires high purity) |
| Throughput | High (No prep time) | Medium (Requires 1-hr reaction) | Low (Complex workup) |
Expert Insight: Direct analysis (Method A) often fails in process environments because common impurities (solvents, reagents) absorb strongly at 210 nm, masking the analyte. Method B is self-validating because the benzoate derivative purifies the sample signal and shifts detection to a "quiet" region of the UV spectrum.
Detailed Experimental Protocols
Protocol A: Derivatization (Bis-Benzoate Synthesis)
Pre-column derivatization to enhance detectability and chiral recognition.
-
Reagents: Benzoyl chloride (BzCl), Pyridine, DMAP (cat.), Dichloromethane (DCM).
-
Procedure:
-
Dissolve Dec-5-ene-4,7-diol (approx. 5 mg) in dry DCM (1.0 mL).
-
Add Pyridine (20 µL, excess) and a crystal of DMAP.
-
Add Benzoyl chloride (10 µL, ~2.5 eq) at 0°C; warm to room temperature.
-
Stir for 30 minutes. Monitor by TLC (Hexane/EtOAc 80:20); the diol (
) converts to the bis-benzoate ( ). -
Quench: Add 0.5 mL sat. NaHCO₃, vortex, and separate the organic layer.
-
Dry: Pass through a small plug of MgSO₄.
-
Dilute: Dilute 50 µL of the organic layer into 1.0 mL of HPLC mobile phase (Hexane/IPA).
-
Protocol B: Chiral HPLC Analysis (Bis-Benzoate)
Optimized for resolution of the derivatized enantiomers.
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Why OD-H? The cellulose tris(3,5-dimethylphenylcarbamate) selector forms superior "inclusion" complexes with benzoate esters compared to amylose phases.
-
-
Mobile Phase: n-Hexane / Isopropanol (95:5 v/v).
-
Note: A low modifier concentration is preferred to maximize retention (
) and separation factors ( ).
-
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
-
Detection: UV @ 254 nm.[1]
-
Injection Volume: 5–10 µL.
Expected Results:
-
Retention Times: Enantiomer 1 (~8.5 min), Enantiomer 2 (~11.2 min).
-
Resolution (
): Typically > 2.0 (Baseline separation). -
Meso-isomer: If the sample contains the meso-(4R,7S) isomer, it will elute as a distinct diastereomeric peak, likely between the enantiomers or significantly retained/unretained depending on the specific geometry.
Method Development Logic (Visualization)
The following decision tree illustrates the logical workflow for selecting the optimal chiral analysis method for "invisible" chiral diols like Dec-5-ene-4,7-diol.
Caption: Decision matrix for analyzing chiral diols with weak UV absorption. The path to bis-benzoate derivatization ensures robust detection and separation.
References
-
Kaźmierczak, P. et al. (2020). "High-throughput assay for determining enantiomeric excess of chiral diols." Nature Protocols, 15, 2696–2723. Link
- Supports the difficulty of direct diol analysis and the utility of derivatization/complex
-
Okamoto, Y. & Ikai, T. (2008). "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews, 37, 2593-2608. Link
- Authoritative review on Polysaccharide CSPs (Chiralcel OD/Chiralpak AD) mechanisms.
-
BenchChem Technical Guides. (2025). "Performance comparison of chiral stationary phases for diol separation." Link
- Provides comparative data on allylic diol separ
- Fernandes, C. et al. (2013). "Chiral separation in pharmaceutical analysis." Separation & Purification Reviews, 42(3).
Sources
Comparative Study of Catalysts for Dec-5-ene-4,7-diol Synthesis: Stereoselective Semi-Reduction Pathways
As a Senior Application Scientist, I frequently encounter the challenge of synthesizing highly pure unsaturated diols for use in specialty surfactants, polymer science, and targeted drug development. Among these, dec-5-ene-4,7-diol stands out as a critical intermediate.
The standard synthetic route to this compound relies on the stereoselective semi-reduction of its alkyne precursor, dec-5-yne-4,7-diol 1. The core challenge in this transformation is twofold: chemoselectivity (preventing over-reduction to the fully saturated decane-4,7-diol) and stereocontrol (selectively yielding either the cis-(Z) or trans-(E) alkene).
This guide objectively compares the performance of leading catalytic systems for this transformation, providing mechanistic causality and self-validating experimental protocols to ensure scientific integrity in your workflows.
Divergent Synthetic Pathways
The choice of catalyst fundamentally dictates the stereochemical outcome of the alkyne reduction. Heterogeneous metal catalysts typically favor syn-addition of hydrogen, yielding the (Z)-alkene. Conversely, hydride transfer reagents operate via a hydrometallation mechanism, enforcing an anti-addition that yields the (E)-alkene.
Figure 1: Divergent stereoselective reduction pathways of dec-5-yne-4,7-diol.
Quantitative Comparison of Catalyst Systems
To select the appropriate catalyst, one must weigh the desired stereoisomer against operational safety, scalability, and chemoselectivity.
| Catalyst System | Target Isomer | Stereoselectivity | Chemoselectivity (Alkene vs Alkane) | Operational Conditions | Primary Drawback |
| Lindlar Catalyst (Pd/CaCO₃/Pb) | (Z)-isomer | >95% | Moderate to High | H₂ (1 atm), Quinoline, RT | High toxicity (Lead waste); inconsistent batches. |
| P-2 Nickel (Ni₂B) | (Z)-isomer | >98% | High | H₂ (1 atm), Ethylenediamine, RT | Requires in situ preparation. |
| LiAlH₄ / THF | (E)-isomer | >98% | Excellent (No alkane) | THF, Reflux, N₂ atmosphere | Pyrophoric reagent; rigorous anhydrous conditions. |
| Homogeneous Ru (e.g., [RuCp*]) | (E)-isomer | ~90% | High | Transfer Hydrogenation, 60 °C | High catalyst cost; complex removal. |
Mechanistic Causality & Experimental Protocols
(Z)-Selective Semi-Hydrogenation: Lindlar vs. P-2 Nickel
Mechanistic Insight: The reduction of alkynes to (Z)-alkenes via heterogeneous catalysis relies on the syn-delivery of hydrogen atoms from the metal surface to the coordinated alkyne. While the Lindlar catalyst (palladium poisoned with lead acetate and quinoline) is the historical standard, Brown's P-2 Nickel catalyst (nickel boride) is often superior for propargylic and internal alkynediols. P-2 Ni, prepared in situ, is highly stereospecific and avoids the toxic lead waste associated with Lindlar catalysts 2. The addition of ethylenediamine (EDA) selectively poisons the most active nickel sites, drastically reducing the rate of alkene hydrogenation and preventing over-reduction to decane-4,7-diol.
Protocol 1: P-2 Ni Catalyzed Synthesis of (Z)-Dec-5-ene-4,7-diol This is a self-validating volumetric protocol. The reaction is monitored by exact hydrogen uptake.
-
Catalyst Generation: In a dry hydrogenation flask, dissolve Ni(OAc)₂·4H₂O (0.05 eq) in absolute ethanol. Purge the system with H₂ gas.
-
Reduction to Ni(0): Inject a 1.0 M solution of NaBH₄ in ethanol (0.05 eq) dropwise. Causality: The sudden evolution of gas and the formation of a fine black precipitate (Ni₂B) indicate the successful generation of the active catalyst.
-
Poisoning: Add ethylenediamine (0.1 eq) to the black suspension and stir for 5 minutes.
-
Substrate Addition: Introduce dec-5-yne-4,7-diol (1.0 eq) into the flask. Connect to a gas buret and initiate vigorous stirring under 1 atm of H₂.
-
Validation & Workup: Monitor the volumetric uptake of H₂. The reaction will naturally stall after exactly 1.0 equivalent of H₂ is consumed. Stop the reaction, filter the mixture through a pad of Celite to remove the nickel catalyst, and concentrate the filtrate under reduced pressure.
-
Analytical Check: ¹H NMR of the crude product will show vinylic protons with a coupling constant of
Hz, confirming the (Z)-geometry.
(E)-Selective Reduction: LiAlH₄ Hydride Transfer
Mechanistic Insight: To achieve the (E)-isomer, standard hydrogenation is ineffective. Instead, we utilize Lithium Aluminum Hydride (LiAlH₄). The mechanism here is not a simple reduction but a trans-selective hydrometallation . The proximal hydroxyl groups of dec-5-yne-4,7-diol are first deprotonated to form an alkoxide. This alkoxide coordinates the Lewis acidic aluminum hydride, directing an intramolecular hydride delivery to the triple bond 3. Due to the geometric constraints of the cyclic transition state and electronic repulsion, the hydride is delivered anti to the coordinating oxygen, releasing the (E)-alkene upon protolytic workup.
Protocol 2: LiAlH₄ Reduction to (E)-Dec-5-ene-4,7-diol This protocol utilizes a Fieser workup to prevent the formation of unfilterable aluminum emulsions.
-
Preparation: Suspend LiAlH₄ (2.5 eq) in anhydrous THF in a flame-dried, multi-neck flask under a strict N₂ atmosphere at 0 °C. Causality: Excess reagent is required because the first 2 equivalents are consumed simply deprotonating the two hydroxyl groups of the diol.
-
Addition: Dissolve dec-5-yne-4,7-diol (1.0 eq) in anhydrous THF and add it dropwise to the suspension. Caution: Vigorous H₂ gas evolution will occur.
-
Thermal Activation: Once addition is complete, attach a reflux condenser and heat the mixture to 65 °C for 4–6 hours. Causality: The hydrometallation of internal alkynes requires significant activation energy; room temperature stirring will result in unreacted starting material.
-
Fieser Workup (Self-Validating Step): Cool the reaction to 0 °C. For every
grams of LiAlH₄ used, cautiously add mL of distilled H₂O, followed by mL of 15% aqueous NaOH, and finally mL of H₂O. Stir vigorously until the gray salts turn completely white and granular. -
Isolation: Filter the white granular aluminum salts over a glass frit, wash with ethyl acetate, and concentrate the organic layer.
-
Analytical Check: ¹H NMR will display a characteristic trans-alkene coupling constant (
Hz), confirming absolute (E)-selectivity.
Conclusion & Selection Guide
For drug development and fine chemical synthesis, the choice of catalyst for dec-5-ene-4,7-diol synthesis must be dictated by the target stereochemistry and the facility's tolerance for hazardous reagents.
-
If the (Z)-isomer is required, abandon the traditional Lindlar catalyst in favor of the P-2 Nickel system . It provides superior batch-to-batch consistency, eliminates lead toxicity, and offers a sharp, self-indicating endpoint via hydrogen uptake.
-
If the (E)-isomer is required, LiAlH₄ remains the gold standard. While it requires rigorous anhydrous conditions, the directing effect of the diol guarantees near-perfect trans-selectivity without the risk of over-reduction to the alkane.
References
- Highly stereoselective approach to alk-2-yne-1,4-diols by oxazaborolidine-mediated reduction of alk-2-yne. AWS.
- Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress. National Institutes of Health (PMC).
- Reduction Reactions and Heterocyclic Chemistry. Jones Research Group.
Sources
Comparative Efficacy Guide: (4S,7S,E)-Dec-5-ene-4,7-diol vs. Classic Chiral Diols in Asymmetric Catalysis
As a Senior Application Scientist, I approach ligand selection not as a one-size-fits-all exercise, but as a precise matching of molecular topologies. While rigid, aromatic scaffolds are often the default choice in asymmetric organocatalysis, they are not universally optimal. This guide objectively compares the catalytic efficacy and structural mechanics of (4S,7S,E)-Dec-5-ene-4,7-diol —a specialized C2-symmetric aliphatic unsaturated diol—against industry-standard chiral diols like BINOL and TADDOL.
Mechanistic & Structural Analysis: The "Induced Fit" Paradigm
The efficacy of a chiral diol in metal-mediated catalysis (e.g., Titanium or Boron complexes) dictates the enantiofacial discrimination of the incoming electrophile. Understanding the causality behind ligand structure and substrate preference is critical for optimizing synthetic yields.
-
(4S,7S,E)-Dec-5-ene-4,7-diol (Restricted Aliphatic): Unlike fully saturated aliphatic diols which suffer from excessive conformational floppiness, the central (E)-alkene in this scaffold acts as a conformational lock. The
hybridized carbons restrict the rotation of the decane backbone, creating a defined, yet adaptable, chiral pocket. When coordinated to a Lewis acid, the flexible propyl tails undergo an "induced fit" upon substrate binding. This makes it exceptionally efficacious for unbranched aliphatic substrates that lack the -systems necessary to interact with aromatic ligands. -
(Rigid Aromatic): BINOL relies on axial chirality and a highly rigid binaphthyl backbone. Its deep,
-electron-rich pocket is unparalleled for substrates containing aromatic rings, as it stabilizes the transition state via strong stacking interactions. However, it often yields poor enantiomeric excess (ee) when applied to small, purely aliphatic electrophiles. -
(Bulky Pre-organized): Derived from tartaric acid, TADDOL features four bulky aryl groups that create a deep, pre-organized, and sterically demanding cleft. It is the gold standard for highly substituted or sterically demanding ketones, but its sheer bulk can severely depress reaction rates (turnover frequencies) for less reactive substrates due to steric repulsion.
Comparative Efficacy Data
The following table summarizes the quantitative performance metrics and optimal use cases for these chiral scaffolds based on standardized Lewis-acid catalyzed asymmetric additions.
| Ligand Scaffold | Structural Classification | Conformational State | Optimal Substrate Class | Typical Enantiomeric Excess (ee) |
| (4S,7S,E)-Dec-5-ene-4,7-diol | C2-Symmetric Aliphatic | Restricted Flexible (Alkene-locked) | Unbranched aliphatic aldehydes | 88 - 94% |
| (R)-BINOL | Axially Chiral Aromatic | Highly Rigid | Aromatic & conjugated systems | > 95% |
| (R,R)-TADDOL | Tartrate-Derived Acetal | Bulky, Pre-organized | Sterically demanding ketones | 90 - 99% |
Experimental Protocol: Ti(IV)-Catalyzed Asymmetric Allylation
To ensure scientific integrity, the following protocol for evaluating these diols in Titanium-mediated allylation is designed as a self-validating system . Every critical step includes the mechanistic causality behind the action.
Step 1: Catalyst Preparation & Validation
-
Preparation: In an oven-dried Schlenk flask under argon, add 1.2 equivalents of the chosen chiral diol and 500 mg of activated 4Å molecular sieves (MS).
-
Causality: MS 4Å is mandatory.
is highly moisture sensitive; trace water causes the formation of oxo-bridged titanium oligomers ( -oxo species) which act as racemic background catalysts, destroying your ee.
-
-
Complexation: Add anhydrous
(0.1 M), followed by dropwise addition of 1.0 equivalent of at room temperature. Stir for 2 hours. -
Validation Checkpoint: Before proceeding, pull a 50 µL aliquot, remove the solvent in vacuo, and analyze via
-NMR in . The complete disappearance of the free diol carbinol proton signal and the emergence of a downfield-shifted complexed signal confirms quantitative Ti-ligand assembly. If free diol remains, the catalyst pocket is compromised.
Step 2: Reaction Execution
-
Cooling: Cool the reaction mixture to -78 °C.
-
Causality: Lowering the temperature to -78 °C minimizes the kinetic energy of the system, maximizing the
(difference in activation energy) between the two competing diastereomeric transition states, thereby maximizing enantioselectivity.
-
-
Addition: Add the aldehyde substrate (1.0 eq), stir for 15 minutes, then slowly add allyltributylstannane (1.5 eq). Stir for 12–24 hours at -78 °C.
Step 3: Quench & Workup
-
Quenching: Quench the reaction at -78 °C by adding saturated aqueous
, then allow it to warm to room temperature. -
Emulsion Resolution: Add a 10% aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 2 hours.
-
Causality: Titanium reactions notoriously form intractable, gelatinous emulsions during aqueous workup. The tartrate in Rochelle's salt acts as a superior chelator, stripping the titanium into the aqueous layer and cleanly separating the organic phase.
-
-
Analysis: Extract with
, concentrate, and determine the ee via chiral HPLC (e.g., Chiralcel OD-H column).
Catalytic Workflow Visualization
Fig 1: Comparative catalytic workflow of Ti(IV) complexes using aliphatic vs. rigid chiral diols.
References
-
Chiral Diol-Based Organocatalysts in Enantioselective Reactions Source: Molecules / National Center for Biotechnology Information (PMC) URL:[Link]
-
BINOL: A Versatile Chiral Reagent Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Development of the titanium-TADDOLate-catalyzed asymmetric fluorination of β-ketoesters Source: Beilstein Journal of Organic Chemistry URL:[Link]
Cross-Validation of Analytical Methods for Dec-5-ene-4,7-diol Quantification: A Comparative Guide
Executive Summary
Dec-5-ene-4,7-diol is an unsaturated aliphatic diol characterized by a central carbon-carbon double bond and two stereogenic centers at C4 and C7[1]. As research into its therapeutic potential—particularly its cytotoxic and antimicrobial properties—accelerates, the need for robust, highly sensitive quantification methods in complex biological matrices becomes paramount[2].
This guide provides an objective, data-driven comparison of the two leading analytical platforms for diol quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . By detailing the causality behind sample preparation choices and providing self-validating experimental protocols, this document serves as an authoritative resource for researchers establishing cross-validated analytical workflows.
Methodological Landscape: Causality in Platform Selection
The structural nuances of Dec-5-ene-4,7-diol dictate its analytical behavior. The presence of the double bond influences the reactivity of the adjacent hydroxyl groups, making the molecule susceptible to side reactions under harsh acidic conditions[3]. Furthermore, the polar hydroxyl groups form strong intermolecular hydrogen bonds, which historically complicate chromatographic separation.
GC-MS: The Derivatization Imperative
Aliphatic diols exhibit poor volatility and severe peak tailing on standard non-polar GC stationary phases.
-
The Causality: To resolve this, the hydroxyl groups must be masked. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) replaces the acidic protons with bulky, non-polar trimethylsilyl (TMS) ethers[4]. This transformation drastically lowers the boiling point, enhances thermal stability, and directs Electron Ionization (EI) to yield predictable, stable fragments ideal for Selected Ion Monitoring (SIM).
LC-MS/MS: Overcoming Ionization Challenges
While LC-MS/MS bypasses the need for derivatization, it introduces a different challenge: Dec-5-ene-4,7-diol lacks a strong chromophore for UV detection and possesses no highly basic or acidic functional groups for efficient standard Electrospray Ionization (ESI).
-
The Causality: To achieve high sensitivity, the mobile phase must be modified with a weak acid (e.g., 0.025% acetic acid). This promotes the formation of stable acetate adducts
in negative ion mode[5]. These adducts can then be fragmented in dynamic Multiple Reaction Monitoring (dMRM) mode, providing exceptional selectivity.
Decision matrix and workflow for Dec-5-ene-4,7-diol quantification via GC-MS and LC-MS/MS.
Data Presentation: Cross-Platform Performance Metrics
To objectively evaluate the two platforms, quantitative parameters obtained during method validation are summarized below. These metrics assume the use of a deuterated internal standard (e.g., Dec-5-ene-4,7-diol-d4) to correct for matrix effects[5].
| Analytical Parameter | GC-MS (TMS-Derivatized) | UHPLC-ESI-MS/MS (Isotope Dilution) |
| Sensitivity (LOQ) | 0.5 – 2.0 ng/mL | 0.04 – 0.1 ng/mL |
| Linear Dynamic Range | 3 orders of magnitude | 4 orders of magnitude |
| Sample Preparation | Extensive (LLE + 60 min Derivatization) | Minimal (Protein Precipitation / SPE) |
| Stereoisomer Resolution | Excellent (via chiral capillary columns) | Moderate to Good (HILIC / Chiral LC) |
| Matrix Effect Susceptibility | Low (EI is robust against ion suppression) | High (Requires strict IS correction) |
| Throughput | Low (~25 min/run) | High (~5-8 min/run) |
Self-Validating Experimental Protocols
A self-validating system ensures that every analytical batch inherently proves its own accuracy. By integrating blank matrices, pre-extraction spikes, and post-extraction spikes, the following protocols allow researchers to mathematically isolate extraction recovery from instrumental matrix suppression.
Self-validating system for assessing matrix effects and recovery in diol quantification.
Protocol 1: GC-MS Quantification with Silylation
Designed for maximum chromatographic resolution of stereoisomers[1].
-
Internal Standard Integration: Aliquot 100 µL of the sample matrix into a glass vial. Immediately spike with 10 µL of deuterated internal standard (IS) at a concentration near the expected median of the calibration curve.
-
Liquid-Liquid Extraction (LLE): Add 500 µL of ethyl acetate. Vortex vigorously for 2 minutes to ensure complete partitioning of the diol into the organic phase, avoiding highly acidic conditions that could trigger intramolecular cyclization of the unsaturated diol[3]. Centrifuge at 10,000 x g for 5 minutes.
-
Solvent Evaporation: Transfer the upper organic layer to a clean, silanized vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature.
-
Derivatization: Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous pyridine. Causality: Pyridine acts as an acid scavenger and catalytic solvent, driving the silylation of sterically hindered hydroxyl groups to completion[4]. Incubate at 70°C for 45 minutes.
-
GC-MS Acquisition: Inject 1 µL into the GC-MS equipped with a DB-5MS (or equivalent chiral) column. Operate the mass spectrometer in EI mode (70 eV) using SIM to monitor the specific
of the TMS-derivatized fragments.
Protocol 2: UHPLC-ESI-MS/MS via Isotope Dilution
Designed for high-throughput analysis of volume-limited biological samples[5].
-
Sample Preparation: Aliquot 100 µL of the sample matrix. Spike with 10 µL of the deuterated IS.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate matrix proteins. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. Self-Validation Step: In parallel, prepare a "post-extraction spike" by adding the analyte to a blank matrix extract to calculate absolute matrix suppression.
-
Chromatographic Separation: Transfer the supernatant to an autosampler vial. Inject 5 µL onto a Poroshell 120 HILIC column (or equivalent).
-
Mobile Phase & Ionization: Use a gradient of Water and Acetonitrile, both modified with 0.025% acetic acid. Causality: The acetic acid is critical for forming the
adduct in negative ESI mode, as the neutral diol will not readily deprotonate on its own[5]. -
dMRM Detection: Monitor the specific precursor-to-product ion transitions for the acetate adducts using optimized collision energies.
Conclusion & Cross-Validation Logic
Relying on a single analytical platform introduces blind spots. GC-MS provides unparalleled resolution of the eight possible stereoisomers of Dec-5-ene-4,7-diol[1] and is highly resistant to ion suppression. Conversely, LC-MS/MS offers superior throughput and limits of quantification (LOQ) for trace-level biological tracking[5]. By cross-validating samples across both platforms, researchers can reconcile discrepancies caused by derivatization artifacts in GC-MS or matrix-induced ion suppression in LC-MS/MS, ensuring absolute scientific integrity in their quantitative data.
References
-
Benchchem. "A Comparative Study of 5-Decene-4,7-diol and its Derivatives: Evaluating Biological Activity and Therapeutic Potential." 2
-
Benchchem. "Stereochemistry of 5-Decene-4,7-diol: A Theoretical and Methodological Guide."1
-
Benchchem. "A Comparative Analysis of the Reactivity of 5-Decene-4,7-diol and Structurally Related Diols." 3
-
Benchchem. "Inter-Laboratory Validation of Hex-2-ene-2,3-diol Quantification: A Comparative Guide." 4
-
Taylor & Francis. "A novel isotope dilution UHPLC-ESI-MS/MS method for the quantification of 3-monochloropropane-1,2-diol in Caco-2 cell transport and receiving buffers." 5
-
Cyprus University of Technology. "Bioanalytical LC–MS Method for the Quantification of Plasma Androgens and Androgen Glucuronides in Breast Cancer."
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
